molecular formula C11H12N2O3 B1587207 1-(4-Nitrophenyl)piperidin-4-one CAS No. 23499-01-6

1-(4-Nitrophenyl)piperidin-4-one

Cat. No.: B1587207
CAS No.: 23499-01-6
M. Wt: 220.22 g/mol
InChI Key: CRGRJUULGQHKOZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)piperidin-4-one is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGRJUULGQHKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397180
Record name 1-(4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23499-01-6
Record name 1-(4-nitrophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Nitrophenyl)piperidin-4-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-one: Synthesis, Characterization, and Applications

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document details the molecule's fundamental physicochemical properties, outlines a robust synthetic protocol, and discusses standard analytical techniques for its characterization. Furthermore, it explores the compound's primary role as a precursor in the synthesis of the anticoagulant drug Apixaban and the broader pharmacological potential of the piperidin-4-one scaffold. Safety, handling, and storage protocols are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Core Properties

This compound is a substituted piperidinone derivative that has garnered significant interest as a versatile building block in organic synthesis. Its structure incorporates a reactive piperidin-4-one core attached to an electron-deficient nitrophenyl group. This unique combination of functional groups makes it a valuable precursor for creating more complex molecular architectures, most notably in the pharmaceutical industry.

The piperidin-4-one moiety is a well-established pharmacophore, recognized for its presence in a wide array of biologically active compounds, including anticancer and anti-HIV agents.[1][2] The primary and most commercially significant application of this compound is its role as a key intermediate in the manufacturing process of Apixaban, a widely prescribed direct factor Xa inhibitor used as an anticoagulant.[3]

Below is a summary of its core chemical and physical properties.

IdentifierValueSource(s)
Molecular Formula C₁₁H₁₂N₂O₃[4][5][6]
Molecular Weight 220.22 g/mol [5][6][7]
CAS Number 23499-01-6[4]
Appearance Solid[5]
Canonical SMILES O=C1CCN(CC1)C2=CC=C(C=C2)--INVALID-LINK--[O-][5]
InChI Key CRGRJUULGQHKOZ-UHFFFAOYSA-N[5]

Synthesis and Purification

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This well-established mechanism is highly effective due to the presence of the strongly electron-withdrawing nitro group on the phenyl ring, which activates the aromatic system towards nucleophilic attack.

Synthetic Pathway Overview

The most common laboratory and industrial synthesis involves the reaction of piperidin-4-one with 1-fluoro-4-nitrobenzene. The fluorine atom serves as an excellent leaving group, and the reaction is generally carried out in the presence of a weak base to neutralize the hydrofluoric acid (HF) generated in situ.

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Piperidinone Piperidin-4-one Reaction Nucleophilic Aromatic Substitution (SNAAr) Piperidinone->Reaction Nucleophile Nitrobenzene 1-Fluoro-4-nitrobenzene Nitrobenzene->Reaction Substrate Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Temperature Heat (e.g., 90-100 °C) Temperature->Reaction Target This compound Byproduct HF (neutralized by base) Reaction->Target Reaction->Byproduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for similar N-aryl piperidine syntheses.[8]

Materials:

  • Piperidin-4-one hydrochloride

  • 1-Fluoro-4-nitrobenzene

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and dimethyl sulfoxide (DMSO).

  • Addition of Reactant: Add 1-fluoro-4-nitrobenzene (1.05 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Add deionized water to precipitate the crude product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with deionized water, followed by saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure product.

Causality in Experimental Design
  • Choice of Base: Potassium carbonate is a mild, inexpensive base sufficient to deprotonate the piperidin-4-one hydrochloride salt and neutralize the HF byproduct without promoting side reactions.

  • Choice of Solvent: DMSO is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAAr mechanism by stabilizing the charged Meisenheimer complex intermediate.

  • Temperature: Elevated temperatures are required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a suite of standard analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, typically as two doublets in the downfield region (approx. 7.0-8.2 ppm). The protons on the piperidinone ring will appear as multiplets in the upfield region (approx. 2.5-4.0 ppm).

    • ¹³C NMR: The spectrum will show a characteristic signal for the ketone carbonyl carbon around 200-210 ppm. Aromatic carbons will appear in the 110-150 ppm range, while the aliphatic carbons of the piperidine ring will be found in the 40-60 ppm range. Spectral data for similar piperidin-4-one structures can be found in the literature.[9][10]

  • Infrared (IR) Spectroscopy: Key diagnostic peaks include a strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ketone. Strong, characteristic peaks for the nitro group (N-O) asymmetric and symmetric stretches will be observed around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹ , respectively.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ at m/z 221.08, confirming the molecular weight of the compound.

Applications in Drug Development

The primary value of this compound lies in its utility as a precursor for high-value pharmaceutical compounds.

Key Intermediate in Apixaban Synthesis

Apixaban is an oral anticoagulant sold under the brand name Eliquis. The synthesis of Apixaban involves several steps where the piperidinone scaffold is further elaborated. The 4-nitrophenyl group of this compound is a critical synthon; the nitro group is typically reduced to an aniline, which then participates in subsequent cyclization and coupling reactions to form the final drug molecule.[3]

Apixaban_Synthesis_Role Start This compound Step1 Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Step1 Intermediate 1-(4-Aminophenyl)piperidin-4-one Step1->Intermediate Step2 Further Elaboration & Cyclization Steps Intermediate->Step2 Apixaban Apixaban Step2->Apixaban

Caption: Simplified role of the title compound in the Apixaban synthetic pathway.

The Piperidin-4-one Pharmacophore

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry. Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This core has been successfully incorporated into drugs with diverse pharmacological activities, including:

  • Anticancer agents [1]

  • Anti-HIV agents [1]

  • Dopamine D2 receptor ligands [11]

  • Anti-inflammatory agents [12]

  • Analgesics and Anticonvulsants [1]

The versatility of this compound allows for its use in the discovery of new chemical entities based on this potent pharmacophore.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While comprehensive toxicological data is limited, information from safety data sheets for similar compounds provides guidance.[13][14][15]

Hazard InformationPrecautionary Measures
GHS Classification Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Signal Word Warning
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.
Handling Avoid breathing dust. Use only in a well-ventilated area. Wash hands and exposed skin thoroughly after handling.
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant.

The compound is classified as a combustible solid.[5] Keep away from heat, sparks, and open flames.

Conclusion

This compound is a chemical intermediate of significant industrial and academic importance. Its straightforward synthesis, combined with the strategic placement of its functional groups, makes it an invaluable precursor for complex molecules, particularly the anticoagulant Apixaban. The inherent biological relevance of the piperidin-4-one scaffold ensures that this compound will remain a valuable tool for researchers and professionals engaged in drug discovery and development. This guide provides the foundational knowledge required for its synthesis, characterization, and safe application in a scientific setting.

References

An In-depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(4-Nitrophenyl)piperidin-4-one, a heterocyclic ketone of significant interest to researchers and professionals in drug development and medicinal chemistry. By synthesizing data from established chemical literature and supplier information, this document details the compound's physical and chemical properties, outlines a plausible synthetic pathway, and explores its reactivity and potential applications as a versatile chemical intermediate.

Molecular and Physicochemical Identifiers

This compound is a substituted piperidinone, a class of compounds widely recognized as a "potential pharmacophore" due to its prevalence in various biologically active molecules.[1][2] The core structure consists of a piperidin-4-one ring N-substituted with a 4-nitrophenyl group. This combination of a reactive ketone, a secondary amine embedded in a heterocyclic ring, and an electron-withdrawing aromatic system makes it a valuable building block in organic synthesis.

The key identifiers and physicochemical properties are summarized in the table below. It is important to note that while some data is experimentally confirmed, other values are predicted or inferred from closely related analogs due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature.

IdentifierValueSource(s)
Chemical Name This compoundN/A
CAS Number 23499-01-6[3]
Molecular Formula C₁₁H₁₂N₂O₃[3][4]
Molecular Weight 220.22 g/mol [4]
Appearance Solid (predicted)[4]
Melting Point Not available. Analog: 4-Hydroxy-1-(4-nitrophenyl)piperidine: 114-116 °C[5]
Boiling Point Predicted: 363.5 ± 25.0 °C (for 1-(4-nitrophenyl)piperidine)[6]
Solubility Predicted to be soluble in organic solvents (e.g., ethanol, acetone) with limited water solubility, based on analog 1-phenyl-piperidin-4-one.[7]
SMILES O=C1CCN(CC1)c2ccc(--INVALID-LINK--[O-])cc2[4]
InChI Key CRGRJUULGQHKOZ-UHFFFAOYSA-N[4]

Spectroscopic Characterization (Anticipated)

Detailed experimental spectra for this compound are not widely published. However, based on established principles and spectral data from analogous compounds, the following characteristic features can be anticipated.[8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for both the aromatic and the piperidinone protons.

  • Aromatic Region: Two doublets are expected in the downfield region (approx. 7.0-8.5 ppm). The protons ortho to the electron-withdrawing nitro group will be the most deshielded. The pattern will resemble an AA'BB' system, characteristic of para-substituted benzene rings. For example, in the related 1-(4-nitrophenyl)piperidin-2-one, aromatic protons appear at 7.58-7.63 ppm and 8.19-8.24 ppm.[10]

  • Piperidinone Ring: The protons on the piperidinone ring will appear more upfield. The protons alpha to the nitrogen (C2 and C6) would likely be triplets around 3.5-4.0 ppm, while the protons alpha to the carbonyl group (C3 and C5) would be expected as triplets around 2.5-3.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

  • Carbonyl Carbon: A signal in the highly deshielded region, typically >200 ppm, is characteristic of a ketone carbonyl.

  • Aromatic Carbons: Four signals are expected for the aromatic ring, with the carbon bearing the nitro group being the most downfield, followed by the carbon attached to the piperidine nitrogen.

  • Piperidinone Carbons: Signals for the aliphatic carbons of the piperidine ring are expected in the 30-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a few key functional group absorptions.

  • C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the ketone carbonyl group.

  • N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group, typically appearing around 1500-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).[11]

  • C-N Stretch: Aromatic C-N stretching will be observed in the 1280-1350 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 220. Fragmentation patterns would likely involve cleavage of the piperidinone ring and loss of the nitro group.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three primary functional components: the nitrophenyl group, the piperidinone ring, and the ketone carbonyl. This trifecta of reactivity makes it a highly versatile intermediate.

Reactivity_of_this compound main This compound nitro_reduction Reduction (e.g., H₂, Pd/C; SnCl₂) main->nitro_reduction ketone_reaction Nucleophilic Addition (e.g., Grignard, Organolithium) main->ketone_reaction alpha_reaction Alpha-Functionalization (e.g., Aldol, Mannich) main->alpha_reaction amino_product 1-(4-Aminophenyl)piperidin-4-one nitro_reduction->amino_product Forms Aniline Derivative alcohol_product Tertiary Alcohol ketone_reaction->alcohol_product Forms Alcohol functionalized_product Alpha-Substituted Piperidinone alpha_reaction->functionalized_product C-C Bond Formation

Caption: Key reactive sites of this compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (aniline) derivative using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., SnCl₂ in HCl).[12] This transformation is fundamental in pharmaceutical synthesis, as the resulting aniline is a key precursor for the formation of amides, ureas, and other nitrogen-containing heterocycles.

  • Reactions at the Carbonyl Group: The ketone at the C4 position is susceptible to nucleophilic attack. It can undergo reactions with Grignard reagents or organolithium compounds to form tertiary alcohols. It can also be converted to an oxime or other imine derivatives.[9]

  • Reactions at the α-Carbons: The protons on the carbons adjacent to the ketone (C3 and C5) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, enabling alpha-alkylation, acylation, and condensation reactions like the Aldol or Mannich reactions.[13]

Proposed Synthesis Methodology

A common and effective method for the synthesis of N-aryl piperidones involves the nucleophilic aromatic substitution (SₙAr) reaction followed by an intramolecular cyclization. The synthesis of the related 1-(4-nitrophenyl)piperidin-2-one from 4-nitroaniline provides a strong basis for a proposed synthesis of the 4-one isomer.[10] A plausible route would involve a double Michael addition of 4-nitroaniline to a divinyl ketone equivalent.

A more direct, albeit potentially lower-yielding, approach could be the direct N-arylation of piperidin-4-one with an activated aryl halide like 4-fluoronitrobenzene.

Experimental Protocol: N-Arylation of Piperidin-4-one

This protocol is adapted from general procedures for SₙAr reactions on activated aryl halides.

Materials:

  • Piperidin-4-one hydrochloride

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., Triethylamine)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add 4-fluoronitrobenzene (1.0 eq) to the mixture.

  • Heat the reaction mixture to 90-100 °C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product r1 Piperidin-4-one p1 SₙAr Reaction r1->p1 r2 4-Fluoronitrobenzene r2->p1 c1 Base (K₂CO₃) Solvent (DMF) Heat (90-100 °C) c1->p1 prod This compound p1->prod

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Applications in Medicinal Chemistry and Drug Development

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[1][13] this compound serves as a key intermediate for introducing this valuable pharmacophore into more complex molecules.

Its most significant role is as a precursor. The reduction of the nitro group to an amine provides a reactive handle for further elaboration. For instance, the closely related isomer, 1-(4-nitrophenyl)piperidin-2-one, is a documented key intermediate in the synthesis of Apixaban, a widely used anticoagulant (Factor Xa inhibitor).[10][14] It is highly probable that this compound can be utilized in analogous synthetic strategies to create novel drug candidates targeting a range of therapeutic areas.

Safety and Handling

  • Hazard Class: It is classified as a combustible solid.[4]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery and development. Its combination of a reactive ketone, a modifiable aromatic ring, and the privileged piperidin-4-one core makes it an attractive starting material for constructing complex molecular architectures. While detailed experimental data for this specific compound is sparse, a comprehensive understanding of its properties and reactivity can be effectively derived from the well-established chemistry of its constituent functional groups and closely related analogs. This guide provides researchers with the foundational knowledge required to effectively utilize this important chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(4-Nitrophenyl)piperidin-4-one in Modern Research

This compound is a key synthetic intermediate in the development of various pharmaceutical agents. Its structural motif is found in a range of biologically active molecules, making it a compound of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its solubility in different solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive framework and a detailed experimental protocol for its quantitative determination.

While specific, publicly available quantitative solubility data for this compound is scarce, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust predictive analysis. Furthermore, we present a detailed, field-proven methodology for researchers to determine the solubility of this compound in their own laboratories.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its physicochemical properties and the principle of "like dissolves like." To predict the solubility of this compound, we must first examine its molecular structure.

Molecular Structure:

Start Define Application (e.g., Synthesis, Purification, Formulation) SolubilityData Consult Solubility Data/ Predictive Profile Start->SolubilityData HighSol High Solubility Required? SolubilityData->HighSol SelectPolarAprotic Select Polar Aprotic Solvent (e.g., DCM, THF, DMF) HighSol->SelectPolarAprotic Yes ModerateSol Moderate/Temperature-Dependent Solubility Acceptable? HighSol->ModerateSol No FinalChoice Final Solvent Selection SelectPolarAprotic->FinalChoice SelectPolarProtic Select Polar Protic Solvent (e.g., IPA, Ethanol) for Crystallization ModerateSol->SelectPolarProtic Yes LowSol Low Solubility Required (e.g., for Precipitation)? ModerateSol->LowSol No SelectPolarProtic->FinalChoice SelectNonPolar Select Non-Polar or Aqueous Solvent LowSol->SelectNonPolar Yes LowSol->FinalChoice No SelectNonPolar->FinalChoice

Unlocking the Therapeutic Potential of 1-(4-Nitrophenyl)piperidin-4-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a versatile intermediate and a key pharmacophore in a multitude of biologically active compounds.[1][2][3] This technical guide delves into the untapped potential of a specific derivative, 1-(4-Nitrophenyl)piperidin-4-one , providing a comprehensive framework for its synthesis, characterization, and preclinical evaluation. Drawing upon established research into structurally analogous compounds, we will explore the most promising avenues for investigation, including its potential as an anticancer, antimicrobial, and neurological agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, actionable experimental protocols to drive the discovery process.

Introduction: The Scientific Rationale

The this compound molecule integrates two key structural motifs that have independently shown significant pharmacological promise: the piperidin-4-one core and the 4-nitrophenyl group.

  • The Piperidin-4-one Core: This heterocyclic system is a privileged structure in drug discovery, forming the backbone of drugs with diverse activities, including anticancer, antiviral, analgesic, and antihistaminic properties.[1][3] Its conformational flexibility allows for optimal interactions with a wide range of biological targets.

  • The 4-Nitrophenyl Moiety: The presence of a nitro group on an aromatic ring can significantly influence a molecule's biological activity. Nitro-containing compounds are known for their antimicrobial effects and have been successfully developed as antitubercular agents.[4] The electron-withdrawing nature of the nitro group can also play a crucial role in receptor binding and modulating the electronic properties of the entire molecule.

The strategic combination of these two moieties in this compound suggests a high probability of novel biological activities. This guide will provide the scientific community with a roadmap to systematically explore this potential.

Potential Biological Activity: A Multi-pronged Approach

Based on the extensive literature on related piperidone and nitrophenyl derivatives, we can hypothesize several key biological activities for this compound.

Anticancer and Cytotoxic Potential

Numerous studies have highlighted the potent cytotoxic effects of N-aroyl-α,β-unsaturated piperidones and other piperidin-4-one derivatives against various human cancer cell lines.[5][6] The mechanism of action for some of these compounds has been linked to the inhibition of critical cellular processes like tubulin polymerization.[7]

Experimental Workflow for Cytotoxicity Evaluation:

Caption: Workflow for assessing the in vitro cytotoxicity of this compound.

Detailed Protocol: MTT Assay for Cell Viability [7][8]

  • Cell Seeding: Plate human cancer cell lines (e.g., HCT-116, SK-MEL-28, A549) in 96-well plates at an optimal density and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIC₅₀ (µM) after 48h Incubation
HCT-116 (Colon)Data to be determined
SK-MEL-28 (Melanoma)Data to be determined
A549 (Lung)Data to be determined
Antimicrobial Activity

The piperidine nucleus is a common feature in many antimicrobial agents.[9] Furthermore, the presence of a nitrophenyl group is a known pharmacophore in antibacterial compounds.[10][11][12] This suggests that this compound could exhibit activity against a range of bacterial and fungal pathogens.

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for determining the antimicrobial activity of this compound.

Detailed Protocol: Broth Microdilution for MIC and MBC/MFC Determination [13]

  • Preparation: Prepare a stock solution of this compound. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Table 2: Hypothetical Antimicrobial Activity Data for this compound

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusData to be determinedData to be determined
Escherichia coliData to be determinedData to be determined
Candida albicansData to be determinedData to be determined
Potential Neurological Activity

N-arylpiperazine and related N-arylpiperidine derivatives are well-represented in neuropharmacology, with many compounds targeting dopamine and serotonin receptors.[14][15] While this compound is a piperidone, the N-aryl linkage warrants preliminary investigation into its potential to interact with central nervous system (CNS) targets.

Initial Screening Approach:

A primary screen could involve radioligand binding assays against a panel of CNS receptors, particularly dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. This would provide initial data on whether the compound has any affinity for these key neurological targets.

Proposed Mechanisms of Action

Understanding the mechanism of action is crucial for further drug development. Based on the activities of related compounds, we can propose the following potential mechanisms for this compound:

  • For Anticancer Activity:

    • Tubulin Polymerization Inhibition: The compound may bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

    • Topoisomerase Inhibition: Some piperidone derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[6]

  • For Antimicrobial Activity:

    • Enzyme Inhibition: The compound may inhibit essential bacterial or fungal enzymes. For instance, nitro-containing drugs often act as prodrugs that are activated by microbial nitroreductases to generate reactive nitrogen species that are toxic to the cell.[4]

Visualizing a Potential Anticancer Mechanism:

G A This compound B Tubulin A->B Binds to C Disruption of Microtubule Dynamics B->C Inhibits polymerization D G2/M Phase Cell Cycle Arrest C->D E Apoptosis D->E

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Synthesis of this compound

A plausible synthetic route for this compound involves the reaction of 4-piperidone with 1-fluoro-4-nitrobenzene in the presence of a suitable base.

General Synthetic Scheme:

G A 4-Piperidone C This compound A->C B 1-Fluoro-4-nitrobenzene B->C

Caption: A potential synthetic route to this compound.

A detailed, optimized synthesis protocol would need to be developed and the final product thoroughly characterized using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for biological activity. This guide provides a scientifically grounded framework for initiating a comprehensive preclinical investigation. The proposed experimental workflows and detailed protocols offer a clear path for evaluating its cytotoxic and antimicrobial properties.

Future research should focus on:

  • Synthesis and Characterization: Establishing a robust and scalable synthetic route.

  • In Vitro Screening: Performing the outlined cytotoxicity and antimicrobial assays.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways involved in any observed biological activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate efficacy and safety.

By systematically applying the principles and protocols outlined in this guide, the scientific community can effectively unlock the therapeutic potential of this compound and contribute to the development of novel therapeutic agents.

References

1-(4-Nitrophenyl)piperidin-4-one literature review and background

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(4-Nitrophenyl)piperidin-4-one: Synthesis, Reactivity, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure is a composite of two key functional moieties: the piperidin-4-one ring and a 4-nitrophenyl group attached to the ring nitrogen. The piperidin-4-one core is a privileged scaffold, recognized as a versatile pharmacophore in numerous biologically active compounds, including analgesics, antivirals, and anticancer agents.[1][2][3] The 4-nitrophenyl group, featuring a potent electron-withdrawing nitro (-NO₂) substituent, not only modulates the electronic properties of the piperidine nitrogen but also serves as a crucial synthetic handle for further chemical transformations. This guide provides a detailed review of the synthesis, properties, and extensive utility of this valuable chemical building block.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 23499-01-6N/A
Molecular Formula C₁₁H₁₂N₂O₃N/A
Molecular Weight 220.22 g/mol N/A
Appearance SolidN/A
Topological Polar Surface Area (TPSA) 63.45 ŲN/A
logP (calculated) 1.76N/A
Spectroscopic Signature

While a publicly available, fully assigned spectrum for this specific molecule is not readily found in peer-reviewed journals, its spectral characteristics can be reliably predicted based on fundamental principles and data from closely related analogs, such as 1-(4-nitrophenyl)piperidin-2-one.[4][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The 4-nitrophenyl group should exhibit a characteristic AA'BB' system, appearing as two doublets in the downfield region (typically δ 7.5-8.3 ppm), consistent with para-substitution on a benzene ring.[4] The four protons on the piperidone ring adjacent to the nitrogen (positions 2 and 6) are expected to appear as a triplet, while the four protons adjacent to the carbonyl group (positions 3 and 5) should appear as another triplet, both in the aliphatic region (typically δ 2.5-4.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by several key resonances. The carbonyl carbon (C4) would appear significantly downfield (δ > 200 ppm). Four signals are expected in the aromatic region, with the carbon atom bearing the nitro group (C4') being the most deshielded. The aliphatic region would show signals for the C2/C6 and C3/C5 carbons of the piperidone ring. Studies on similarly substituted piperidin-4-ones can be used for comparative assignment.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key absorption bands would include:

    • A strong, sharp peak for the ketone carbonyl (C=O) stretch, typically around 1710-1730 cm⁻¹.

    • Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group (N-O), appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

    • C-N stretching vibrations and aromatic C=C stretching bands in the fingerprint region.

Synthesis Methodologies

The formation of the C-N bond between the piperidone nitrogen and the nitrophenyl ring is the central challenge in synthesizing this molecule. Two primary, robust methods are prevalent in modern organic chemistry for this type of transformation: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution (SₙAr)

This classic method is highly effective due to the electronic nature of the 4-nitrophenyl system. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for attack by a nucleophile, making it an ideal substrate for SₙAr.

Causality of Experimental Choices:

  • Substrate: 1-Fluoro-4-nitrobenzene is the preferred substrate. The carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in SₙAr reactions because its departure is the rate-determining step.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively, thus promoting a high reaction rate.

  • Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is employed. Its role is to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. It is crucial that the base is not strong enough to deprotonate the piperidone ring at the alpha-carbons, which could lead to side reactions.

SNAr_Workflow reagents 1. Piperidin-4-one 2. 1-Fluoro-4-nitrobenzene 3. K₂CO₃ (Base) 4. DMF (Solvent) reaction_vessel Reaction Mixture reagents->reaction_vessel Charge Reactor heating Heat (e.g., 80-100 °C) reaction_vessel->heating Stir & Heat workup Aqueous Workup (Quench, Extract) heating->workup Cool & Quench purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Workflow for SₙAr Synthesis

Experimental Protocol: SₙAr Synthesis

  • To a stirred solution of piperidin-4-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Buchwald-Hartwig Amination

For aryl halides that are less reactive (chlorides, bromides), or when milder conditions are required, the Buchwald-Hartwig cross-coupling reaction is the method of choice. This powerful palladium-catalyzed reaction has broad substrate scope and functional group tolerance.

Causality of Experimental Choices:

  • Substrate: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene can be used. Bromides are generally more reactive than chlorides.

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand is essential. The ligand (e.g., Xantphos, BINAP) stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and prevents catalyst decomposition.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidone nitrogen in situ, forming the active nucleophile for the catalytic cycle.

Buchwald_Workflow reagents 1. Piperidin-4-one 2. 1-Bromo-4-nitrobenzene 3. Pd₂(dba)₃ (Catalyst) 4. Xantphos (Ligand) 5. NaOtBu (Base) 6. Toluene (Solvent) reaction_vessel Reaction Under Inert Gas (N₂/Ar) reagents->reaction_vessel Charge Reactor heating Heat (e.g., 90-110 °C) reaction_vessel->heating Stir & Heat workup Aqueous Workup (Filter, Extract) heating->workup Cool & Quench purification Purification (Column Chromatography) workup->purification product This compound purification->product

Workflow for Buchwald-Hartwig Synthesis

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere (N₂ or Ar), charge an oven-dried flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add piperidin-4-one (1.2 eq) and 1-bromo-4-nitrobenzene (1.0 eq).

  • Add anhydrous toluene via syringe and degas the mixture.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity for selective chemical modification at two distinct sites: the nitro group and the ketone carbonyl.

Reactivity_Pathways cluster_nitro Nitro Group Reduction cluster_ketone Ketone Derivatization start This compound amino_product 1-(4-Aminophenyl)piperidin-4-one (Key Amine Intermediate) start->amino_product H₂, Pd/C or SnCl₂, HCl reductive_amination Reductive Amination Product (e.g., 4-Amino-1-(4-nitrophenyl)piperidine) start->reductive_amination R-NH₂, NaBH(OAc)₃ oxime_product Oxime Derivative start->oxime_product NH₂OH·HCl

Key Reaction Pathways
Reduction of the Nitro Group: Gateway to Bioactive Amines

The most significant transformation of this molecule is the reduction of the nitro group to a primary aniline. This reaction fundamentally alters the electronic character of the aryl substituent from strongly electron-withdrawing to electron-donating and introduces a highly versatile nucleophilic amine handle for further functionalization (e.g., amide bond formation, sulfonylation, or diazotization).

Experimental Protocol: Nitro Group Reduction

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction vessel under an atmosphere of hydrogen gas (H₂, typically via balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction until complete consumption of the starting material.

  • Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-(4-aminophenyl)piperidin-4-one, which can often be used in the next step without further purification.

Derivatization of the Ketone Carbonyl

The ketone at the C4 position provides a second site for introducing molecular diversity. Standard carbonyl chemistry can be applied to generate a wide array of derivatives.

  • Reductive Amination: The ketone can be converted to a primary or secondary amine by reacting it with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). This is a cornerstone reaction for building libraries of drug candidates.

  • Oxime and Hydrazone Formation: Reaction with hydroxylamine or hydrazine derivatives readily yields the corresponding oximes and hydrazones, which are themselves useful intermediates or can possess biological activity.[7]

Applications in Drug Discovery: The Case of Apixaban

The synthetic utility of the 1-(4-aminophenyl)piperidin-4-one scaffold, derived directly from the title compound, is powerfully illustrated by its role in the synthesis of Apixaban (Eliquis), a leading oral anticoagulant.[8] Although the commercial synthesis of Apixaban uses the related 1-(4-aminophenyl)piperidin-2-one, the chemical principles and strategic importance are identical.[4][5][9] The 1-(4-aminophenyl) moiety is a critical component that is elaborated into the final complex structure of the drug.

Furthermore, the 1-aryl-piperidine-4-carboxamide scaffold, which can be readily accessed from this intermediate, is a core element in other modern therapeutics, such as the potent Akt kinase inhibitor AZD5363 (Capivasertib), highlighting the broad applicability of this structural motif in targeting diverse biological pathways.[10]

Conclusion

This compound is more than a simple chemical; it is an intelligently designed synthetic intermediate that provides chemists with robust and orthogonal synthetic handles. Its preparation via well-established, scalable methods like SₙAr or Buchwald-Hartwig amination makes it readily accessible. The differential reactivity of its nitro and ketone functionalities allows for selective, stepwise elaboration into complex molecular architectures. Its proven relevance in the synthesis of blockbuster drugs and clinical candidates solidifies its status as a high-value building block for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.

References

Safety, handling, and storage of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-(4-Nitrophenyl)piperidin-4-one

Abstract: this compound is a key intermediate in pharmaceutical synthesis, valued for its role as a chemical building block.[1] As with many specialized research chemicals, particularly those containing a nitrophenyl moiety, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, synthesized from available chemical data, information on structurally related compounds, and established best practices in chemical safety.

Compound Identification and Properties

Proper identification is the foundational step in chemical safety. The key identifiers and physical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[2]
CAS Number 23499-01-6[2][3]
Molecular Formula C₁₁H₁₂N₂O₃[2][3]
Molecular Weight 220.22 g/mol [2]
Appearance Solid
Storage Class 11 (Combustible Solids)
Purity Typically ≥98%[2]

Hazard Assessment and GHS Classification (Inferred)

Causality of Hazards: The nitroaromatic functional group can be metabolically reduced to form reactive intermediates that may lead to cellular damage. The piperidone core, while generally stable, is part of a molecule that can be absorbed through the skin, inhaled as a dust, or ingested.

The following GHS classifications should be considered applicable until specific toxicological data becomes available.

Hazard ClassHazard StatementGHS PictogramPrecautionary Codes (Examples)
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed
alt text
P264, P270, P301+P317, P330, P501
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skin
alt text
P280, P302+P352, P317, P362+P364
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritation
alt text
P264, P280, P302+P352, P332+P317
Serious Eye Damage/Irritation (Category 2) H319: Causes serious eye irritation
alt text
P264, P280, P305+P351+P338, P337+P317
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritation
alt text
P261, P271, P304+P340, P319, P403+P233

Note: This classification is inferred from structurally similar compounds and should be used for precautionary purposes.[4][5][8]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment is essential, prioritizing engineering controls to isolate the hazard, supplemented by robust PPE protocols.[9]

Engineering Controls
  • Primary Containment: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne dust.[10]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and exhausted safely.[11]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.[12]

  • Hand Protection: Wear nitrile rubber gloves. Always inspect gloves prior to use and change them frequently, especially after direct contact.[6]

  • Eye Protection: Chemical safety goggles or safety glasses with side shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[6]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For operations with a higher risk of spillage, consider a chemically resistant apron.

  • Respiratory Protection: If engineering controls are not sufficient or during a large spill clean-up, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter should be used.[6]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase A Review SDS & Protocol B Verify Engineering Controls (Fume Hood) A->B Proceed C Don Appropriate PPE B->C Functional D Transfer Compound in Fume Hood C->D Enter Hood E Perform Experiment D->E F Close Primary Container E->F G Decontaminate Workspace F->G H Segregate & Label Waste G->H I Doff & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: General workflow for safely handling this compound.

Handling and Storage Protocols

Adherence to strict handling and storage procedures minimizes the risk of exposure and preserves the chemical's integrity.

Safe Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.

  • Prevent Contact: Do not get the chemical in eyes, on skin, or on clothing.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands and any exposed skin thoroughly after handling.[11][13]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, which could lead to vigorous or exothermic reactions.[6]

Storage Conditions
  • Container: Keep the container tightly closed and properly labeled.[5]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[11] Several suppliers recommend refrigerated storage (4°C) for long-term stability.[2]

  • Integrity: Regularly inspect containers for leaks or damage.[13]

Emergency Procedures

A pre-defined emergency plan is critical for responding effectively to accidents.

First-Aid Measures
  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[5]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if you feel unwell.[5]

Accidental Release Measures (Spills)
  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid creating dust.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Caption: Decision-making flowchart for emergency response to incidents.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable research tool that can be used safely when its potential hazards are understood and respected. By implementing robust engineering controls, adhering to strict PPE and handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this compound. The causality-driven approach outlined in this guide, which links chemical properties to specific safety requirements, provides a framework for a culture of safety in the laboratory.

References

An In-Depth Technical Guide to the Speculative Mechanism of Action of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The field of medicinal chemistry is often driven by the exploration of novel chemical scaffolds. The compound 1-(4-nitrophenyl)piperidin-4-one presents an intriguing case study. While direct, extensive research on its specific biological activity is not prevalent in public literature, its structure is a composite of well-known pharmacophores. This guide, therefore, takes a speculative yet scientifically-grounded approach to propose potential mechanisms of action. It is designed not as a definitive statement, but as a strategic roadmap for researchers, outlining hypothesis-driven inquiries and the experimental workflows required to validate them. We will deconstruct the molecule, propose logical biological hypotheses based on its constituent parts, and detail a robust, multi-phase experimental plan to elucidate its true mechanism of action.

Part 1: Molecular Deconstruction and Hypothesis Generation

The structure of this compound is a compelling fusion of three key chemical moieties: a piperidin-4-one core, an N-linked aryl group, and a nitro functional group. The biological activities of these individual components are well-documented, providing a rational basis for our mechanistic speculation.

  • The Piperidin-4-one Core: This six-membered nitrogenous heterocycle is a privileged scaffold in medicinal chemistry.[1] It is recognized as a versatile intermediate and a core component in compounds exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-HIV, analgesic, and various central nervous system (CNS) effects.[1][2][3] Its conformational flexibility allows it to interact with a wide range of biological targets.

  • The 4-Nitrophenyl Group: The nitroaromatic moiety is a classic electrophilic group and a well-known pharmacophore, particularly in the realm of antimicrobial and anticancer therapeutics.[4] Compounds containing this group often function as prodrugs, which undergo bioreductive activation within target cells (e.g., hypoxic cancer cells or anaerobic bacteria) to generate cytotoxic reactive nitrogen species.[4]

  • The N-Aryl Linkage: The linkage of a phenyl group to the piperidine nitrogen creates an N-arylpiperidine motif. This structure is a cornerstone for many CNS-active drugs, including ligands for dopamine and sigma receptors.[5][6] The nature of the substitution on the phenyl ring critically dictates receptor affinity and functional activity.

Based on this structural analysis, we can formulate three primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis I: Bioreductive Antimicrobial Agent

The presence of the 4-nitrophenyl group strongly suggests a potential role as an antimicrobial prodrug. Many pathogenic bacteria and fungi possess nitroreductase enzymes that can reduce the nitro group under low-oxygen conditions. This reduction creates highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce widespread cellular damage via multiple mechanisms, including DNA strand breakage, protein modification, and disruption of metabolic pathways. This mechanism is the basis for the efficacy of drugs like metronidazole and the antitubercular agent pretomanid.[4] The piperidin-4-one scaffold itself has been incorporated into molecules with demonstrated antimicrobial and antifungal activity.[7]

Hypothesis II: Anticancer Agent via Multiple Pathways

The piperidin-4-one scaffold is a prominent feature in numerous experimental anticancer agents.[2][8] Derivatives have been shown to function as curcumin mimics, inducing apoptosis, arresting the cell cycle, and inhibiting key cancer-related pathways like NF-κB.[8] Furthermore, some derivatives act as inhibitors of topoisomerase II-α, an enzyme critical for DNA replication in proliferating cells.[8] The nitro group could enhance this activity through bioreductive activation in the characteristic hypoxic microenvironment of solid tumors, creating a targeted cytotoxic effect.

Hypothesis III: Central Nervous System Modulator

The N-arylpiperidine framework is a classic pharmacophore for CNS targets. Modifications of this scaffold have yielded potent ligands for a variety of receptors. For example, derivatives of 4-phenylpiperidines have been developed as dopamine D2 receptor ligands with unique "dopaminergic stabilizer" properties.[5] The related N-benzylpiperidinyl structure is found in potent σ1 receptor ligands.[6] It is plausible that this compound could exhibit affinity for one or more CNS receptors, acting as an agonist, antagonist, or allosteric modulator.

Part 2: A Phased Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a logical, multi-phase experimental approach is essential. This workflow is designed to move from broad, unbiased screening to specific target validation and pathway analysis, ensuring scientific rigor at each step.

MOA_Workflow cluster_0 Phase 1: Broad Phenotypic Screening cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Pathway & Functional Analysis P1_Screen Initial Biological Screening (NCI-60, Antimicrobial Panel, CNS Receptor Panel) P2_ChemProt Chemical Proteomics (Affinity Chromatography-MS) P1_Screen->P2_ChemProt Positive Hit P2_Data Candidate Target List Generation P2_ChemProt->P2_Data P3_CETSA Cellular Thermal Shift Assay (CETSA) P2_Data->P3_CETSA Top Candidates P3_KO Genetic Validation (CRISPR/siRNA) P3_CETSA->P3_KO Target Engaged P4_Reporter Reporter Gene Assays (e.g., NF-κB, AP-1) P3_KO->P4_Reporter Target Validated P4_Phospho Phosphoproteomics P3_KO->P4_Phospho P4_Functional Functional Assays (e.g., Apoptosis, Enzyme Kinetics) P4_Reporter->P4_Functional Pathway Identified P4_Phospho->P4_Functional CETSA_Diagram cluster_0 Experimental Setup cluster_1 Analysis cluster_2 Expected Outcome A Treat Cells (Vehicle vs. Compound) B Heat to Temperature Gradient (40°C - 70°C) A->B C Lyse & Centrifuge B->C D Collect Soluble Fraction C->D E Western Blot for Target Protein D->E F Plot % Soluble vs. Temperature E->F G Compound-treated sample shows higher thermal stability (curve shifts right) F->G Validation

References

Spectroscopic Characterization of 1-(4-Nitrophenyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Nitrophenyl)piperidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidone core and electronically distinct nitrophenyl substituent make it a versatile scaffold for the synthesis of novel therapeutic agents.[1] The piperidin-4-one moiety is a known pharmacophore, exhibiting a range of biological activities. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Key Features

The molecular structure of this compound (C₁₁H₁₂N₂O₃, M.W.: 220.22 g/mol ) is fundamental to interpreting its spectroscopic data.[2][3] Key structural features include:

  • A Piperidin-4-one Ring: A six-membered saturated heterocycle containing a nitrogen atom and a ketone functional group.

  • A p-Substituted Nitrophenyl Group: An aromatic ring with a nitro group para to the point of attachment to the piperidine nitrogen.

These features will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d, J ≈ 9.0 Hz2HAr-H (ortho to NO₂)
~7.00d, J ≈ 9.0 Hz2HAr-H (meta to NO₂)
~3.80t, J ≈ 6.0 Hz4H-N-CH ₂-
~2.60t, J ≈ 6.0 Hz4H-C(=O)-CH ₂-

Interpretation and Rationale:

  • Aromatic Protons: The para-substituted aromatic ring will exhibit a classic AA'BB' system. The two protons ortho to the electron-withdrawing nitro group are expected to be significantly deshielded, appearing as a doublet around 8.20 ppm. The two protons meta to the nitro group (and ortho to the piperidine nitrogen) will be more shielded, appearing as a doublet around 7.00 ppm.

  • Piperidine Protons: The piperidine ring protons are expected to show two distinct signals. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) will be deshielded by the nitrogen and the aromatic ring, appearing as a triplet around 3.80 ppm. The four protons on the carbons adjacent to the carbonyl group (-C(=O)-CH₂-) will be deshielded by the carbonyl group and are expected as a triplet around 2.60 ppm. The triplet multiplicity arises from the coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~207.0C =O
~152.0Ar-C -N
~142.0Ar-C -NO₂
~125.0Ar-C H (ortho to NO₂)
~115.0Ar-C H (meta to NO₂)
~48.0-N-C H₂-
~40.0-C(=O)-C H₂-

Interpretation and Rationale:

  • Carbonyl Carbon: The ketone carbonyl carbon is expected to have the most downfield chemical shift, typically appearing around 207.0 ppm.

  • Aromatic Carbons: The aromatic region will show four signals due to the symmetry of the p-substituted ring. The carbon attached to the nitrogen (Ar-C-N) is expected around 152.0 ppm, while the carbon bearing the nitro group (Ar-C-NO₂) will be around 142.0 ppm. The two types of protonated aromatic carbons will appear at approximately 125.0 ppm (ortho to NO₂) and 115.0 ppm (meta to NO₂).

  • Piperidine Carbons: The two types of aliphatic carbons in the piperidine ring will be found in the upfield region. The carbons adjacent to the nitrogen (-N-CH₂-) are expected around 48.0 ppm, and the carbons adjacent to the carbonyl group (-C(=O)-CH₂-) will be around 40.0 ppm.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) to obtain a good spectrum for the quaternary carbons.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data (KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1720StrongC=O stretch (ketone)
~1590, ~1490StrongAromatic C=C stretch
~1520, ~1340StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-N stretch (aromatic amine)
~850Strongp-disubstituted benzene C-H bend (out-of-plane)

Interpretation and Rationale:

  • C=O Stretch: A strong absorption band around 1720 cm⁻¹ is highly characteristic of a saturated six-membered ring ketone.

  • NO₂ Stretches: The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.

  • Aromatic Features: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹, C=C stretching bands around 1590 and 1490 cm⁻¹, and a strong out-of-plane C-H bending vibration around 850 cm⁻¹ characteristic of para-disubstitution.

  • Aliphatic and Amine Stretches: The C-H stretching of the piperidine ring will appear in the 2950-2850 cm⁻¹ region. The C-N stretching of the tertiary aromatic amine will be observed as a strong band around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition (KBr Pellet):

  • Sample Preparation: Mix a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityProposed Fragment
220High[M]⁺˙ (Molecular Ion)
192Medium[M - CO]⁺˙
176Medium[M - NO₂]⁺
120High[C₆H₄NO₂]⁺
100Medium[M - C₆H₄NO₂]⁺

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺˙) is expected at m/z 220, corresponding to the molecular weight of the compound. Its observation is crucial for confirming the molecular formula.

  • Key Fragmentations:

    • Loss of carbon monoxide (CO) from the piperidone ring is a common fragmentation pathway for such ketones, leading to a fragment at m/z 192.

    • Loss of the nitro group (NO₂) would result in a fragment at m/z 176.

    • Cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen is expected to be a major fragmentation pathway, leading to the highly stable p-nitrophenyl cation at m/z 120.

    • The complementary fragment corresponding to the piperidone radical cation would be observed at m/z 100.

M [M]⁺˙ m/z = 220 F1 [M - CO]⁺˙ m/z = 192 M->F1 - CO F2 [M - NO₂]⁺ m/z = 176 M->F2 - NO₂ F3 [C₆H₄NO₂]⁺ m/z = 120 M->F3 C-N cleavage F4 [C₅H₈NO]⁺ m/z = 100 M->F4 C-N cleavage

Figure 2: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and the known stability of ions and neutral losses.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By integrating fundamental principles of NMR, IR, and Mass Spectrometry with data from analogous structures, a comprehensive spectroscopic profile has been constructed. This guide serves as a valuable resource for researchers in the synthesis, identification, and characterization of this important chemical entity and its derivatives, particularly in scenarios where direct experimental reference data is unavailable. The provided experimental protocols offer a standardized approach to acquiring high-quality spectroscopic data for this class of compounds.

References

Methodological & Application

Facile Synthesis of 1-(4-Nitrophenyl)piperidin-4-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Nitrophenyl)piperidin-4-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The piperidin-4-one scaffold is a common motif in a wide array of biologically active molecules, exhibiting diverse pharmacological activities. The introduction of a 4-nitrophenyl group onto the piperidine nitrogen provides a key handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be elaborated into more complex structures. This application note provides a detailed, facile, and reproducible protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. Two of the most powerful and versatile methods for the formation of the aryl-nitrogen bond in this target molecule are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This guide will focus on the SNAr approach due to its operational simplicity and cost-effectiveness, while also providing an overview of the Buchwald-Hartwig amination as a viable alternative.

Scientific Principles and Rationale

The synthesis of this compound hinges on the formation of a new carbon-nitrogen bond between the piperidin-4-one nitrogen and the C1 position of the 4-nitrophenyl ring.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The primary method detailed in this protocol is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is particularly effective for this synthesis due to the electronic properties of the starting material, 1-fluoro-4-nitrobenzene. The strongly electron-withdrawing nitro (-NO₂) group, positioned para to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack.[1] This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, via resonance.[1] Fluorine is an excellent leaving group in SNAr reactions, further facilitating the reaction.

The general mechanism for the SNAr reaction is a two-step addition-elimination process:

  • Addition: The nucleophile (piperidin-4-one) attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex.[1]

  • Elimination: The fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final product.[1]

Visualizing the SNAr Reaction Mechanism

SNAr_Mechanism reagents 1-Fluoro-4-nitrobenzene + Piperidin-4-one intermediate Meisenheimer Complex (Resonance Stabilized Anion) reagents->intermediate Nucleophilic Attack product This compound intermediate->product Elimination of Leaving Group leaving_group Fluoride Ion (F⁻) intermediate->leaving_group

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Method 2: Buchwald-Hartwig Amination (Alternative Approach)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method offers a broader substrate scope compared to SNAr and can be employed with a variety of aryl halides (Cl, Br, I) or triflates. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired product.[2] While highly effective, this method requires the use of a palladium catalyst and specific phosphine ligands, which can add to the cost and complexity of the synthesis and purification.[3]

Experimental Protocol: SNAr Synthesis of this compound

This protocol is adapted from established procedures for similar nucleophilic aromatic substitution reactions.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
1-Fluoro-4-nitrobenzene99%Sigma-Aldrich
Piperidin-4-one hydrochloride98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
Brine (saturated NaCl solution)-In-house preparation
Anhydrous magnesium sulfate (MgSO₄)≥97%Fisher Scientific
Round-bottom flask (100 mL)-VWR
Magnetic stirrer and stir bar-VWR
Reflux condenser-VWR
Heating mantle-VWR
Separatory funnel (250 mL)-VWR
Rotary evaporator-Buchi
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeSigma
Safety Precautions
  • 1-Fluoro-4-nitrobenzene: Toxic and an irritant. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperidin-4-one hydrochloride: Irritant. Avoid inhalation and contact with skin and eyes.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle with care in a fume hood.

  • Potassium Carbonate: Irritant. Avoid dust inhalation.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.38 g, 10 mmol) and anhydrous potassium carbonate (4.14 g, 30 mmol).

  • Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF, 40 mL) to the flask. Stir the suspension for 10 minutes at room temperature to neutralize the hydrochloride salt. To this suspension, add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C in a heating mantle.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound as a solid.

Visualizing the Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup: Piperidin-4-one HCl, K₂CO₃ in DMF addition 2. Add 1-Fluoro-4-nitrobenzene setup->addition heating 3. Heat to 80-90 °C addition->heating monitoring 4. Monitor by TLC heating->monitoring quench 5. Quench with Water monitoring->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with Water and Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Purify by Recrystallization or Chromatography dry->purify product Pure this compound purify->product

Caption: A step-by-step workflow for the synthesis of this compound.

Results and Discussion

The successful synthesis of this compound should yield a solid product. The identity and purity of the compound should be confirmed by standard analytical techniques.

Expected Characterization Data
Technique Expected Results
Appearance Yellow to off-white solid
Melting Point Approximately 104-106 °C[4]
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.1-8.2 (d, 2H, Ar-H), ~6.8-6.9 (d, 2H, Ar-H), ~3.8-3.9 (t, 4H, -N-CH₂-), ~2.6-2.7 (t, 4H, -CO-CH₂-)
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~206 (C=O), ~152 (Ar-C-N), ~140 (Ar-C-NO₂), ~126 (Ar-CH), ~112 (Ar-CH), ~48 (-N-CH₂-), ~40 (-CO-CH₂-)
IR (KBr) ν (cm⁻¹): ~2900 (C-H stretch), ~1720 (C=O stretch), ~1590 & ~1320 (N-O stretch of NO₂)
Mass Spec (ESI) m/z: 221.08 [M+H]⁺

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

The presence of the characteristic signals in the ¹H and ¹³C NMR spectra, the carbonyl and nitro group stretches in the IR spectrum, and the correct molecular ion peak in the mass spectrum will confirm the successful synthesis of the target compound. The melting point should be sharp, indicating a high degree of purity.

Conclusion

This application note provides a reliable and facile protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The procedure is straightforward, uses readily available reagents, and provides a high yield of the desired product. The alternative Buchwald-Hartwig amination offers a powerful, albeit more complex, route for this transformation. The successful synthesis and characterization of this key intermediate will enable researchers to further explore its utility in the development of novel therapeutic agents.

References

Application Note: Strategic Use of 1-(4-Nitrophenyl)piperidin-4-one as a Key Intermediate in the Synthesis of Apixaban

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 1-(4-nitrophenyl)piperidin-4-one and its related analogue, 1-(4-nitrophenyl)piperidin-2-one, as pivotal intermediates in the synthesis of Apixaban. Apixaban is a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa, marketed as Eliquis®, and is crucial in the prevention of stroke and systemic embolism.[1] The synthetic routes to Apixaban are numerous, and the selection of cost-effective and high-purity starting materials and intermediates is paramount for a commercially viable process.[2] This guide elucidates the chemical logic behind the use of the 1-(4-nitrophenyl)piperidone core, provides detailed, field-proven protocols for its conversion, and outlines the necessary analytical and safety considerations.

Introduction: The Rationale for 1-(4-Nitrophenyl)piperidone Intermediates

The piperidone ring system is a fundamental structural motif in a vast array of pharmacologically active compounds.[3][4] In the context of Apixaban, the 1-phenylpiperidone moiety serves as a central scaffold upon which the intricate pyrazole and morpholine functionalities are constructed. The use of the 4-nitrophenyl derivative, specifically, offers several strategic advantages:

  • Cost-Effectiveness: Starting materials such as p-nitroaniline or p-chloronitrobenzene are significantly more economical than alternatives like p-iodoaniline, which were employed in earlier synthetic routes.[2][5] This economic advantage is a critical consideration for large-scale manufacturing.

  • Chemical Handle for Elaboration: The nitro group is a versatile functional group. It acts as a powerful electron-withdrawing group, facilitating certain reactions, and can be reliably and selectively reduced to an amine at a later stage. This amine then serves as the nucleophilic point for the attachment of the valerolactam side chain, another key component of the final Apixaban molecule.

  • Controlled Reactivity: The presence of the nitro group allows for a phased introduction of functionalities, preventing unwanted side reactions and improving the overall yield and purity of the synthetic process.

While the prompt specifies this compound, many documented industrial syntheses utilize the isomeric 1-(4-nitrophenyl)piperidin-2-one. The underlying chemical principles and subsequent transformations are highly analogous. This guide will focus on the synthetic pathway originating from the piperidin-2-one variant, as it is well-documented in the literature for Apixaban synthesis.

Synthetic Workflow Overview

The overall strategy involves a multi-step sequence beginning with the formation of the 1-(4-nitrophenyl)piperidone core, followed by functionalization of the piperidone ring, reduction of the nitro group, and subsequent coupling reactions to build the final Apixaban structure.

G cluster_0 Phase 1: Core Intermediate Synthesis cluster_1 Phase 2: Ring Functionalization cluster_2 Phase 3: Key Amine Formation cluster_3 Phase 4: Final Assembly A p-Nitroaniline C 1-(4-Nitrophenyl)piperidin-2-one A->C Triethylamine, THF B 5-Chloropentanoyl chloride B->C D 3,3-Dichloro-1-(4-nitrophenyl) piperidin-2-one C->D PCl5, Toluene F 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one D->F Nucleophilic Substitution & Elimination E Morpholine E->F G 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one F->G Reduction (e.g., Raney Ni, Hydrazine) H Subsequent Intermediates G->H Coupling Reactions I Apixaban H->I Amidation

Figure 1: A generalized workflow for the synthesis of Apixaban starting from p-nitroaniline.

Detailed Protocols and Methodologies

3.1. Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This initial step constructs the core piperidone ring attached to the nitrophenyl group. The reaction is a cyclization of an intermediate amide formed from p-nitroaniline and 5-chloropentanoyl chloride.

  • Rationale: The use of a base like triethylamine neutralizes the HCl generated during the initial acylation. A stronger base, such as potassium tert-butoxide, is then required to deprotonate the amide nitrogen, facilitating the intramolecular nucleophilic substitution that closes the piperidone ring.[6] Tetrahydrofuran (THF) is a suitable aprotic solvent for this reaction.

Protocol:

  • To a solution of 4-nitroaniline (1.0 eq) and triethylamine (2.0 eq) in anhydrous THF, add a solution of 5-chloropentanoyl chloride (1.2 eq) in THF dropwise at a temperature below 5°C.

  • Stir the mixture at room temperature for 5 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Cool the reaction mixture again to below 5°C. In batches, add potassium tert-butoxide (2.5 eq) over 30 minutes, ensuring the temperature remains low.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Upon completion, concentrate the reaction mixture under vacuum. The residue can then be purified by recrystallization from a suitable solvent system like ethyl acetate to yield 1-(4-nitrophenyl)piperidin-2-one as a pale yellow solid.[6]

3.2. Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This critical step involves the activation of the piperidone ring followed by a nucleophilic substitution and elimination to introduce the morpholine moiety.

  • Rationale: Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that converts the piperidone into a 3,3-dichloro intermediate.[5][7] This dichloro compound is highly reactive. Subsequent treatment with a nucleophilic base like morpholine leads to a substitution of one chlorine atom, followed by the elimination of HCl to form the stable dihydropyridinone ring system.[5]

Protocol:

  • To a solution of 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in a suitable solvent such as toluene or methylene dichloride, slowly add phosphorus pentachloride (PCl₅) (3.0 eq).[7][8]

  • Heat the resulting mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully pour it into ice water to quench the excess PCl₅.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuum to obtain the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.

  • Dissolve the crude dichloro intermediate in a solvent like N-methyl piperazine or dimethylformamide and add an excess of morpholine (e.g., 5.0 eq).[2][7]

  • Heat the reaction mixture to approximately 120-130°C.[7]

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the solid and recrystallize from a solvent like isopropyl alcohol to afford the pure 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[7]

3.3. Reduction of the Nitro Group

The conversion of the nitro group to an amine is the final step in preparing the key nucleophilic intermediate for the subsequent coupling reactions.

  • Rationale: Catalytic hydrogenation using Raney Nickel with hydrazine hydrate is an effective and common method for reducing aromatic nitro groups without affecting other reducible functionalities in the molecule.[5] This method is often preferred in industrial settings due to its efficiency and the relatively clean reaction profile.

Protocol:

  • To a solution of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) in ethanol and water, add a catalytic amount of Raney Nickel (e.g., 2% by weight).[9]

  • Heat the mixture to 60-65°C.

  • Slowly add hydrazine hydrate (80% solution, ~7.4 eq) dropwise, maintaining the temperature.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Cool the reaction mixture and filter through a bed of celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under vacuum to obtain the crude 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, which can be purified by recrystallization.[9]

Analytical Characterization

Rigorous analytical control is essential to ensure the quality and purity of intermediates, which directly impacts the final Active Pharmaceutical Ingredient (API).[10]

Parameter1-(4-Nitrophenyl)piperidin-2-one3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
Appearance Pale yellow solid[6]Pale yellow solid[2]Pale yellow solid[9]
Molecular Formula C₁₁H₁₂N₂O₃[11]C₁₅H₁₇N₃O₃C₁₅H₁₉N₃O₂[9]
Molecular Weight 220.22 g/mol [11]287.31 g/mol 273.33 g/mol
Melting Point 97-99 °C[6]165.4-167.0 °C[2]168-170 °C[6]
Purity (HPLC) ≥98.0%[10]≥98.0%[2]>99%
Key Spectroscopic Data ¹H NMR, IR, Mass Spec[2]¹H NMR, IR, Mass Spec[2]¹H NMR, IR, Mass Spec[2][9]

A comprehensive review of analytical methodologies for Apixaban and its intermediates, including spectrophotometry and reverse-phase high-performance liquid chromatography (RP-HPLC), is available for further reference.[12]

Safety and Handling

Proper safety precautions are mandatory when handling the chemicals involved in these synthetic protocols.

  • 1-(4-Nitrophenyl)piperidone and Derivatives: These compounds should be handled in a well-ventilated area or fume hood.[13] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes.[13]

  • Phosphorus Pentachloride (PCl₅): This is a highly corrosive and moisture-sensitive substance. It reacts violently with water to produce hydrochloric acid. All manipulations must be carried out under anhydrous conditions and in a fume hood.[14] Wear appropriate acid-resistant gloves and face protection.[14]

  • Hydrazine Hydrate: Hydrazine is a suspected carcinogen and is toxic. Handle with extreme care, using appropriate PPE, and work in a well-ventilated fume hood.

  • Raney Nickel: This catalyst is pyrophoric when dry and must be handled as a slurry in water or another solvent. Avoid allowing the catalyst to dry out.

Always consult the latest Safety Data Sheets (SDS) for each reagent before commencing any experimental work.[13][14][15][16]

Conclusion

The synthetic route to Apixaban via the 1-(4-nitrophenyl)piperidone intermediate offers a robust and economically viable alternative to earlier, more expensive methods. The protocols outlined in this guide, based on established literature, provide a solid foundation for the synthesis of key intermediates. By understanding the chemical principles behind each step and adhering to strict analytical and safety standards, researchers and drug development professionals can effectively utilize this pathway for the efficient production of Apixaban.

References

Application Notes and Protocols for the Catalytic Reduction of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(4-Aminophenyl)piperidin-4-one in Medicinal Chemistry

The transformation of the nitro group in 1-(4-nitrophenyl)piperidin-4-one to a primary amine is a critical step in the synthesis of a wide array of pharmacologically active molecules. The resulting product, 1-(4-aminophenyl)piperidin-4-one, serves as a versatile intermediate, incorporating the privileged piperidone scaffold, which is a cornerstone in the design of therapeutics targeting the central nervous system, among other applications.[1][2] The aromatic amine functionality introduces a key reactive handle for further molecular elaboration, enabling the construction of complex drug candidates.

This guide provides a comprehensive overview of the catalytic reduction of this compound, offering a comparative analysis of common catalytic systems and detailed, field-proven protocols. The emphasis is on providing a self-validating framework, from reaction execution to product characterization, to empower researchers in drug development and organic synthesis.

Mechanistic Rationale and Catalyst Selection

The catalytic hydrogenation of a nitroaromatic compound is a surface-mediated process involving the transfer of hydrogen atoms to the nitro group. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine. The choice of catalyst and hydrogen source is paramount in achieving high efficiency, selectivity, and a clean reaction profile.

Several catalytic systems are effective for nitro group reduction. The most common include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[1] The selection of a specific catalyst is often guided by factors such as cost, reactivity, and the presence of other functional groups in the substrate. For the reduction of this compound, a key consideration is the chemoselective reduction of the nitro group without affecting the ketone functionality within the piperidine ring. Fortunately, the catalytic hydrogenation of nitro groups is generally highly chemoselective in the presence of ketones.

The source of hydrogen can be either hydrogen gas (H₂) or a transfer hydrogenation reagent, such as ammonium formate or hydrazine hydrate. Hydrogen gas is highly effective but requires specialized high-pressure equipment and stringent safety precautions. Transfer hydrogenation offers a more operationally simple and often safer alternative, as it avoids the handling of gaseous hydrogen.

Comparative Analysis of Catalytic Systems

The following table provides a comparative overview of common catalytic systems for the reduction of nitroarenes, which are applicable to the target molecule.

Catalyst SystemHydrogen SourceTypical ConditionsAdvantagesDisadvantages
10% Pd/C H₂ gas (1-5 atm)Methanol or Ethanol, Room TempHigh activity, excellent selectivity, catalyst is easily removed by filtration.Requires specialized hydrogenation equipment, potential for catalyst pyrophoricity.
10% Pd/C Ammonium FormateMethanol, RefluxOperationally simple, avoids the use of H₂ gas, generally high yielding.Requires stoichiometric amounts of the hydrogen donor, potential for side reactions at higher temperatures.
Raney Nickel H₂ gas (1-5 atm)Ethanol, Room TempCost-effective, high activity.Pyrophoric nature requires careful handling, may be less selective than palladium-based catalysts.

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the catalytic reduction of this compound.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_analysis Characterization start Weigh Substrate & Catalyst dissolve Dissolve in Solvent start->dissolve setup Assemble Reaction Apparatus dissolve->setup purge Purge with Inert Gas setup->purge introduce_h2 Introduce Hydrogen Source purge->introduce_h2 react Stir at RT introduce_h2->react monitor Monitor by TLC react->monitor filter Filter Catalyst monitor->filter Reaction Complete concentrate Concentrate Filtrate filter->concentrate purify Purify Product concentrate->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms ir IR Spectroscopy purify->ir

Caption: General experimental workflow for the catalytic reduction.

Detailed Experimental Protocol: Catalytic Hydrogenation using Pd/C and Hydrogen Gas

This protocol provides a robust and reliable method for the reduction of this compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr shaker or a balloon hydrogenation setup)

Safety Precautions:

  • Pyrophoric Catalyst: Palladium on carbon can be pyrophoric, especially after use. Handle with care in an inert atmosphere and never allow the catalyst to dry completely in the air.

  • Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Pressure Equipment: If using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel.

Procedure:

  • Reactor Setup: In a clean and dry hydrogenation vessel, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous methanol to dissolve the substrate (concentration can be optimized, a starting point is 0.1 M).

  • Inerting the System: Seal the vessel and purge the system thoroughly with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol%). The catalyst can be added as a solid or as a slurry in a small amount of methanol.

  • Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere. Pressurize the vessel to the desired pressure (typically 1-3 atm for a balloon setup or up to 50 psi in a Parr shaker).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[3] To take an aliquot, carefully vent the hydrogen, purge with inert gas, and then quickly remove a small sample. A suitable eluent for TLC analysis would be a mixture of ethyl acetate and hexanes. The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Caution: Keep the filter cake wet with solvent at all times to prevent ignition.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-(4-aminophenyl)piperidin-4-one.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Product Characterization: A Self-Validating System

Accurate characterization of the final product is essential to confirm its identity and purity. The following are the expected spectroscopic data for 1-(4-aminophenyl)piperidin-4-one. Please note that the following NMR and IR data are predicted and should be confirmed with experimental data.

Predicted Spectroscopic Data:

TechniqueExpected Observations
¹H NMR Aromatic protons of the aminophenyl group will appear as two doublets in the aromatic region. The piperidine protons will appear as multiplets in the aliphatic region. The amine protons will appear as a broad singlet.
¹³C NMR The carbonyl carbon of the piperidin-4-one will appear around 208-210 ppm. Aromatic carbons will be observed in the 115-150 ppm range. The aliphatic carbons of the piperidine ring will be in the 40-60 ppm range.
IR Spectroscopy The N-H stretching vibrations of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the ketone will be observed around 1710-1720 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 1-(4-aminophenyl)piperidin-4-one (C₁₁H₁₄N₂O) is expected at m/z = 190.11.

Workflow for Spectroscopic Analysis:

characterization_workflow cluster_initial Initial Analysis cluster_structural Structural Elucidation cluster_purity Purity Assessment sample Purified Product ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir nmr ¹H & ¹³C NMR Spectroscopy sample->nmr hplc HPLC/LC-MS sample->hplc confirm_mw Confirm Molecular Weight ms->confirm_mw confirm_fg Confirm Functional Groups (NH₂, C=O) ir->confirm_fg confirm_structure Confirm Connectivity & Structure nmr->confirm_structure determine_purity Determine Purity hplc->determine_purity

Caption: A logical workflow for the complete characterization of the final product.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure, poor stirring, or presence of catalyst poisons.Use fresh catalyst, ensure the system is leak-proof and properly pressurized, increase stirring rate, and ensure all reagents and solvents are pure.
Low Yield Product adsorption onto the catalyst, incomplete reaction, or losses during work-up.Wash the catalyst thoroughly with solvent after filtration, ensure the reaction goes to completion, and optimize work-up and purification steps.
Formation of Byproducts Over-reduction or side reactions.Use milder reaction conditions (lower temperature or pressure), or consider a more selective catalyst system.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Involving Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Piperidinone Scaffolds and their Functionalization

The piperidinone core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3][4][5][6][7] Its prevalence stems from its metabolic stability, conformational pre-organization, and its ability to present substituents in a well-defined three-dimensional space, enabling precise interactions with biological targets.[1][7][8][9] The functionalization of the piperidinone ring is therefore a critical endeavor in drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the C-C bond formation on the piperidinone framework.[10][11][12] This palladium-catalyzed reaction offers a broad substrate scope, excellent functional group tolerance, and generally high yields, making it an indispensable method for the synthesis of complex piperidinone-based molecules.[10][12][13]

This document serves as a detailed guide to the application of Suzuki-Miyaura coupling reactions for the modification of piperidinone derivatives. It is designed to provide both a theoretical foundation and practical, actionable protocols for researchers at all levels of experience.

The Catalytic Heart of the Reaction: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting of Suzuki-Miyaura couplings. The catalytic cycle is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11][14][15]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organohalide (in this context, a halo-piperidinone derivative) to a Pd(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in a Pd(II) species.[10][14][15] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.[14]

  • Transmetalation: In this key step, the organic moiety from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide.[11][14][15] This process is facilitated by a base, which activates the organoboron species, making it more nucleophilic.[10][11][13]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[10][11][14][15]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X (Halo-piperidinone) PdII_RX R¹-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_RX->TM R²-B(OR)₂ (Boronic Acid/Ester) + Base PdII_R1R2 R¹-Pd(II)L_n-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 R¹-R² (Coupled Product)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Protocol: Suzuki-Miyaura Coupling of a Model Halo-Piperidinone

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a halo-piperidinone with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Halo-piperidinone derivative (e.g., 5-bromo-1-methylpiperidin-2-one)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove any residual moisture.[16]

  • Addition of Solid Reagents: To the reaction vessel, add the halo-piperidinone (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.01-0.05 equiv). The order of addition is generally not critical for the solid components.

  • Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.[16]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The use of a co-solvent system often enhances the solubility of the reagents and the base.[12][17]

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. The reaction temperature typically ranges from 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[11] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to afford the desired coupled product.[18]

Key Experimental Parameters and Optimization Strategies

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of several key parameters. The following table provides a starting point for optimization.

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligandThe choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often promote oxidative addition and reductive elimination.[10] For challenging couplings, specialized N-heterocyclic carbene (NHC) ligands may be beneficial.[19][20][21][22][23]
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., XPhos, SPhos)Bidentate ligands like dppf can stabilize the palladium center. Bulky, electron-rich monodentate ligands can accelerate the reaction rate.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, t-BuOKThe base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction outcome.[10] Cs₂CO₃ is often effective for difficult couplings. K₃PO₄ is a good general-purpose base.
Solvent 1,4-Dioxane, Toluene, DMF, THF, Acetonitrile, Water (as co-solvent)The solvent system must solubilize the reactants and the base. A mixture of an organic solvent and water is commonly used to facilitate the dissolution of the inorganic base.[12][17] Anhydrous conditions can also be employed with specific bases like t-BuOK.[10]
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters), TrifluoroboratesBoronic acids are the most common, but boronic esters offer enhanced stability and are often used for in-situ preparation.[10][24] Potassium trifluoroborates are also stable and easy to handle.[13][14]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Screen different solvent systems to improve solubility.[25]- Try a stronger or more soluble base (e.g., Cs₂CO₃ or K₃PO₄).
Protodeborylation - The boronic acid is unstable under the reaction conditions.- Use a more stable boronic ester (e.g., pinacol ester).- Use milder reaction conditions (lower temperature, shorter reaction time).- Consider using potassium trifluoroborate salts.[25]
Homocoupling of the Boronic Acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without complete reduction to Pd(0).- Rigorously degas all solvents and maintain a strict inert atmosphere.[26]- Ensure the precatalyst is fully activated.
Hydrolysis of Functional Groups - The base is too strong for sensitive functional groups (e.g., esters).- Use a milder base such as KF or NaHCO₃.[25]

Workflow for Suzuki-Miyaura Coupling of Piperidinone Derivatives

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Substrate Select Halo-Piperidinone and Boron Reagent Reagents Choose Catalyst, Ligand, Base, and Solvent Substrate->Reagents Setup Assemble Reaction Under Inert Atmosphere Reagents->Setup Heating Heat and Stir Setup->Heating Monitor Monitor Progress (TLC/LC-MS) Heating->Monitor Quench Cool and Quench Reaction Monitor->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling of piperidinone derivatives.

References

Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analytical characterization and purity determination of 1-(4-Nitrophenyl)piperidin-4-one. This compound is a key intermediate in various synthetic pathways, and its quality control is critical for ensuring the integrity of downstream products. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and efficient analytical tool for this compound.

Introduction and Scientific Rationale

This compound (MW: 220.22 g/mol , Formula: C₁₁H₁₂N₂O₃) is a chemical building block whose purity is paramount for the successful synthesis of more complex molecules, including potential pharmaceutical agents.[1] The presence of impurities can lead to undesirable side reactions, lower yields, and the introduction of potentially toxic byproducts in the final compound. Therefore, a precise and reliable analytical method is essential for its characterization.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this application due to its high resolution, sensitivity, and quantitative accuracy.[2] The selection of a reverse-phase method is based on the physicochemical properties of the analyte. This compound is a moderately polar organic molecule, making it ideally suited for retention on a non-polar C18 stationary phase.

The key to this analysis is the presence of the 4-nitrophenyl group, which acts as a strong chromophore. This structural feature allows for highly sensitive detection using a standard UV-Vis or Diode Array Detector (DAD).[3][4] The method described herein is optimized for baseline separation of the main peak from potential impurities, ensuring the specificity required for accurate purity assessment. The validation of this method is performed in accordance with ICH Q2(R2) guidelines to establish that the analytical procedure is fit for its intended purpose.[5][6]

Experimental Methodology

Reagents and Materials
  • Acetonitrile (ACN): HPLC Grade or higher

  • Water: HPLC Grade or ultrapure (18.2 MΩ·cm)

  • This compound Reference Standard: Purity ≥98%

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters

Instrumentation

An HPLC system equipped with the following components or equivalent is required:

  • Binary or Quaternary Solvent Delivery Pump

  • Autosampler with variable injection volume capability

  • Thermostatted Column Compartment

  • Diode Array Detector (DAD) or UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The separation was optimized to achieve a symmetrical peak shape, good resolution from the solvent front, and a practical run time. Acetonitrile was selected as the organic modifier for its strong elution strength with aromatic compounds and low UV cutoff.

ParameterCondition
HPLC Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (50:50, v/v), Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Wavelength Selection: The 4-nitrophenyl chromophore exhibits strong absorbance in the UV region. While the λmax for similar compounds can be higher, 270 nm was chosen as it provides an excellent signal-to-noise ratio and is less susceptible to interference from common solvents and minor impurities, a principle often applied in the analysis of nitroaromatic compounds.[3]

Protocols: Preparation and Execution

Standard Stock Solution Preparation (1000 µg/mL)
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile to dissolve the standard, using sonication if necessary.

  • Allow the solution to return to ambient temperature.

  • Dilute to the mark with acetonitrile and mix thoroughly. This solution should be stored protected from light.

Working Standard and Sample Preparation (50 µg/mL)
  • Pipette 1.0 mL of the Standard Stock Solution (1000 µg/mL) into a 20 mL volumetric flask.

  • Dilute to the mark with the mobile phase (Acetonitrile:Water, 50:50).

  • For unknown samples, prepare a solution with a target concentration of 50 µg/mL using the same procedure.

  • Prior to injection, filter all solutions through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the column and instrument.[7]

HPLC Analysis Workflow

The following diagram outlines the complete analytical workflow from sample preparation to final data reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Weigh Standard / Sample dissolve Dissolve in Acetonitrile (Stock Solution) start->dissolve dilute Dilute with Mobile Phase (Working Solution) dissolve->dilute filtrate Filter (0.45 µm Syringe Filter) dilute->filtrate inject Inject into HPLC System filtrate->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Area (CDS Software) detect->integrate calculate Calculate Concentration & Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow for this compound.

Method Validation Results

The developed method was validated according to ICH Q2(R2) guidelines.[5] The results are summarized below.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[8] A working standard solution (50 µg/mL) was injected five times, and the results were evaluated against predefined criteria.

ParameterAcceptance CriteriaObserved ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N ≥ 20007850Pass
% RSD of Peak Area ≤ 2.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.12%Pass
Specificity

Specificity was demonstrated by analyzing a blank (mobile phase) and a placebo (if analyzing a formulation). The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.

Linearity

The linearity of the method was established by analyzing five solutions ranging from 10 µg/mL to 100 µg/mL (20% to 200% of the working concentration).

Concentration (µg/mL)Average Peak Area
10198540
25501230
501005600
751510200
1002009800
Correlation Coefficient (r²) ≥ 0.999

The linear regression analysis yielded a correlation coefficient (r²) of 0.9998, indicating a strong linear relationship between concentration and detector response.

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of analyte into a blank matrix at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

LevelSpiked Conc. (µg/mL)Recovered Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average Recovery 99.8%

The high recovery rates confirm the accuracy of the method across the specified range.[2]

Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% concentration were analyzed on the same day. The %RSD was found to be 0.52% .

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst. The %RSD between the two days was 0.88% .

Both precision results are well within the typical acceptance criterion of ≤ 2.0%, demonstrating the method's high precision.[9]

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.09 µg/mL

  • LOQ: 0.31 µg/mL

These values indicate the method is sufficiently sensitive for the detection and quantification of trace impurities.[9]

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The system suitability parameters remained within acceptable limits for all variations.

Parameter VariedVariationResult
Flow Rate ± 0.1 mL/minSystem suitability criteria met.
Column Temperature ± 2 °CSystem suitability criteria met.
Mobile Phase Composition (ACN) ± 2% absoluteSystem suitability criteria met.

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative analysis of this compound. The validation results confirm that the method is suitable for its intended purpose, including routine quality control, purity assessment, and stability testing. This protocol provides a reliable and efficient tool for scientists and researchers in the pharmaceutical and chemical industries.

References

Application Notes and Protocols: Derivatization of 1-(4-Nitrophenyl)piperidin-4-one for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidone Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum activity. Within the vast landscape of medicinal chemistry, the piperidin-4-one scaffold has emerged as a "privileged structure." This is due to its versatile chemical nature and its presence in numerous biologically active compounds, including those with antimicrobial properties.[1][2][3][4] The 1-(4-nitrophenyl)piperidin-4-one core, in particular, offers a synthetically accessible starting point for the generation of diverse chemical libraries. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the piperidone ring, making it an interesting candidate for derivatization.

This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents. The focus is on creating derivatives, such as Schiff bases and hydrazones, which have shown promise as antimicrobial agents.[5][6][7][8][9] Furthermore, this document outlines standardized protocols for the subsequent antimicrobial screening of these novel compounds to determine their efficacy.

Rationale for Derivatization: Enhancing Antimicrobial Potential

The carbonyl group at the C-4 position of the piperidin-4-one ring is a key functional handle for a variety of chemical transformations. Derivatization at this position can significantly impact the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall three-dimensional shape. These modifications are crucial for modulating the compound's interaction with microbial targets and, consequently, its antimicrobial activity.

  • Schiff Base Formation: The condensation of the piperidone ketone with primary amines yields Schiff bases (imines). The resulting C=N double bond introduces rigidity and can participate in various non-covalent interactions with biological targets. The diverse range of available primary amines allows for the introduction of a wide array of substituents, enabling a systematic exploration of the structure-activity relationship (SAR).[5][6][7][8][9]

  • Hydrazone Synthesis: Reacting the piperidone with hydrazine or its derivatives produces hydrazones. The -C=N-NH- linkage in hydrazones offers additional hydrogen bond donors and acceptors, which can be critical for target binding. The versatility of substituted hydrazines allows for the incorporation of various aromatic and heterocyclic moieties, which have been shown to contribute to antimicrobial efficacy.[10][11][12][13][14]

This strategic derivatization aims to generate a library of compounds with varied electronic and steric properties, increasing the probability of identifying lead candidates with potent antimicrobial activity.

Synthetic Protocols: Derivatization of this compound

The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff base and hydrazone derivatives of this compound.

Protocol 1: Synthesis of Schiff Base Derivatives

Principle: This reaction involves the acid-catalyzed condensation of the ketone in this compound with a primary amine to form an imine, also known as a Schiff base. The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the final product.

Materials and Reagents:

  • This compound

  • Substituted primary amine (e.g., aniline, p-chloroaniline)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers, measuring cylinders, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp for TLC visualization

Experimental Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add the substituted primary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7). The formation of a new, less polar spot indicates product formation.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, slowly add cold water to the reaction mixture to induce precipitation.

  • Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at a suitable temperature.

Characterization:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of purity.

  • FT-IR Spectroscopy: Look for the appearance of a C=N stretching vibration (typically around 1620-1690 cm⁻¹) and the disappearance of the C=O stretch of the starting ketone (around 1710 cm⁻¹) and the N-H stretches of the primary amine.[6]

  • ¹H NMR Spectroscopy: Confirm the structure by analyzing the proton NMR spectrum. Look for the characteristic signals of the aromatic protons and the piperidine ring protons. The formation of the imine will result in a shift of the signals for the protons adjacent to the C-4 position.[2][15]

  • Mass Spectrometry: Determine the molecular weight of the synthesized compound to confirm its identity.[4][16]

Protocol 2: Synthesis of Hydrazone Derivatives

Principle: This protocol describes the condensation reaction between this compound and a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in an acidic medium to form the corresponding hydrazone.

Materials and Reagents:

  • This compound

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine hydrochloride)

  • Ethanol or Methanol

  • Glacial Acetic Acid or a few drops of concentrated HCl (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard laboratory glassware

  • TLC supplies

Experimental Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add the hydrazine derivative (1.1 eq) to the solution. If using a hydrochloride salt, an equivalent of a base like sodium acetate may be added.

  • Add a catalytic amount of glacial acetic acid or a few drops of concentrated HCl.[1]

  • Reflux the reaction mixture with stirring for 2-4 hours.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The hydrazone product often precipitates from the solution. If necessary, concentrate the solvent under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Characterization:

  • Melting Point: Determine the melting point of the purified hydrazone.

  • FT-IR Spectroscopy: Confirm the formation of the C=N bond (around 1600-1650 cm⁻¹) and the presence of N-H stretching vibrations (around 3200-3400 cm⁻¹). The C=O peak of the starting material should be absent.[13]

  • ¹H NMR Spectroscopy: Analyze the proton NMR spectrum to confirm the structure. Look for the appearance of a new N-H proton signal and the characteristic signals of the piperidine and aromatic rings.[13]

  • Mass Spectrometry: Confirm the molecular weight of the synthesized hydrazone.[13]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic schemes for the derivatization of this compound.

Schiff_Base_Formation Piperidone This compound Catalyst + Glacial Acetic Acid Ethanol, Reflux Piperidone->Catalyst Amine R-NH₂ (Primary Amine) Amine->Catalyst SchiffBase Schiff Base Derivative Catalyst->SchiffBase

Caption: General reaction scheme for Schiff base formation.

Hydrazone_Formation Piperidone This compound Catalyst + Acid Catalyst Ethanol, Reflux Piperidone->Catalyst Hydrazine R-NHNH₂ (Hydrazine Derivative) Hydrazine->Catalyst Hydrazone Hydrazone Derivative Catalyst->Hydrazone

Caption: General reaction scheme for hydrazone synthesis.

Antimicrobial Screening Protocols

Once the derivatives have been synthesized and characterized, the next critical step is to evaluate their antimicrobial activity. The following are standard and widely accepted protocols for this purpose.

Protocol 3: Agar Disk Diffusion Method (Kirby-Bauer Test)

Principle: This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.[17] A paper disk impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium.[18][19][20] The compound diffuses into the agar, and if it is effective against the bacterium, a clear zone of no growth (zone of inhibition) will be observed around the disk.[17] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[21]

Materials and Reagents:

  • Synthesized piperidone derivatives

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative)

  • Mueller-Hinton Agar (MHA) plates[19]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35-37°C)

  • Ruler or calipers

  • Positive control (standard antibiotic, e.g., ampicillin)

  • Negative control (solvent used to dissolve the compounds, e.g., DMSO)

Experimental Procedure:

  • Inoculum Preparation: From a fresh overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline.[21] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21]

  • Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[18][20] Swab the entire surface of an MHA plate uniformly in three directions to ensure a confluent lawn of growth.[18][20] Allow the plate to dry for 3-5 minutes.[18]

  • Preparation and Placement of Disks: Prepare solutions of the synthesized derivatives at a known concentration in a suitable solvent (e.g., DMSO). Aseptically impregnate sterile paper disks with a specific volume (e.g., 20 µL) of each compound solution.[21] Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the inoculated agar surface, ensuring firm contact.[19][20]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[20]

  • Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) for each disk.[22] A larger zone of inhibition indicates greater antimicrobial activity. Compare the results with the positive and negative controls.

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[23][24][25][26] The test is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds at various concentrations.[23][25]

Materials and Reagents:

  • Synthesized piperidone derivatives

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for turbidity measurement)

  • Positive control (standard antibiotic)

  • Negative control (broth with inoculum, no compound)

  • Sterility control (broth only)

Experimental Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each synthesized derivative. Perform serial two-fold dilutions of each compound in CAMHB directly in the wells of a 96-well plate.[25] Typically, 100 µL of broth is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted across the plate.[27]

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the disk diffusion method, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[22]

  • Inoculation of Microtiter Plate: Add the prepared bacterial inoculum to each well containing the compound dilutions, as well as to the positive and negative control wells. Do not add bacteria to the sterility control wells.[25][27]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[23]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[24][25] The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Data Presentation and Interpretation

The results from the antimicrobial screening should be tabulated for clear comparison and analysis.

Table 1: Antimicrobial Activity of this compound Derivatives (Agar Disk Diffusion) | Compound ID | Gram-positive Bacteria (Zone of Inhibition, mm) | Gram-negative Bacteria (Zone of Inhibition, mm) | |---|---|---| | | S. aureus | B. subtilis | E. coli | P. aeruginosa | | Parent Compound | | | | | | Schiff Base 1 | | | | | | Schiff Base 2 | | | | | | Hydrazone 1 | | | | | | Hydrazone 2 | | | | | | Positive Control | | | | | | Negative Control | 0 | 0 | 0 | 0 |

Table 2: Minimum Inhibitory Concentration (MIC) of Active Derivatives (µg/mL) | Compound ID | MIC (µg/mL) | |---|---| | | S. aureus | B. subtilis | E. coli | P. aeruginosa | | Active Derivative 1 | | | | | | Active Derivative 2 | | | | | | Positive Control | | | | |

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening (Quantitative) cluster_analysis Data Analysis Synthesized_Compounds Synthesized Derivatives Disk_Diffusion Agar Disk Diffusion Assay Synthesized_Compounds->Disk_Diffusion Test Compounds MIC_Determination Broth Microdilution (MIC) Disk_Diffusion->MIC_Determination Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Hit_Identification Hit Identification SAR_Analysis->Hit_Identification

Caption: Workflow from synthesis to hit identification.

Conclusion and Future Directions

The derivatization of the this compound scaffold represents a promising strategy for the discovery of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis of diverse derivatives and their subsequent biological evaluation. The systematic screening of these compounds will enable the identification of lead structures with potent antimicrobial activity. Further optimization of these "hit" compounds, guided by structure-activity relationship studies, could lead to the development of new and effective drugs to combat the growing threat of antimicrobial resistance.

References

The Strategic Application of 1-(4-Nitrophenyl)piperidin-4-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that serve as platforms for the development of new therapeutic agents is of paramount importance. Among the myriad of heterocyclic scaffolds, the piperidin-4-one nucleus has garnered significant attention due to its prevalence in a wide array of biologically active compounds.[1][2] This application note focuses on a particularly valuable derivative, 1-(4-Nitrophenyl)piperidin-4-one , a synthetic intermediate that offers a unique combination of chemical reactivity and strategic positioning for the elaboration of complex molecules. Its true potential is realized not as a final drug product, but as a foundational building block in multi-step synthetic campaigns. The presence of the 4-nitrophenyl group provides a latent amino functionality, which, following a straightforward reduction, opens up a vast chemical space for derivatization. This, coupled with the reactive ketone at the 4-position of the piperidine ring, makes this compound a cornerstone for the synthesis of compounds targeting a range of therapeutic areas, from anticoagulation to oncology and beyond.[1][3][4][5] This guide will provide an in-depth exploration of the applications of this versatile intermediate, complete with detailed protocols and the scientific rationale underpinning its use in medicinal chemistry.

Core Application: A Crucial Intermediate in the Synthesis of Apixaban

One of the most prominent applications of a close structural analog, 1-(4-nitrophenyl)piperidin-2-one, is as a key intermediate in the synthesis of the blockbuster anticoagulant, Apixaban.[3][4][5] While the immediate precursor to Apixaban is the 2-one isomer, the synthetic logic and the strategic use of the 4-nitrophenyl group are directly transferable and illustrative of the utility of the 4-one isomer in similar synthetic strategies. The 4-nitrophenyl moiety serves as a masked aniline, a critical component of the final Apixaban structure. This strategic placement of a nitro group allows for its late-stage reduction to an amine, a functional group that is often incompatible with earlier synthetic steps.

Synthetic Pathway Overview: From Intermediate to Active Pharmaceutical Ingredient

The following diagram illustrates a plausible synthetic pathway for a key Apixaban intermediate starting from a derivative of this compound, showcasing the strategic transformations involved.

G A This compound B Alpha-Halogenation A->B e.g., PCl5 C Nucleophilic Substitution (e.g., with Morpholine) B->C Morpholine D Nitro Group Reduction (e.g., H2, Raney Ni) C->D Reduction E Amide Coupling D->E Acylating Agent F Final Cyclization Steps E->F Base G Apixaban Analog F->G

Caption: Synthetic workflow for an Apixaban analog.

Detailed Protocol: Synthesis of a Key Apixaban Precursor

The following protocol details the synthesis of a key precursor to Apixaban, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, starting from 1-(4-nitrophenyl)piperidin-2-one, which shares the key reactive moiety with the 4-one isomer.[3]

Step 1: Dichlorination of 1-(4-nitrophenyl)piperidin-2-one

  • Rationale: This step activates the piperidinone ring for subsequent nucleophilic substitution. Phosphorus pentachloride is a powerful chlorinating agent for ketones.

  • Procedure:

    • Dissolve 1-(4-nitrophenyl)piperidin-2-one (1 equivalent) in a suitable solvent such as dichloromethane.

    • Slowly add phosphorus pentachloride (PCl5) (3 equivalents) to the solution at a controlled temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

    • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.[3]

Step 2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • Rationale: This is a nucleophilic substitution and elimination reaction where morpholine displaces one of the chlorine atoms, followed by elimination of HCl to form the dihydropyridinone ring.

  • Procedure:

    • Dissolve the dichlorinated intermediate from Step 1 in a suitable solvent.

    • Add morpholine (excess) to the solution.

    • Heat the reaction mixture and monitor for completion.

    • After the reaction is complete, cool the mixture and add water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the desired product.[3]

Step 3: Reduction of the Nitro Group

  • Rationale: This is a critical step to unmask the aniline functionality required for the subsequent coupling reactions. Raney nickel is a common catalyst for the hydrogenation of nitro groups.

  • Procedure:

    • Suspend the nitrophenyl intermediate from Step 2 in methanol.

    • Add a catalytic amount of Raney nickel to the suspension.

    • Pressurize the reaction vessel with hydrogen gas.

    • Stir the reaction at a slightly elevated temperature until the starting material is consumed.

    • Filter the catalyst and concentrate the filtrate to obtain 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[3]

Expanding the Synthetic Utility: Derivatization Strategies

The true value of this compound in medicinal chemistry lies in its potential for diversification. The ketone and the latent amine provide two orthogonal handles for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening.

Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination of the ketone at the 4-position is a powerful tool for introducing a wide range of substituents.[6] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

G A This compound C Imine/Iminium Ion Intermediate A->C B Primary or Secondary Amine (R1R2NH) B->C E 4-Amino-1-(4-nitrophenyl)piperidine Derivative C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E

Caption: Reductive amination workflow.

Protocol: General Procedure for Reductive Amination

  • Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting ketone.[6]

  • Procedure:

    • Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the stirred solution.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the desired 4-amino-1-(4-nitrophenyl)piperidine derivative.

Grignard Reaction: Introducing Carbon-Carbon Bonds

The Grignard reaction provides a route to tertiary alcohols by adding organometallic reagents to the ketone. This allows for the introduction of a wide variety of alkyl and aryl groups at the 4-position.[7]

Protocol: General Procedure for Grignard Reaction

  • Rationale: The Grignard reagent is a potent nucleophile that readily attacks the electrophilic carbonyl carbon. The reaction must be carried out under anhydrous conditions to prevent quenching of the reagent.

  • Procedure:

    • Prepare the Grignard reagent by reacting an appropriate alkyl or aryl halide with magnesium turnings in anhydrous diethyl ether or THF.

    • In a separate flask, dissolve this compound (1 equivalent) in anhydrous THF and cool to 0 °C.

    • Slowly add the prepared Grignard reagent to the solution of the piperidinone.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the resulting tertiary alcohol by chromatography.

Medicinal Chemistry Perspectives: The Strategic Role of the 4-Nitrophenyl Group

The 4-nitrophenyl group is more than just a synthetic handle; its electronic properties and potential for bioisosteric replacement are key considerations in drug design.[8]

  • Electron-Withdrawing Nature: The strong electron-withdrawing nitro group can influence the pKa of the piperidine nitrogen and the overall electronic properties of the molecule, which can impact target binding and pharmacokinetic properties.

  • Bioisosteric Replacement: In some contexts, the nitro group itself can be a pharmacophore. However, due to potential toxicity concerns, it is often replaced with other functional groups that mimic its size, shape, and electronic character. This concept of bioisosterism is a cornerstone of medicinal chemistry.

Table 1: Potential Bioisosteric Replacements for the Nitro Group

Functional GroupRationale for Replacement
Cyano (-CN)Similar size and electron-withdrawing properties.
Sulfonamide (-SO2NH2)Can act as a hydrogen bond donor and acceptor.
Trifluoromethyl (-CF3)Strong electron-withdrawing group, can improve metabolic stability.
Boronic Acid (-B(OH)2)Can form reversible covalent bonds with target proteins.

Biological Potential of this compound Derivatives

While the primary documented application of this scaffold is in the synthesis of Apixaban, the broader class of piperidin-4-one derivatives has been shown to possess a wide range of biological activities. This suggests that libraries of compounds derived from this compound could yield hits in various therapeutic areas.

Table 2: Reported Biological Activities of Piperidin-4-one Derivatives

Therapeutic AreaBiological Target/ActivityReference
OncologyAnticancer[1]
Infectious DiseasesAnti-HIV, Antibacterial, Antifungal[1]
Central Nervous SystemCNS depressant
CardiovascularAntihypertensive

Note: This table represents the activities of the broader class of piperidin-4-one derivatives. Specific derivatives of this compound would require dedicated biological screening.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in medicinal chemistry. Its primary utility lies in its role as a key intermediate in the synthesis of complex pharmaceutical agents, most notably demonstrated in the synthesis of Apixaban. The strategic placement of the nitro group as a masked amine, combined with the reactive ketone, provides medicinal chemists with a powerful platform for generating diverse molecular libraries. The derivatization strategies outlined in this guide, including reductive amination and Grignard reactions, offer robust and reliable methods for exploring the chemical space around this scaffold. Given the broad range of biological activities associated with piperidin-4-one derivatives, it is anticipated that novel therapeutic agents targeting a multitude of diseases will emerge from research programs that effectively leverage the synthetic potential of this compound.

References

Strategic Synthesis of the Piperidin-4-one Core via the Mannich Reaction: Conditions, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural products.[1][2] Its prevalence in FDA-approved drugs highlights its importance as a privileged structure in drug discovery.[3] The Mannich reaction, a three-component condensation, stands out as a powerful and versatile method for constructing this heterocyclic core.[4][5] This multicomponent reaction allows for the efficient, one-pot assembly of β-amino carbonyl compounds, which can subsequently cyclize to form the desired piperidone ring.[4][6]

This application note provides an in-depth guide to the synthesis of the piperidin-4-one core using the Mannich reaction. We will explore the underlying mechanism, dissect the critical reaction parameters, offer detailed experimental protocols, and provide field-proven insights to navigate common challenges, enabling researchers to leverage this classic transformation for modern drug development.

The Double Mannich Reaction: A Mechanistic Overview

The synthesis of symmetrically substituted piperidin-4-ones typically proceeds via a tandem or "double" Mannich reaction. The process involves the condensation of an enolizable ketone, two equivalents of an aldehyde, and an amine source.[7][8]

The reaction is initiated by the formation of an iminium ion from the aldehyde and the amine.[4][9] The ketone, under the reaction conditions, tautomerizes to its enol form, which acts as a nucleophile.[4][5] This enol attacks the electrophilic iminium ion, forming a β-amino carbonyl intermediate (a Mannich base). This sequence repeats on the other α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the final piperidin-4-one ring.

Caption: General mechanism of the double Mannich reaction.

Dissecting the Reaction: Key Parameters and Optimization

The success of the Mannich synthesis for piperidin-4-ones hinges on the careful selection of reactants and conditions. The modularity of this reaction allows for the creation of diverse derivatives by simply varying the three core components.

2.1. Choice of Reactants

  • Amine Source: The choice of amine dictates the substituent on the piperidine nitrogen.

    • Ammonium Salts (e.g., Ammonium Acetate): These are frequently used to synthesize N-unsubstituted piperidin-4-ones. Ammonium acetate is particularly effective as it conveniently provides both the ammonia nucleophile and the acetic acid catalyst.[10]

    • Primary Amines (e.g., Methylamine, Benzylamine): Using a primary amine (R-NH₂) directly installs an N-alkyl or N-aryl group, a crucial feature for tuning the pharmacological properties of the final molecule.[8]

  • Aldehyde Component: The aldehyde provides the carbon atoms at the C-2 and C-6 positions of the piperidone ring.

    • Aromatic Aldehydes (e.g., Benzaldehyde, Substituted Benzaldehydes): These are the most common choices, leading to the synthesis of 2,6-diaryl-piperidin-4-ones.[1][2][10] The electronic nature of substituents on the aromatic ring can influence reaction rates.

    • Formaldehyde: Used to generate unsubstituted C-2 and C-6 positions, though its high reactivity can sometimes lead to side products.[11]

  • Ketone Component (The Enolizable Partner): This component forms the C-3, C-4, and C-5 backbone of the ring.

    • Symmetrical Ketones (e.g., Acetone, Cyclohexanone): These are straightforward substrates.

    • Unsymmetrical Ketones (e.g., Ethyl Methyl Ketone): These can lead to the formation of regioisomers and add a methyl (or other alkyl) group at the C-3 position.[10]

    • β-Ketoesters (e.g., Ethyl Acetoacetate): The use of these substrates, as in the Petrenko-Kritschenko piperidone synthesis, results in piperidones with carboxylate groups, which can be valuable handles for further derivatization.[1][8]

2.2. Solvents and Catalysis

The choice of solvent is critical for ensuring all components remain in solution and for facilitating the reaction.

  • Alcohols (Ethanol, Methanol): Ethanol is the most widely used solvent, effectively dissolving the various aldehydes and ketones.[1][2]

  • Acids (Acetic Acid): Often used as a solvent and a catalyst, particularly in reactions involving less reactive components.[3]

  • Catalysis: The reaction is typically acid-catalyzed to promote the formation of the electrophilic iminium ion.[4] In protocols using ammonium acetate, the salt itself provides the necessary acidic environment. In other cases, catalysts like HCl may be employed.

Comparative Analysis of Reaction Conditions

The versatility of the Mannich reaction is evident in the wide range of conditions reported in the literature. The following table summarizes representative conditions for synthesizing various piperidin-4-one cores.

N-SubstituentC2/C6 SubstituentsKetone SourceAmine SourceSolventYieldReference
HydrogenSubstituted ArylEthyl Methyl KetoneAmmonium AcetateEthanolGood[10]
HydrogenSubstituted ArylButanoneAmmonium AcetateEthanolNot Specified[2]
Alkyl/ArylArylDialkyl β-ketocarboxylatePrimary AmineNot SpecifiedGood[8]
BocNoneN-Boc-4-piperidone*N/AN/AN/A[12]
HydrogenBenzofuran-fusedBenzofuranAmino Acid DerivativesAcetic AcidModerate-Good[3]

Note: This entry refers to the use of a pre-formed piperidone for N-substitution, a related but distinct synthetic strategy.

Standardized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative piperidin-4-one derivatives.

G cluster_workflow General Synthetic Workflow A Reactant Mixing (Aldehyde, Ketone, Amine, Solvent) B Reaction (Heating/Stirring) A->B C Precipitation/ Workup B->C D Isolation (Filtration) C->D E Purification (Recrystallization) D->E F Characterization (NMR, IR, MS) E->F

Caption: A typical experimental workflow for piperidin-4-one synthesis.

Protocol 1: Synthesis of 3-methyl-2,6-bis(4-chlorophenyl)piperidin-4-one

This protocol is adapted from established procedures for synthesizing 2,6-diaryl-4-piperidones.[2][10]

  • Reagents:

    • 4-Chlorobenzaldehyde (2 equivalents)

    • Ethyl methyl ketone (1 equivalent)

    • Ammonium acetate (1.5-2 equivalents)

    • 95% Ethanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine 4-chlorobenzaldehyde, ethyl methyl ketone, and ammonium acetate in 95% ethanol. The typical molar ratio is 2:1:1.5 (aldehyde:ketone:amine source).

    • Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

    • Keep the flask in a cool place (e.g., refrigerator) overnight to facilitate the precipitation of the product.[2]

    • Collect the resulting solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

    • Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol, to obtain the pure piperidin-4-one derivative.[2]

    • Dry the crystals and characterize them using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Protocol 2: Synthesis of an N-Alkyl-2,6-diaryl-4-piperidone

This protocol illustrates the synthesis of an N-substituted derivative using a primary amine.

  • Reagents:

    • Aromatic Aldehyde (e.g., Benzaldehyde) (2 equivalents)

    • Acetone (1 equivalent)

    • Primary Amine (e.g., Methylamine hydrochloride) (1 equivalent)

    • Ethanol or Acetic Acid (solvent)

  • Procedure:

    • Dissolve the aromatic aldehyde, acetone, and the primary amine hydrochloride in the chosen solvent in a round-bottom flask.

    • If necessary, add a catalytic amount of acid (e.g., HCl) to ensure the formation of the iminium ion.

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate) if an acidic medium was used.

    • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude residue via column chromatography or recrystallization to yield the pure N-alkyl-piperidin-4-one.

    • Characterize the final product using spectroscopic techniques.

Troubleshooting and Field-Proven Insights
  • Low Yields: Inadequate reaction time or non-optimal temperature can lead to low yields. Ensure the complete dissolution of reactants and consider extending the reflux time. The purity of the starting aldehyde is crucial, as impurities can inhibit the reaction.

  • Side Reactions: The high reactivity of formaldehyde can lead to the formation of polymeric byproducts. Using paraformaldehyde with controlled depolymerization can sometimes mitigate this. Self-condensation of the ketone (an aldol reaction) can compete with the Mannich reaction, especially under basic conditions. Maintaining a slightly acidic pH generally favors the Mannich pathway.

  • Purification Challenges: The product often precipitates directly from the reaction mixture in good purity.[2] However, if the product is oily or co-precipitates with impurities, purification by column chromatography on silica gel is recommended. Recrystallization is the most common and effective method for purifying solid products.[1]

  • Stereochemistry: The formation of 2,6-disubstituted piperidin-4-ones can result in cis and trans diastereomers. The thermodynamic product, typically with the bulky aryl groups in an equatorial position in a chair conformation, is often favored.[1] Reaction conditions, including solvent and temperature, can influence the diastereomeric ratio.

Conclusion

The Mannich reaction is a robust and highly adaptable tool for the synthesis of the medicinally vital piperidin-4-one core. Its multicomponent nature allows for the rapid generation of molecular diversity from simple and readily available starting materials. By understanding the reaction mechanism and carefully controlling key parameters such as the choice of reactants, solvent, and catalyst, researchers can efficiently construct complex piperidone libraries for drug discovery and development programs. The protocols and insights provided herein serve as a practical guide for harnessing the full potential of this classic and enduring transformation.

References

Application Notes and Protocols for the Synthesis of N-Substituted Piperidin-4-Ones for Pharmacological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-substituted piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide range of therapeutic applications, including analgesic, antihistaminic, and antipsychotic activities.[1][2][3] This guide provides a comprehensive overview of the key synthetic strategies for the preparation of N-substituted piperidin-4-ones, intended for researchers and scientists in drug discovery and development. We will delve into the mechanistic underpinnings of established synthetic routes, offer detailed, field-proven protocols, and present data in a clear, comparative format to aid in experimental design and execution.

Introduction: The Pharmacological Significance of the Piperidin-4-one Moiety

The piperidin-4-one ring system is a versatile pharmacophore that can be strategically modified to optimize interactions with various biological targets.[1][4] Its conformational flexibility and the ability to introduce diverse substituents at the nitrogen atom (N1), as well as at other positions on the ring, allow for the fine-tuning of a compound's physicochemical properties and biological activity. Notable examples of drugs containing this core structure underscore its importance in modern medicine.[1] Consequently, the development of efficient and robust synthetic methods to access a diverse library of N-substituted piperidin-4-ones is of paramount importance for advancing pharmacological studies and identifying new therapeutic leads.[5][6]

Core Synthesis of the Piperidin-4-one Scaffold

The initial focus in the synthesis of N-substituted piperidin-4-ones is the construction of the heterocyclic ring itself. Two classical and highly effective methods for this purpose are the Mannich reaction and the Dieckmann condensation.

The Mannich Reaction: A Multicomponent Approach

The Mannich reaction is a powerful one-pot, three-component condensation that brings together an amine, a non-enolizable aldehyde (such as formaldehyde), and a ketone with at least two α-hydrogens to form a β-amino carbonyl compound, known as a Mannich base.[7][8][9] For the synthesis of piperidin-4-ones, a primary amine is reacted with two equivalents of an aldehyde and one equivalent of a ketone.[7]

Mechanism Rationale: The reaction typically proceeds via the formation of an iminium ion from the amine and the aldehyde. This electrophilic species then reacts with the enol form of the ketone. A second condensation with another molecule of the aldehyde and subsequent intramolecular cyclization and dehydration yields the piperidin-4-one ring. The use of acetic acid as a solvent has been shown to significantly improve yields and ease of product isolation.[7]

Mannich_Reaction cluster_1 Iminium Ion Formation cluster_2 Enol Reaction & Second Condensation cluster_3 Cyclization and Dehydration Amine Primary Amine (R-NH2) Iminium Iminium Ion [R-N+=CH-R'] Amine->Iminium + H+ Aldehyde1 Aldehyde (R'CHO) Aldehyde1->Iminium MannichBase Mannich Base Intermediate Iminium->MannichBase + Enol Ketone Ketone Enol Enol Ketone->Enol Tautomerization Cyclized Cyclized Intermediate MannichBase->Cyclized Intramolecular Cyclization Aldehyde2 Aldehyde (R'CHO) Aldehyde2->MannichBase Second Condensation Piperidinone Piperidin-4-one Cyclized->Piperidinone - H2O

Caption: Workflow for the Mannich reaction synthesis of piperidin-4-ones.

Protocol 2.1: Synthesis of 2,6-Diaryl-piperidin-4-ones via Mannich Condensation [9][10][11]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aromatic aldehyde (2.0 eq.), the ketone (e.g., acetone, 1.0 eq.), and ammonium acetate (1.0 eq.) in glacial acetic acid.[7]

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium carbonate or ammonia solution) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[9]

Reactant Ratios (Amine:Aldehyde:Ketone)SolventTypical YieldsReference
1:2:1Glacial Acetic Acid70-90%[7]
1:2:1Ethanol40-60%[10]
The Dieckmann Condensation: An Intramolecular Approach

The Dieckmann condensation is an intramolecular cyclization of a dicarboxylic acid ester using a strong base to form a β-keto ester.[12][13] This method is particularly useful for synthesizing piperidin-4-ones from acyclic precursors. The general strategy involves the synthesis of a diester with a nitrogen atom in the backbone, which then undergoes cyclization.[12]

Mechanism Rationale: The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester yield the desired piperidin-4-one.[12][14][15]

Dieckmann_Condensation cluster_1 Enolate Formation cluster_2 Cyclization cluster_3 Hydrolysis & Decarboxylation Diester Acyclic Diester Enolate Enolate Intermediate Diester->Enolate + Strong Base CyclicKetoEster Cyclic β-Keto Ester Enolate->CyclicKetoEster Intramolecular Attack Piperidinone Piperidin-4-one CyclicKetoEster->Piperidinone 1. H3O+ 2. Heat (-CO2)

Caption: Workflow for the Dieckmann condensation for piperidin-4-one synthesis.

Protocol 2.2: Synthesis of a Piperidin-4-one via Dieckmann Condensation [12][14]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the acyclic N-substituted diester in an anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Base Addition: Add a strong base, such as sodium hydride or sodium ethoxide (1.1 eq.), portion-wise at 0 °C.

  • Reaction Conditions: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture and quench by carefully adding a dilute acid (e.g., 1 M HCl) until the pH is neutral. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Decarboxylation: The resulting crude β-keto ester is then subjected to acidic hydrolysis and decarboxylation by refluxing in an acidic aqueous solution (e.g., 6 M HCl) to yield the piperidin-4-one.

  • Purification: The final product can be purified by column chromatography on silica gel.

BaseSolventTemperatureTypical YieldsReference
Sodium EthoxideEthanolReflux60-80%[12]
Sodium HydrideTolueneReflux65-85%[14]

N-Substitution of the Piperidin-4-one Core

Once the piperidin-4-one scaffold is obtained, the introduction of a diverse range of substituents on the nitrogen atom is crucial for exploring structure-activity relationships. Key methods for N-substitution include reductive amination, Ullmann condensation, and Buchwald-Hartwig amination.

Reductive Amination

Reductive amination is a versatile and widely used method for forming C-N bonds. It involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For N-substitution of piperidin-4-ones, the piperidin-4-one acts as the ketone component.

Mechanism Rationale: The carbonyl group of the piperidin-4-one reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an enamine or iminium ion. A reducing agent, typically a mild hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), is present in the reaction mixture to reduce the C=N double bond as it is formed. STAB is often preferred due to its mildness and tolerance to acidic conditions.[16][17]

Protocol 3.1: N-Alkylation of Piperidin-4-one via Reductive Amination [16]

  • Reaction Setup: In a round-bottom flask, dissolve the piperidin-4-one (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: If starting from a piperidin-4-one salt, neutralize it with a base (e.g., triethylamine) first. If using an amine as the nucleophile, add it to the mixture.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reducing AgentSolventTemperatureTypical YieldsReference
NaBH(OAc)3DCM/DCERoom Temp80-95%[16]
NaBH3CNMethanolRoom Temp70-90%[17]
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide.[18][19] It is a valuable method for the N-arylation of piperidin-4-ones, particularly when the aryl halide is electron-deficient. Traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), but modern protocols utilize ligands to facilitate the reaction under milder conditions.[18][20][21]

Mechanism Rationale: The reaction mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. The presence of a ligand, such as a diamine or an amino acid, can accelerate the reaction by stabilizing the copper intermediates.[18]

Protocol 3.2: N-Arylation of Piperidin-4-one via Ullmann Condensation [18][20]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the piperidin-4-one (1.0 eq.), the aryl halide (1.2 eq.), a copper(I) salt (e.g., CuI, 0.1 eq.), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 eq.), and a base (e.g., K2CO3 or K3PO4, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Copper SourceLigandBaseSolventTemperatureTypical YieldsReference
CuIL-ProlineK2CO3DMSO100 °C60-85%[18]
CuI1,10-PhenanthrolineK3PO4DMF110 °C65-90%[20]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for the formation of C-N bonds, particularly for the synthesis of N-aryl amines.[22][23] It offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance.[22][24][25]

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally providing the best results.[22][23]

Buchwald_Hartwig_Amination Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) PdII_complex Ar-Pd(II)-X(L2) OxAdd->PdII_complex Amine_Coord Amine Coordination (R2NH) PdII_complex->Amine_Coord Pd_Amido [Ar-Pd(II)-NR2(L2)]+ Amine_Coord->Pd_Amido Deprotonation Deprotonation (Base) Pd_Amido->Deprotonation Red_Elim Reductive Elimination Deprotonation->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR2 Red_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3.3: N-Arylation of Piperidin-4-one via Buchwald-Hartwig Amination [22][26]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), the piperidin-4-one (1.0 eq.), the aryl halide (1.1 eq.), and a base (e.g., NaOt-Bu or Cs2CO3, 1.5-2.0 eq.).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst. Concentrate the filtrate.

  • Purification: Purify the residue by column chromatography on silica gel.

Palladium PrecatalystLigandBaseSolventTemperatureTypical YieldsReference
Pd2(dba)3XPhosNaOt-BuToluene100 °C85-98%[22]
Pd(OAc)2RuPhosCs2CO3Dioxane110 °C80-95%[26]

Purification and Characterization

Purification of the synthesized N-substituted piperidin-4-ones is typically achieved through recrystallization for solid compounds or column chromatography for oils or to separate closely related impurities.[9]

Characterization of the final products is essential to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the piperidin-4-one ring.[27][28][29][30]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[27][28]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) group of the piperidin-4-one and the N-H bond if present.[11][28]

Conclusion

The synthesis of N-substituted piperidin-4-ones is a cornerstone of modern medicinal chemistry. The methods outlined in this guide, from the construction of the core scaffold using the Mannich and Dieckmann reactions to the diverse strategies for N-substitution, provide a robust toolkit for researchers. A thorough understanding of the underlying mechanisms and careful execution of the provided protocols will enable the efficient generation of libraries of these valuable compounds for pharmacological evaluation, ultimately contributing to the discovery of new and improved therapeutics.

References

Experimental procedure for the chlorination of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis, and Characterization of Chlorinated 1-(4-Nitrophenyl)piperidin-4-one Derivatives

Abstract

This comprehensive application note provides a detailed experimental protocol for the chlorination of this compound, a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The focus is on the α-chlorination at the C-3 and C-5 positions of the piperidinone ring. We delve into the underlying reaction mechanism, provide a robust, step-by-step laboratory procedure using sulfuryl chloride, outline critical safety precautions, and describe methods for the characterization of the resulting chlorinated product. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.

Introduction and Scientific Rationale

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile intermediate for a wide range of biologically active compounds, including analgesics and anticancer agents.[2] The introduction of halogen atoms, particularly chlorine, into such scaffolds can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacological profile.

The chlorination of this compound targets the α-carbons adjacent to the carbonyl group. This transformation is typically achieved via an acid-catalyzed halogenation pathway. The reaction proceeds through an enol intermediate, which acts as the nucleophile, attacking an electrophilic chlorine source.[3][4] Understanding this mechanism is crucial for controlling the reaction's regioselectivity and preventing undesired side products. While various chlorinating agents exist, this protocol focuses on the use of sulfuryl chloride (SO₂Cl₂), a convenient and effective reagent for the α-chlorination of ketones.[5]

Reaction Mechanism: Acid-Catalyzed α-Chlorination

The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A weak base (such as the solvent or the chloride counter-ion) then removes an α-proton, leading to the formation of a nucleophilic enol intermediate.[6] This enol then attacks the electrophilic chlorine atom from the chlorinating agent (e.g., SO₂Cl₂). Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-chlorinated ketone.[3] Under these conditions, monochlorination is typically favored because the electron-withdrawing nature of the first halogen substituent deactivates the carbonyl group towards further protonation, slowing down subsequent halogenation steps.

Chlorination_Mechanism cluster_0 Step 1: Acid-Catalyzed Enol Formation cluster_1 Step 2: Electrophilic Attack Ketone Piperidin-4-one Substrate Protonated_Ketone Protonated Carbonyl Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate (Nucleophile) Protonated_Ketone->Enol - H⁺ (Rate-Determining) Oxonium_Ion Chlorinated Oxonium Ion Enol->Oxonium_Ion + SO₂Cl₂ Chlorinating_Agent SO₂Cl₂ (Electrophile) Final_Product α-Chloro Ketone Product Oxonium_Ion->Final_Product - H⁺

Caption: Acid-catalyzed α-chlorination mechanism.

Health and Safety Precautions

This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel.

  • Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water or moisture to produce toxic gases like hydrogen chloride and sulfuric acid.[7] It can cause severe burns to the skin, eyes, and respiratory tract.[8][9] Inhalation can be fatal.[10][11]

  • Dichloromethane (DCM): A suspected carcinogen and a volatile solvent. Avoid inhalation and skin contact.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye burns.

Personal Protective Equipment (PPE) Required:

  • Chemical splash goggles and a full-face shield.

  • Heavy-duty chemical-resistant gloves (e.g., butyl rubber).

  • Flame-resistant lab coat.

  • Appropriate respiratory protection may be necessary if the fume hood is not sufficient.[7]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[11]

  • Spill: Evacuate the area. For small spills, absorb with an inert, dry material like sand or vermiculite. Do not use water. For large spills, follow institutional emergency procedures.[9]

Materials and Experimental Protocol

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStarting material.[12]
Sulfuryl Chloride (SO₂Cl₂)≥99%Fisher ScientificChlorinating agent. Handle with extreme care.
Dichloromethane (DCM), AnhydrousACS GradeVWRReaction solvent.
Hydrochloric Acid (HCl), conc.ACS GradeVWRCatalyst.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)-Lab PreparedFor drying.
Methanol / EthanolACS GradeVWRFor recrystallization.
Round-bottom flask with stir bar--
Addition funnel--
Condenser with drying tube--
Ice bath--
Separatory funnel--
Rotary evaporator--
Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 22.7 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

    • Add 2-3 drops of concentrated hydrochloric acid to the solution as a catalyst.

    • Fit the flask with an addition funnel and a condenser topped with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Addition of Chlorinating Agent:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In the addition funnel, prepare a solution of sulfuryl chloride (2.0 mL, 24.9 mmol, 1.1 eq.) in 20 mL of anhydrous DCM.

    • Add the sulfuryl chloride solution dropwise to the stirred reaction mixture over 30 minutes. Rationale: A slow, controlled addition at low temperature is crucial to manage the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Carefully and slowly quench the reaction by adding 50 mL of crushed ice. Rationale: Quenching with ice/water destroys any unreacted sulfuryl chloride and dissolves inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize HCl) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield the pure chlorinated product.

Characterization of the Final Product

The identity and purity of the synthesized 3-chloro-1-(4-nitrophenyl)piperidin-4-one should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of the multiplet corresponding to the α-protons (originally around δ 2.5-2.7 ppm). Appearance of a doublet of doublets or multiplet for the single remaining α-proton (if monochlorinated). Protons adjacent to the newly chlorinated carbon will show a downfield shift.[13]
¹³C NMR Appearance of a new signal for the carbon bearing the chlorine atom (typically in the δ 60-70 ppm range). The carbonyl carbon signal (around δ 200-210 ppm) may shift slightly.[13]
Mass Spec (MS) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the chlorinated product. The characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed.
IR Spectroscopy The characteristic C=O stretch of the ketone will be present (approx. 1720-1740 cm⁻¹). A C-Cl stretch may be observed in the fingerprint region (600-800 cm⁻¹).

Troubleshooting

  • Issue: Low or no conversion of starting material.

    • Possible Cause: Inactive catalyst or moisture in the reaction.

    • Solution: Ensure all glassware is oven-dried and the solvent is anhydrous. Use freshly opened reagents.

  • Issue: Formation of significant dichlorinated byproduct.

    • Possible Cause: Addition of chlorinating agent was too fast or the temperature was too high.

    • Solution: Maintain a low temperature (0 °C) during the addition and add the reagent dropwise. Use only a slight excess (1.05-1.1 eq.) of the chlorinating agent.

  • Issue: Oily product that does not solidify.

    • Possible Cause: Impurities are present.

    • Solution: Attempt purification using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexanes).

References

Troubleshooting & Optimization

Technical Support Center: High-Yield Purification of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(4-nitrophenyl)piperidin-4-one. This molecule is a critical building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for the anticoagulant Apixaban.[1][2] The purity and yield of this intermediate directly impact the efficiency and quality of subsequent synthetic steps.[2]

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification strategy for maximum yield and purity.

Part 1: Initial Assessment of Crude Product & Method Selection

Before any purification attempt, a quick assessment of your crude material is essential. This step saves time, conserves material, and informs the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to analyze the crude product before purification? A1: Analyzing the crude material via a simple technique like Thin-Layer Chromatography (TLC) provides a snapshot of its composition. It helps you determine the number of components present, the relative polarity of the target compound versus impurities, and whether a simple recrystallization will suffice or if more rigorous purification like column chromatography is necessary. This initial check prevents choosing an inefficient method; for example, attempting to recrystallize a complex mixture with multiple, closely-related impurities is often futile.

Q2: What should I look for on the initial TLC plate? A2: You are looking for three key pieces of information:

  • The spot corresponding to your product: Is it the major component?

  • The number of impurity spots: Are there one or two minor impurities, or is it a complex mixture?

  • The Rf (retention factor) values: Are the impurities close to your product spot (low ΔRf), suggesting they have similar polarity and will be difficult to separate? Or are they far apart (high ΔRf), indicating an easier separation?

Workflow: Selecting the Right Purification Path

The results of your initial TLC analysis will guide your decision, as illustrated in the workflow below.

Purification_Decision_Tree Crude Crude this compound TLC Perform TLC Analysis Crude->TLC Recrystallize Proceed with Recrystallization TLC->Recrystallize  Product is the major spot (>90%)  Impurities have very different Rf values Column Perform Column Chromatography TLC->Column  Multiple impurities are present  Impurities are close to the product spot (low ΔRf)

Caption: Decision workflow based on initial TLC analysis.

Part 2: High-Yield Recrystallization

Recrystallization is the method of choice when the crude product is relatively pure. It is a highly efficient technique for removing small amounts of impurities and can provide very high-purity material in a single operation. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound? A1: Based on literature and experimental data, alcohols are excellent choices. Ethanol and isopropyl alcohol are frequently cited for crystallizing piperidin-4-one derivatives.[4][5][6] The ideal solvent should dissolve the compound well when hot but poorly when cold.[3]

Q2: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it? A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. This is common with lower-melting point solids or when the solution cools too quickly.

  • Solution 1 (Re-heat and add more solvent): Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point.

  • Solution 2 (Slow Cooling): Allow the flask to cool very slowly. Insulate the flask with glass wool or a towel to prevent rapid temperature changes. Do not place it directly in an ice bath from a high temperature.[3]

  • Solution 3 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

Q3: Why is slow cooling so important for high purity? A3: Slow cooling allows the crystal lattice to form in an ordered manner. Only molecules of the same compound (your product) will fit neatly into this growing lattice. Impurities, being a different size and shape, are excluded and remain in the solvent.[3] Rapid cooling traps impurities within the crystal structure, leading to a less pure final product.

Experimental Protocol: Recrystallization from Isopropyl Alcohol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol and heat the mixture to boiling (using a water bath or heating mantle) with stirring.

  • Achieve Saturation: Continue adding small portions of hot isopropyl alcohol until the solid just completely dissolves. Adding excess solvent will significantly reduce your final yield.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl alcohol to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A typical melting point for the pure compound is around 96-98°C.[1]

ParameterExpected Outcome
Purity (Post-Recrystallization) ≥99.0% (by HPLC)
Typical Yield 75-90%
Appearance Crystalline solid
Part 3: Purification by Column Chromatography

When the crude material contains multiple impurities, especially those with similar polarity to the product, column chromatography is the required method. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[7]

Frequently Asked Questions (FAQs)

Q1: My compound contains a basic piperidine nitrogen. Will this cause problems on a standard silica gel column? A1: Yes, it can. Basic compounds like amines can interact strongly with the slightly acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption (low yield) and significant "tailing" or streaking of the spot on TLC and the band on the column, resulting in poor separation.[8]

Q2: How can I prevent peak tailing and improve separation for this basic compound? A2: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[8] A concentration of 0.5-1% TEA is typically sufficient. The TEA will preferentially interact with the acidic sites on the silica, allowing your basic product to travel through the column more uniformly.

Q3: How do I choose the best mobile phase (eluent)? A3: The ideal mobile phase should move your target compound to an Rf value of 0.2-0.4 on a TLC plate.[8] This provides the best balance for good separation on the column.

  • Starting Point: A mixture of a non-polar solvent like Dichloromethane (DCM) or Chloroform and a polar solvent like Methanol (MeOH) or Ethyl Acetate (EtOAc) is a good starting point.[8]

  • Optimization: Run several TLCs with varying solvent ratios (e.g., 99:1, 97:3, 95:5 DCM:MeOH) to find the optimal system. Remember to add 0.5% TEA to your test solvents.

Data: Recommended Mobile Phase Systems
System ComponentsTypical RatioTarget RfNotes
Dichloromethane:Methanol97:3~0.35Excellent starting point. Increase MeOH for higher polarity.
Chloroform:Methanol40:1~0.40A documented system for a similar compound.[8]
Ethyl Acetate:Hexanes1:1~0.30Good alternative if chlorinated solvents are to be avoided.
*All systems should be modified with 0.5-1% Triethylamine (TEA).
Experimental Protocol: Silica Gel Column Chromatography
  • TLC Optimization: Determine the optimal mobile phase that gives the target an Rf of 0.2-0.4, as described above.

  • Column Packing (Slurry Method):

    • In a beaker, mix silica gel with your initial, least polar mobile phase to form a consistent slurry.

    • Pour the slurry into the column and allow it to settle. Gently tap the column to ensure even packing.

    • Drain the excess solvent until the level is just above the silica bed. Never let the column run dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimal amount of the mobile phase (or DCM).

    • Carefully add the solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is loaded onto the silica, then carefully add a thin layer of sand and fill the column with the mobile phase.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes. If impurities are very close to your product, a gradient elution (gradually increasing the polarity of the mobile phase) can be highly effective.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Gradient_Elution cluster_0 Column Elution Process Start Start Elution (e.g., 98:2 DCM:MeOH) Mid Increase Polarity (e.g., 95:5 DCM:MeOH) Start->Mid Elute non-polar impurities End Final Elution (e.g., 90:10 DCM:MeOH) Mid->End Elute this compound Eluted_Product Pure Product Fractions End->Eluted_Product

Caption: Visualization of a gradient elution workflow.

Part 4: General Troubleshooting Guide
Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low Overall Yield - Too much solvent used during recrystallization. - Product is still on the chromatography column. - Irreversible adsorption on silica gel.- Use the minimum amount of hot solvent required for dissolution. - After collecting your product, flush the column with a highly polar solvent (e.g., 100% MeOH) to see if any product remained. - Always use a basic modifier (TEA) in your eluent for column chromatography.[8]
Final Product is an Oil or Gummy Solid - Residual solvent is present. - Impurities are depressing the melting point.- Dry the product under high vacuum for an extended period. - Re-purify the material. If you recrystallized first, try a column. If you used a column, try recrystallizing the resulting material.
No Crystals Form Upon Cooling - Solution is not sufficiently saturated. - Compound is too soluble in the chosen solvent, even when cold.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Induce crystallization by scratching the flask or adding a seed crystal. - If necessary, use a two-solvent system. Dissolve the compound in a good solvent (like DCM) and slowly add a poor solvent (like hexanes) until turbidity persists.[3]
Column Runs Slowly or Becomes Blocked - Silica gel contains too many "fines" (small particles). - Sample precipitated at the top of the column upon loading.- Ensure you are using silica gel with an appropriate mesh size (e.g., 70-230 mesh). Allow the slurry to settle before packing. - Dissolve the crude sample in a slightly larger volume of solvent before loading, or use a solvent in which it is more soluble (like pure DCM) for the loading step.
Purity by HPLC/NMR is Still Unsatisfactory - A single purification method was insufficient. - The chosen chromatography system did not resolve the impurity.- Perform a second round of purification. It is often effective to use orthogonal methods (e.g., column chromatography followed by recrystallization). - Re-optimize the mobile phase for chromatography to achieve better separation (a larger ΔRf) between your product and the persistent impurity.

References

Technical Support Center: Crystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective crystallization of piperidin-4-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this important class of compounds. Piperidin-4-ones are versatile intermediates in medicinal chemistry, and their proper crystallization is crucial for purification, characterization, and ensuring desired physicochemical properties.[1][2][3][4][5]

This resource is structured to provide practical, actionable advice in a question-and-answer format, divided into a Troubleshooting Guide for specific experimental issues and a Frequently Asked Questions (FAQs) section for more general inquiries.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of piperidin-4-one derivatives and provides step-by-step solutions.

Issue 1: My compound "oils out" instead of crystallizing.

Q: I've dissolved my piperidin-4-one derivative in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What's happening and how can I fix it?

A: "Oiling out" is a common issue, particularly with compounds that have moderate polarity and flexible side chains, which can be characteristic of some piperidin-4-one derivatives.[6] It occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase before it has a chance to organize into a crystal lattice. This is often because the solution is too concentrated or the cooling is too rapid.

Causality and Actionable Protocol:

  • Re-heat and Dilute: The primary cause is often supersaturation being reached at a temperature above the compound's melting point in that solvent system. Re-heat the solution until the oil redissolves completely. Then, add more of the same solvent (in 10-20% increments of the original volume) to reduce the concentration.[7] The goal is to lower the saturation point to a temperature where crystallization is favored over liquid-liquid phase separation.

  • Slow Down the Cooling Process: Rapid cooling is a major contributor to oiling out.[7][8]

    • Allow the flask to cool to room temperature on the benchtop, insulated from the surface with a cork ring or paper towels.[7]

    • Once at room temperature, if no crystals have formed, consider a very gradual transfer to a colder environment (e.g., a 4°C refrigerator, not a freezer).

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[7]

    • Seeding: If you have a small amount of the solid compound (even if impure), add a tiny crystal (a "seed") to the cooled, supersaturated solution. This provides a template for crystal growth.[9]

  • Change the Solvent System: If the above steps fail, the solvent may be too "good" for your compound.

    • Anti-Solvent Addition: At room temperature, dissolve your compound in a minimum amount of a "good" solvent where it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble but is miscible with the good solvent, until the solution becomes slightly turbid.[6][10] Gentle warming to clarify the solution followed by slow cooling can yield crystals.

    • Experiment with Different Solvents: Try a solvent with a lower boiling point or different polarity.

Issue 2: I'm getting an amorphous solid or very fine powder, not well-defined crystals.

Q: My product crashes out of solution as a fine powder or an amorphous solid. How can I encourage the growth of larger, well-defined crystals suitable for analysis?

A: The formation of amorphous solids or fine powders indicates that nucleation is happening too rapidly and is the dominant process over crystal growth. To obtain larger crystals, you need to slow down the crystallization process to allow molecules to arrange themselves in an ordered lattice.

Causality and Actionable Protocol:

  • Reduce Supersaturation: Similar to the "oiling out" issue, the solution is likely too concentrated. Add more solvent to the heated solution to ensure the compound doesn't crash out immediately upon cooling.[7] An ideal crystallization should show initial crystal formation after about 5-20 minutes of cooling.[7]

  • Employ Slow Evaporation: This technique is excellent for growing high-quality single crystals for X-ray diffraction.[6][11]

    • Dissolve your compound in a solvent in which it is moderately soluble at room temperature.

    • Place the solution in a vial or beaker and cover it with a cap or parafilm with a few small holes poked in it.[6]

    • Leave the container in a vibration-free location for several days to weeks.[6] The slow evaporation of the solvent will gradually increase the concentration, leading to slow crystal growth.

  • Vapor Diffusion: This is a highly controlled method for growing single crystals.[12]

    • Place a small vial containing your compound dissolved in a moderately volatile solvent (e.g., methanol, THF) inside a larger, sealed jar.

    • The larger jar should contain a more volatile anti-solvent (e.g., hexane, diethyl ether) in which your compound is insoluble.

    • The anti-solvent vapor will slowly diffuse into the solution of your compound, reducing its solubility and promoting slow crystal growth.

Issue 3: No crystals are forming, even after prolonged cooling.

Q: My solution remains clear even after cooling for an extended period. What should I do to induce crystallization?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature. This usually means too much solvent was used.

Causality and Actionable Protocol:

  • Increase Concentration:

    • Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound.[7] Cool the solution again and observe.

    • Alternatively, you can remove the solvent entirely via rotary evaporation and attempt the crystallization again with a smaller volume of solvent or a different solvent system.[7]

  • Induce Nucleation:

    • As mentioned previously, scratching the flask with a glass rod or adding a seed crystal are effective methods to initiate crystal growth in a supersaturated solution.[7][9]

  • Lower the Temperature: If cooling to room temperature is ineffective, try moving the solution to a refrigerator (around 4°C). Avoid a freezer initially, as the rapid temperature drop can cause the compound to crash out as a powder.

  • Consider pH Adjustment: Piperidine derivatives are basic. The pH of the solution can significantly impact solubility and crystallization.[13][14][15]

    • If your compound is in its free base form, a slight acidification might in some cases promote the formation of a salt with better crystallization properties.

    • Conversely, if you have a salt, adjusting the pH towards the pKa of the piperidine nitrogen might induce crystallization of the free base. Exercise caution, as significant pH changes can affect compound stability.[16]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing piperidin-4-one derivatives?

A1: There is no single "best" solvent, as the ideal choice depends on the specific substituents on the piperidin-4-one core, which affect its polarity and solubility.[6] However, based on literature reviews, a good starting point is often polar protic or aprotic solvents.[6][8]

Solvent/SystemPolarityComments
EthanolPolar ProticA very common and often successful solvent for a wide range of piperidin-4-one derivatives.[8][17]
MethanolPolar ProticSimilar to ethanol, often used for recrystallization.[8]
AcetonitrilePolar AproticCan be a good choice for moderately polar derivatives.[8]
Ethanol/Ethyl AcetateMixtureA combination of a polar and a less polar solvent can provide fine-tuned solubility.[8]
Dichloromethane/MethanolMixtureAnother common mixed solvent system for these derivatives.[8]
Benzene/Petroleum EtherMixtureUsed for less polar derivatives; note that toluene is a safer alternative to benzene.[8][9]
n-HexaneNonpolarCan be used as an anti-solvent or for recrystallizing very nonpolar derivatives.[18][19]

The general principle is to find a solvent that dissolves the compound poorly at room temperature but well at elevated temperatures.[6][8]

Q2: How pure does my crude product need to be before I attempt crystallization?

A2: While crystallization is a purification technique, starting with a reasonably pure material (ideally >90%) is highly recommended. Significant amounts of impurities can inhibit crystal growth or become trapped in the crystal lattice, reducing the effectiveness of the purification.[9]

Q3: What is the difference between cooling crystallization and anti-solvent crystallization?

A3: Both methods aim to create a supersaturated solution to drive crystallization, but they achieve it differently.

  • Cooling Crystallization: Relies on the principle that the solubility of the compound decreases as the temperature of the solvent is lowered.[6][20]

  • Anti-Solvent Crystallization: Involves adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent at a constant temperature. This reduces the overall solvating power of the solvent system, thus lowering the compound's solubility.[6][10][21][22]

The relationship between these methods is visualized in the workflow diagram below.

Q4: Can polymorphism be an issue with piperidin-4-one derivatives?

A4: Yes, polymorphism—the ability of a compound to exist in more than one crystal form—is a possibility for many organic molecules, including piperidin-4-one derivatives.[23] Different polymorphs can have different physical properties, such as melting point, solubility, and stability. The choice of crystallization solvent and conditions (e.g., cooling rate) can influence which polymorphic form is obtained.[23] If you observe different crystal habits or properties from different crystallization experiments, it is worth investigating for polymorphism using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Visualizations

General Crystallization Workflow

G cluster_prep Preparation cluster_method Crystallization Method cluster_outcome Outcome cluster_action Action start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool Cooling Crystallization evap Slow Evaporation dissolve->evap Evaporation Crystallization anti Anti-Solvent Addition dissolve->anti Anti-Solvent Crystallization crystals Crystals Form cool->crystals no_crystals No Crystals Form cool->no_crystals oil Oils Out cool->oil evap->crystals anti->crystals isolate Isolate & Dry Crystals crystals->isolate troubleshoot_conc Increase Concentration no_crystals->troubleshoot_conc troubleshoot_cool Re-heat, Dilute, Cool Slower oil->troubleshoot_cool end end isolate->end Pure Crystalline Product troubleshoot_conc->dissolve troubleshoot_cool->dissolve

Caption: General workflow for the crystallization of piperidin-4-one derivatives.

Troubleshooting Decision Tree

G start Problem Encountered During Crystallization prob_oil Compound Oils Out start->prob_oil prob_powder Amorphous Solid/ Fine Powder Forms start->prob_powder prob_none No Crystals Form start->prob_none action_oil1 Re-heat & Add More Solvent prob_oil->action_oil1 Primary Cause: Too Concentrated action_powder1 Re-heat & Add More Solvent prob_powder->action_powder1 Primary Cause: Nucleation Too Rapid action_none1 Concentrate Solution (Boil off some solvent) prob_none->action_none1 Primary Cause: Solution Too Dilute action_oil2 Cool More Slowly action_oil1->action_oil2 action_oil3 Try Anti-Solvent Method action_oil2->action_oil3 If still failing end Successful Crystallization action_oil3->end action_powder2 Use Slow Evaporation or Vapor Diffusion action_powder1->action_powder2 For higher quality crystals action_powder2->end action_none2 Induce Nucleation (Scratch or Seed) action_none1->action_none2 action_none3 Lower Temperature Further action_none2->action_none3 action_none3->end

Caption: Decision tree for troubleshooting common crystallization issues.

References

Technical Support Center: Optimizing the Synthesis of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-nitrophenyl)piperidin-4-one. We address common challenges related to reaction yield and purity, offering troubleshooting advice and detailed protocols grounded in established chemical principles. Our goal is to empower you to diagnose issues, optimize your experimental parameters, and achieve reliable, high-yield results.

Troubleshooting Guide: Diagnosing and Solving Synthesis Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of this compound.

Problem: Very low or no product yield.

Q: My reaction has failed to produce the desired this compound, or the yield is negligible. What are the likely causes and how can I fix this?

A: A failure in this synthesis typically points to one of four critical areas: the reaction mechanism choice, substrate activation, reaction conditions, or catalyst efficacy (if applicable). Let's break down the potential causes based on the two primary synthetic routes.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is a classical and often cost-effective method. It relies on the attack of the nucleophile (piperidin-4-one) on an activated aryl halide.

  • Possible Cause 1: Insufficient Aromatic Ring Activation. The SNAr mechanism requires a strongly electron-deficient aromatic ring. The nitro group at the para position is essential for this, as it stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance.[1][2] If your starting material is not 1-halo-4-nitrobenzene, the reaction will likely fail.

  • Possible Cause 2: Poor Leaving Group. The nature of the leaving group (X) on the nitrobenzene ring is critical. For SNAr reactions, the reactivity order is typically F > Cl > Br > I.[3] Fluorine is the best leaving group in this context because its high electronegativity makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack. If you are using 1-chloro-4-nitrobenzene and getting low yields, switching to 1-fluoro-4-nitrobenzene can significantly improve the reaction rate and yield.

  • Possible Cause 3: Inappropriate Base or Solvent. A base is required to deprotonate the piperidin-4-one, increasing its nucleophilicity. However, a base that is too strong or nucleophilic can lead to side reactions.

    • Solution: Use a moderate, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). The reaction should be conducted in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which can solvate the cation of the base and accelerate the reaction.

  • Possible Cause 4: Sub-optimal Temperature. SNAr reactions often require heat to overcome the activation energy.

    • Solution: Ensure your reaction is heated appropriately. A typical starting point is 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid decomposition at excessively high temperatures.[4]

Route 2: Buchwald-Hartwig Amination

This modern, palladium-catalyzed cross-coupling reaction is highly versatile and often provides excellent yields where SNAr fails, but it is more complex.[5][6]

  • Possible Cause 1: Inactive Catalyst System. The combination of the palladium precursor and the phosphine ligand is the heart of this reaction. Failure often stems from an issue here.

    • Solution:

      • Use an Air-Free Technique: The active Pd(0) catalyst is oxygen-sensitive. The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon). Solvents should be degassed prior to use.

      • Select the Right Ligand: Sterically hindered biarylphosphine ligands are essential. Ligands like X-Phos or RuPhos are commonly used for coupling with secondary cyclic amines.[7]

      • Use a Pre-catalyst: Using a pre-formed, air-stable palladium pre-catalyst can improve reproducibility.

  • Possible Cause 2: Incorrect Base. The base in a Buchwald-Hartwig reaction is critical for the deprotonation of the amine in the catalytic cycle.[6]

    • Solution: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Potassium phosphate (K₃PO₄) can also be used. Carbonates are generally not strong enough.

  • Possible Cause 3: Catalyst Poisoning. Impurities in the starting materials or solvent can act as catalyst poisons.

    • Solution: Ensure high-purity reagents and solvents. Piperidin-4-one, in particular, should be of high quality, as impurities can coordinate to the palladium center and inhibit catalysis.

Problem: The reaction works, but the yield is moderate (30-60%).

Q: I'm getting product, but I need to improve the yield for my process to be efficient. What parameters should I optimize?

A: Moderate yields suggest the reaction is viable but sub-optimal. A systematic optimization of parameters is needed.

  • Solution 1: Re-evaluate Stoichiometry. Ensure the nucleophile (piperidin-4-one) is not being used in a significant deficit. Start with a 1:1.2 ratio of aryl halide to piperidin-4-one. The amount of base is also crucial; use at least 1.5-2.0 equivalents relative to the limiting reagent.

  • Solution 2: Adjust Temperature and Reaction Time. A kinetic profile of the reaction can be highly informative. Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them by HPLC or GC-MS. This will tell you if the reaction is stalling, if the product is decomposing over time, or if a longer reaction time is needed. For the SNAr route, incrementally increasing the temperature (e.g., from 100 °C to 120 °C) may improve the rate.

  • Solution 3: Screen Solvents. For SNAr, while DMF and DMSO are standard, other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) could offer benefits. For Buchwald-Hartwig, toluene and dioxane are common choices; screening both is recommended.[8]

Problem: The reaction is messy, with multiple side products.

Q: My final crude product shows multiple spots on a TLC plate, making purification difficult and lowering the isolated yield. What causes these impurities?

A: Side product formation is often related to the reactivity of the starting materials or intermediates under the reaction conditions.

  • Possible Cause 1: Self-Condensation of Piperidin-4-one. Under strongly basic conditions, the enolizable protons alpha to the ketone in piperidin-4-one can lead to aldol-type self-condensation reactions.

    • Solution: Avoid excessively strong bases where possible. Add the base portion-wise or ensure the reaction temperature does not overshoot, which can accelerate these side reactions.

  • Possible Cause 2: Competing Reactions on the Aryl Ring. While the nitro group directs nucleophilic attack to the ipso-carbon, other side reactions can occur, especially at very high temperatures.

  • Solution for Purification: If side products are unavoidable, a robust purification strategy is needed.

    • Recrystallization: This is the most efficient method for purifying solid products. Screen various solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or isopropanol are good starting points.[9][10]

    • Silica Gel Chromatography: If recrystallization fails, column chromatography is a reliable alternative. Use a solvent system that provides good separation on a TLC plate (e.g., a mixture of hexane and ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: SNAr or Buchwald-Hartwig Amination?

A: The "better" route depends on your specific needs, scale, and available resources.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Cost Lower (no expensive metal catalyst or ligand).Higher (requires palladium and specialized phosphine ligands).
Conditions Often requires higher temperatures (80-150 °C).Generally milder temperatures (RT - 100 °C).[11]
Scope Limited to highly activated aryl halides (e.g., with NO₂ groups).[12]Very broad scope; works with a wide range of aryl halides and amines.[5]
Setup Simple, standard laboratory glassware.Requires strict inert atmosphere techniques to protect the catalyst.
Recommendation Preferred for large-scale synthesis if the substrate (e.g., 1-fluoro-4-nitrobenzene) is reactive enough, due to lower cost and simpler setup.Ideal for research and development, substrate screening, or when SNAr fails. It offers higher success rates and functional group tolerance.

Q2: How critical is the purity of the piperidin-4-one starting material?

A: It is very critical. Piperidin-4-one is often supplied as a hydrochloride salt to improve stability. It must be neutralized to the free base before use. Any residual acid will quench the base in the reaction. Furthermore, aged piperidin-4-one can contain impurities from self-condensation, which can interfere with the desired reaction and complicate purification. It is recommended to use freshly prepared free base or high-purity commercial material.

Q3: Can I use 4-chloronitrobenzene instead of 4-fluoronitrobenzene for the SNAr reaction?

A: Yes, you can, but you should expect a significantly slower reaction rate and potentially lower yield.[3] To compensate, you will likely need to use higher temperatures and longer reaction times. If optimizing for yield and efficiency, 4-fluoronitrobenzene is the superior choice for this specific transformation.

Visualizing the Chemistry

A clear understanding of the reaction mechanisms and troubleshooting logic is key to success.

Reaction Mechanisms

SNAr_Mechanism Reactants Piperidin-4-one + 1-Fluoro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Meisenheimer Nucleophilic Attack Product This compound + F⁻ Meisenheimer->Product Elimination of Leaving Group

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L)₂ Amine_Complex Ar-Pd(II)-Amine(L)₂ Product_Complex Ar-N-Pd(II)(L)₂

Troubleshooting Workflow

Troubleshooting_Workflow cluster_SNAr SNAr Route cluster_BH Buchwald-Hartwig Route Start Low Yield Observed Check_Route Which Route? Start->Check_Route SNAr_LG Check Leaving Group (F > Cl) Check_Route->SNAr_LG SNAr BH_Inert Ensure Inert Atmosphere (N₂ or Ar) Check_Route->BH_Inert Buchwald-Hartwig SNAr_Base Optimize Base (e.g., K₂CO₃) SNAr_Temp Increase Temperature (80-120 °C) SNAr_Base->SNAr_Temp SNAr_LG->SNAr_Base BH_Ligand Select Appropriate Ligand (e.g., X-Phos) BH_Inert->BH_Ligand BH_Base Use Strong Base (e.g., NaO t Bu) BH_Ligand->BH_Base

Detailed Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted based on laboratory safety standards and preliminary experimental results. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Piperidin-4-one (free base, 1.0 g, ~10.1 mmol)

  • 1-Fluoro-4-nitrobenzene (1.42 g, 10.1 mmol)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.09 g, 15.1 mmol)

  • Dimethylformamide (DMF, 20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one, 1-fluoro-4-nitrobenzene, and potassium carbonate.

  • Add DMF (20 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of ice-cold water. A yellow solid should precipitate.

  • Stir the suspension for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 30 mL).

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from hot ethanol.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 1-Chloro-4-nitrobenzene (1.58 g, 10.0 mmol)

  • Piperidin-4-one (free base, 1.2 g, 12.0 mmol)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 92 mg, 0.1 mmol, 1 mol% Pd)

  • X-Phos (95 mg, 0.2 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.35 g, 14.0 mmol)

  • Toluene (anhydrous, degassed, 40 mL)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, X-Phos, and sodium tert-butoxide.

  • Add 1-chloro-4-nitrobenzene and piperidin-4-one to the flask.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed toluene (40 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete in 6-18 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate (20 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol or by silica gel chromatography.

References

Common side reactions and byproducts in piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of piperidin-4-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered during these critical synthetic procedures. The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and marketed drugs.[1][2] However, its synthesis is not without complexities. This guide provides field-proven insights and troubleshooting protocols to enhance your experimental success.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Q1: My Dieckmann condensation yield is very low, and the crude product is a viscous, inseparable oil instead of the expected β-keto ester. What is the likely cause?

Probable Cause: You are likely observing significant intermolecular Claisen condensation, leading to the formation of dimers or oligomers.[3] The Dieckmann condensation is an intramolecular reaction that must compete with the intermolecular reaction between two different diester molecules. At high concentrations, the probability of two molecules reacting with each other is much higher, suppressing the desired cyclization and resulting in a polymeric mixture.[4]

Recommended Action & Protocol:

The key is to favor the intramolecular pathway by applying the high-dilution principle .

Step-by-Step Protocol Adjustment:

  • Solvent Volume: Significantly increase the volume of your anhydrous aprotic solvent (e.g., toluene, THF). A starting point is to ensure the final concentration of the diester is no more than 0.1 M.

  • Reagent Addition: Instead of adding the diester to the base all at once, add the diester solution dropwise to a refluxing suspension of the base (e.g., sodium hydride, potassium tert-butoxide) in the solvent over several hours using an addition funnel.[3] This maintains a very low instantaneous concentration of the starting material, statistically favoring the intramolecular cyclization.

  • Base Selection: Use a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in an aprotic solvent.[4] This minimizes side reactions like transesterification that can occur with bases like sodium ethoxide in ethanol.

  • Quench: After the reaction is complete, cool the mixture and carefully quench by adding a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride, to neutralize the enolate.[3]

G cluster_0 Reaction Pathways A Diester Starting Material B Desired Intramolecular Cyclization (Piperidin-4-one Precursor) A->B High Dilution (Favored) C Undesired Intermolecular Condensation (Dimer/Polymer Byproduct) A->C High Concentration (Favored)

Caption: Dieckmann Condensation Pathways.

Q2: My Mannich reaction for a 2,6-diarylpiperidin-4-one resulted in a crude product with multiple, poorly resolved spots on the TLC plate. Are these impurities or something else?

Probable Cause: You have likely synthesized a mixture of stereoisomers. Substituted piperidin-4-ones can exist in different ring conformations (chair, boat, twist-boat) and as geometric isomers (cis/trans relationships between substituents).[2] These isomers often have very similar polarities, making them difficult to separate via standard column chromatography. For example, the two aryl groups at the C2 and C6 positions can be oriented equatorially or axially, leading to different stable conformations.[2]

Recommended Action & Protocol:

  • Advanced Chromatography:

    • Try a longer column with a shallower solvent gradient to improve separation.

    • Consider using a different stationary phase (e.g., alumina instead of silica) or reverse-phase chromatography if the compounds are suitable.

  • Selective Crystallization: This is a powerful technique for separating diastereomers. Attempt to crystallize the crude mixture from various solvents or solvent mixtures (e.g., ethanol, ethanol-ethyl acetate, benzene-petroleum ether).[2] Often, one isomer will have lower solubility and crystallize preferentially, leaving the other in the mother liquor.

  • Spectroscopic Confirmation: Before extensive purification attempts, confirm the presence of isomers using ¹H NMR. Different conformations will result in distinct coupling constants and chemical shifts for the ring protons.

  • Reaction Condition Optimization: Stereoselectivity in Mannich reactions can sometimes be influenced by temperature and solvent choice. Running the reaction at a lower temperature may favor the thermodynamically more stable isomer.[5]

Q3: I am attempting to N-alkylate my piperidin-4-one, but the reaction is sluggish and gives a poor yield. What could be the issue?

Probable Cause: Piperidin-4-one is often supplied and stored as its hydrochloride monohydrate salt (4,4-piperidinediol hydrochloride), which is not reactive for N-alkylation.[6] The protonated nitrogen is not nucleophilic, and the ketone may exist as the hydrate (gem-diol). The reaction requires the free base form of the piperidinone.

Recommended Action & Protocol:

Step-by-Step Free-Basing and Alkylation:

  • Liberate the Free Base: Dissolve the piperidin-4-one hydrochloride monohydrate in water. Cool the solution in an ice bath and add a strong base, such as 50% aqueous NaOH or solid K₂CO₃, until the pH is >12.

  • Extraction: The free piperidin-4-one is an oil or low-melting solid. Extract it from the aqueous layer using a suitable organic solvent like dichloromethane (DCM) or chloroform.

  • Drying and Solvent Removal: Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent under reduced pressure. Caution: The free base can be unstable, so it is best to use it immediately.

  • Alkylation: Dissolve the freshly prepared free base in a suitable solvent (e.g., DMF, acetonitrile, or 1,2-dichloroethane). Add a base such as K₂CO₃ or triethylamine to act as a proton scavenger, followed by the alkylating agent (e.g., phenethyl bromide).[7] Heat the reaction as required. The use of a phase-transfer catalyst can sometimes be beneficial if using a biphasic system.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions and byproducts to anticipate in piperidin-4-one synthesis?

This depends heavily on the chosen synthetic route. The table below summarizes the most common issues.

Synthetic RouteCommon Byproduct/Side ReactionDistinguishing Feature(s)Mitigation Strategy
Dieckmann Condensation Intermolecular polymerizationViscous oil, broad NMR signalsHigh dilution, slow addition of substrate[3][4]
Incomplete DecarboxylationPresence of β-keto ester (IR: ~1745 & 1715 cm⁻¹)Harsher hydrolysis/decarboxylation conditions (e.g., refluxing strong acid)[8][9]
Mannich Reaction Formation of StereoisomersMultiple spots on TLC, complex NMRChromatographic separation, fractional crystallization[2]
General Syntheses Enamine Formation C=C stretch in IR (~1630-1660 cm⁻¹), vinyl protons in NMR[10]Use of aprotic solvents, acidic workup to hydrolyze enamine back to ketone[11][12]
Aldol Condensation Formation of a β-hydroxy ketone or α,β-unsaturated ketoneControl of pH; avoid strongly basic or acidic conditions during workup and storage
N-Acyl Fragmentation Cleavage of the piperidine ringUse less electron-withdrawing N-protecting groups if possible[13]
Q2: I see an unexpected peak around 1650 cm⁻¹ in my IR spectrum. My starting material was a pure piperidin-4-one. What is this?

This absorption is characteristic of a C=C double bond, and in this context, it strongly suggests the formation of an enamine .[10] Piperidin-4-ones can react with secondary amines (which may be present as an impurity, a reagent, or a degradation product) to form an enamine.[11] Enamines are significant byproducts because they are nucleophilic at the α-carbon and can undergo subsequent unwanted reactions like alkylation or Michael additions, leading to further impurities.[12]

G cluster_0 Byproduct Formation Pathways Piperidinone Piperidin-4-one Enamine Enamine Byproduct Piperidinone->Enamine + R₂NH - H₂O Aldol Aldol Adduct Piperidinone->Aldol Base or Acid (Self-condensation) Alkylation Unwanted Alkylation Product Enamine->Alkylation + Electrophile (e.g., R-X)

Caption: Common degradation and byproduct pathways.

Q3: When synthesizing N-substituted piperidin-4-ones via double aza-Michael addition, what determines the stereochemical outcome?

In the double aza-Michael addition of a primary amine to a divinyl ketone, the stereochemistry is primarily influenced by the nature of the amine.[1]

  • Achiral Amines: Using a simple achiral amine like benzylamine will result in a racemic mixture of the substituted piperidin-4-one.

  • Chiral Amines: Employing a chiral primary amine (e.g., (S)-α-phenylethylamine) acts as a chiral auxiliary. The initial Michael addition creates a stereocenter, and the subsequent intramolecular cyclization can proceed with diastereoselectivity, leading to a separable mixture of diastereomeric piperidin-4-ones.[1] This provides a viable route to enantiomerically enriched products after removal of the chiral auxiliary.

Q4: My N-benzoyl piperidin-4-one seems to decompose upon heating or treatment with a base. What is this side reaction?

N-acyl piperidones with strongly electron-withdrawing groups, such as N-benzoyl or N-sulfonyl, are susceptible to a fragmentation side reaction via beta-elimination.[13] The electron-withdrawing group increases the acidity of the protons on the carbon atoms adjacent to the nitrogen. A base can abstract a proton, leading to the collapse of the ring structure. This is a significant consideration during purification (e.g., distillation) or subsequent reaction steps that require basic conditions.

References

Strategies for removing impurities from crude 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-Nitrophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a high-purity product.

Introduction: The Chemistry of Purification

The synthesis of this compound, commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction between a nitrophenyl electrophile (e.g., 4-fluoronitrobenzene) and piperidin-4-one, can often result in a crude product containing various impurities.[1][2][3] The nature and quantity of these impurities depend on several factors, including the purity of the starting materials, reaction conditions (temperature, solvent, base), and work-up procedures. Effective purification is paramount to ensure the quality and reliability of downstream applications, particularly in drug development.[4]

This guide will equip you with the knowledge to identify common impurities and select the most effective purification strategy.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How do I begin the purification process?

An oily or deeply colored crude product often indicates the presence of unreacted starting materials, polymeric byproducts, or residual solvent.

Initial Steps:

  • Solvent Removal: Ensure all reaction and work-up solvents are thoroughly removed under reduced pressure.

  • Aqueous Wash: If not already performed during the work-up, dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any inorganic salts. A subsequent wash with brine can aid in breaking up emulsions and removing residual water.

  • TLC Analysis: Before proceeding with large-scale purification, perform a Thin Layer Chromatography (TLC) analysis to visualize the number of components in your crude mixture. This will guide your choice of purification method. A common eluent system for this compound is a mixture of hexane and ethyl acetate.

Question 2: My TLC plate shows multiple spots. How do I identify the product and the main impurities?

A well-run TLC plate is your roadmap to a successful purification.

Identifying Spots:

  • Product Spot: The product, this compound, is more polar than the starting material 4-fluoronitrobenzene but typically less polar than piperidin-4-one (if it remains as a free base). You can spot standards of your starting materials alongside your crude product for direct comparison.

  • Common Impurities:

    • Unreacted 4-fluoronitrobenzene: This will appear as a less polar spot (higher Rf) than the product.

    • Unreacted Piperidin-4-one: This is a polar compound and will likely have a low Rf or streak if not fully eluted.

    • Bis-arylated byproduct: In some cases, a second molecule of 4-fluoronitrobenzene may react with the product, leading to a less polar, higher molecular weight impurity.

Question 3: My product has a persistent yellow color, even after initial purification attempts. What is causing this and how can I remove it?

A yellow hue is common in nitro-aromatic compounds. While the pure product is a pale yellow solid, intense coloration can indicate the presence of nitrophenolic impurities or other colored byproducts.

Decolorization Strategies:

  • Recrystallization with Activated Carbon: Dissolve the crude product in a minimal amount of a hot recrystallization solvent (e.g., ethanol or isopropanol).[5][6] Add a small amount of activated carbon (charcoal) to the hot solution and continue to heat for a few minutes. The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon and then allow the filtrate to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a highly effective method for separating colored impurities.

Question 4: I am struggling to get my compound to crystallize. What are the best recrystallization solvents and techniques?

Recrystallization is a powerful purification technique for solid compounds.[7] The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[8]

Recommended Solvents and Techniques:

Solvent SystemRationale
Ethanol or Isopropanol These are excellent single-solvent choices for recrystallizing piperidin-4-one derivatives.[5][6]
Ethanol/Water If the product is too soluble in pure ethanol, adding water as an anti-solvent can induce crystallization.
Ethyl Acetate/Hexane A good two-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Reheat to clarify and then cool slowly.

Step-by-Step Recrystallization Protocol:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

  • If the solution is colored, consider adding activated carbon as described in Question 3.

  • Allow the flask to cool slowly to room temperature. Rapid cooling can trap impurities.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Question 5: Recrystallization is not improving the purity sufficiently. How do I perform an effective column chromatography purification?

Column chromatography is a more powerful technique for separating compounds with similar polarities.

Column Chromatography Protocol:

  • Choosing the Stationary and Mobile Phase: Silica gel is the standard stationary phase. The mobile phase (eluent) should be chosen based on TLC analysis. A solvent system that gives your product an Rf value of approximately 0.3-0.4 on the TLC plate is a good starting point. For this compound, a gradient of ethyl acetate in hexane is often effective.

  • Packing the Column: A well-packed column is crucial for good separation. Ensure the silica gel is slurried with the initial eluent and packed without any air bubbles.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Start with a less polar eluent mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexane to 30%). Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combining and Evaporating: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The most common impurities are typically:

  • Unreacted starting materials: 4-fluoronitrobenzene and piperidin-4-one.

  • Solvent residues: From the reaction or work-up.

  • Byproducts from side reactions: Such as bis-arylated products or products from the degradation of the starting materials or product under the reaction conditions.

Q2: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically a pale yellow solid. Its melting point is in the range of 96-100°C.[9]

Q3: Can I use an acid-base extraction to purify my product?

While the piperidine nitrogen is basic, the lone pair is significantly delocalized into the electron-withdrawing nitrophenyl ring, making it a much weaker base than typical aliphatic amines. Therefore, a simple acid-base extraction is generally not an effective primary purification method for this compound.

Q4: How can I confirm the purity of my final product?

Several analytical techniques can be used to assess purity:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate eluent system is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any remaining impurities.[14][15][16]

  • Melting Point Analysis: A sharp melting point close to the literature value suggests high purity.

Visualization of Purification Workflow

Below is a diagram illustrating the decision-making process for purifying crude this compound.

Purification_Workflow crude Crude Product (Oily or Solid) tlc TLC Analysis crude->tlc Dissolve & Spot recryst Recrystallization (e.g., Ethanol/IPA) tlc->recryst Few Spots, Good Separation column Column Chromatography (Silica, Hexane/EtOAc) tlc->column Multiple/Close Spots recryst->column Impure check_purity Purity Check (TLC, NMR, MP) recryst->check_purity column->check_purity pure Pure Product check_purity->column Impure check_purity->pure Purity >98%

Caption: Decision workflow for purification.

References

Stability issues of 1-(4-Nitrophenyl)piperidin-4-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Nitrophenyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic and basic experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot unexpected results, and ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of this compound

This compound is a versatile intermediate in organic synthesis, valued for its dual functionality: a reactive piperidinone core and an electron-deficient nitroaromatic ring.[1] However, these same features contribute to its potential instability under certain pH conditions. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule.[2][3] This guide will delve into the likely degradation pathways and provide practical solutions for maintaining the compound's integrity.

Core Stability Concerns

The primary stability concerns for this compound revolve around two key areas:

  • Hydrolysis of the Lactam (Amide) Bond: The piperidinone ring contains a cyclic amide (lactam) that can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.

  • Reactions of the Nitroaryl Group: The nitro group can undergo various transformations, especially under harsh acidic or basic conditions, potentially leading to unwanted side products.

The following sections will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: Suspected Degradation Under Acidic Conditions

Q1: I'm running a reaction with this compound in the presence of a strong acid (e.g., HCl, H₂SO₄, TFA), and I'm observing unexpected byproducts or low yield. What could be happening?

A1: Under strongly acidic conditions, the primary degradation pathway to consider is the acid-catalyzed hydrolysis of the lactam bond in the piperidinone ring. The carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Proposed Degradation Pathway (Acid-Catalyzed Hydrolysis):

G

Fig 1. Proposed acid-catalyzed degradation of this compound.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Hydrolysis is often accelerated by heat.

  • Anhydrous Conditions: If water is not a reactant, ensure your solvent and reagents are scrupulously dry.

  • Choice of Acid: Consider using a milder acid or a Lewis acid if the reaction chemistry permits.[4]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize byproduct formation.

  • Forced Degradation Study: To confirm if degradation is occurring, perform a small-scale forced degradation study.[5][6]

    • Protocol: Dissolve a small amount of your compound in the reaction solvent, add the acid, and monitor the mixture over time by HPLC. Compare this to a control sample without the acid.

Condition Typical Reagents Purpose
Acid Hydrolysis0.1 M HClTo simulate acidic degradation.
ControlReaction SolventBaseline stability.
Issue 2: Instability in the Presence of Bases

Q2: My reaction involves a strong base (e.g., NaOH, KOH, NaH), and I'm seeing multiple spots on my TLC plate that don't correspond to my desired product. What are the potential side reactions?

A2: Strong bases can promote several degradation pathways:

  • Base-Catalyzed Hydrolysis: Similar to acidic conditions, the lactam bond can be cleaved by hydroxide ions.

  • Reactions at the α-Carbon: While this specific compound lacks α-hydrogens to the carbonyl group on one side, the piperidinone ring can still be susceptible to base-mediated reactions.

  • Nucleophilic Aromatic Substitution: Although less common without activating groups in the ortho or para positions to the nitro group on the piperidine ring itself, strong nucleophiles could potentially interact with the electron-deficient aromatic ring.[7]

Proposed Degradation Pathway (Base-Catalyzed Hydrolysis):

G

Fig 2. Proposed base-catalyzed degradation of this compound.

Troubleshooting Steps:

  • Use of Non-Nucleophilic Bases: If the base is only required as a proton scavenger, consider using a sterically hindered, non-nucleophilic base (e.g., DBU, DIPEA).

  • Temperature: Keep the reaction temperature as low as possible.

  • Stoichiometry: Use the minimum effective amount of base. An excess of a strong base can promote side reactions.

  • Work-up Procedure: Neutralize the reaction mixture carefully during work-up to prevent further base-catalyzed degradation.

Issue 3: Monitoring Stability and Degradation

Q3: How can I quantitatively assess the stability of this compound in my reaction mixture?

A3: The most effective way to monitor the stability and quantify the degradation of your compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[8][9]

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and other components in the sample matrix.

  • Quantitation: It should allow for the accurate measurement of the decrease in the concentration of the parent compound and the increase in the concentration of degradation products over time.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point for a molecule of this polarity.[10]

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Adjust the gradient to achieve separation between the parent peak and any degradation products.

  • Forced Degradation: Generate degradation products by subjecting the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to ensure your HPLC method can separate them from the main peak.[11]

  • Method Validation: Once developed, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.

G

Fig 3. Workflow for developing a stability-indicating HPLC method.

General Handling and Storage Recommendations

To ensure the long-term stability of this compound:

  • Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases during storage.[12]

References

Validation & Comparative

A Comparative Guide to Apixaban Starting Materials: 1-(4-Nitrophenyl)piperidin-4-one Derivatives vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of Apixaban, a leading direct factor Xa inhibitor, is a subject of intense research in the pharmaceutical industry, with a focus on developing cost-effective, scalable, and sustainable manufacturing processes. The choice of starting material is a critical determinant of the overall efficiency and economic viability of a synthetic route. This guide provides an in-depth comparative analysis of various synthetic strategies for Apixaban, focusing on the advantages and disadvantages of using 1-(4-nitrophenyl)piperidin-4-one and its derivatives versus other key starting materials like p-anisidine. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols to offer researchers and drug development professionals a comprehensive understanding of the current landscape in Apixaban synthesis.

Introduction to Apixaban and the Significance of Synthetic Strategy

Apixaban, marketed as Eliquis, is a potent, orally bioavailable anticoagulant used for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, and for the prophylaxis and treatment of deep vein thrombosis and pulmonary embolism.[1][2] Its commercial success has spurred significant efforts to optimize its synthesis. Early manufacturing processes were often hampered by expensive starting materials, such as those involving iodoaniline, and purification methods like column chromatography that are not ideal for large-scale production.[3]

Consequently, the development of more economical and industrially viable routes has become a priority. A key area of innovation lies in the selection of the initial building blocks. This guide will focus on the synthetic pathways originating from two major classes of starting materials: nitro-aromatic compounds, specifically derivatives of 1-(4-nitrophenyl)piperidone, and alternative precursors like p-anisidine.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for an active pharmaceutical ingredient (API) like Apixaban is a multi-faceted decision, balancing cost, yield, purity, safety, and environmental impact. Below, we compare the predominant strategies.

The 1-(4-Nitrophenyl)piperidone Route: A Cost-Effective Workhorse

A widely adopted strategy involves the use of intermediates derived from p-nitroaniline or 4-chloronitrobenzene, leading to key structures like 1-(4-nitrophenyl)piperidin-2-one and its derivatives.[4][5][6] This approach is favored for its cost-effectiveness and the ready availability of the initial raw materials.[7][8]

Key Advantages:

  • Economic Viability: p-Nitroaniline and 5-chlorovaleroyl chloride are significantly cheaper than the iodoaniline used in earlier syntheses.[3][9]

  • Scalability: The reactions involved are generally amenable to large-scale industrial production.[9][10]

  • High Yields: Several steps in this pathway have been optimized to provide high yields. For instance, the reduction of the nitro group to an amine is often quantitative.[5]

Challenges and Mitigations:

  • Hazardous Reagents: The synthesis of some intermediates in this route may involve hazardous reagents like phosphorus pentachloride (PCl₅) for dichlorination or sodium hydride (NaH) for cyclization.[5][11] Research is ongoing to replace these with safer alternatives. For example, some processes now use sodium hydroxide for cyclization to avoid the use of flammable NaH.[9]

  • Multi-step Process: While cost-effective, this route can be lengthy, requiring several transformations to build the core Apixaban structure.[5][7]

The general synthetic logic is illustrated in the workflow below.

Nitro_Route cluster_0 Intermediate Synthesis cluster_1 Apixaban Core Assembly p_nitroaniline p-Nitroaniline nitropiperidinone 1-(4-Nitrophenyl)piperidin-2-one p_nitroaniline->nitropiperidinone Acylation & Cyclization chlorovaleroyl 5-Chlorovaleroyl Chloride chlorovaleroyl->nitropiperidinone dichloropiperidinone 3,3-dichloro-1-(4-nitrophenyl) -piperidin-2-one nitropiperidinone->dichloropiperidinone PCl₅ morpholino_nitro 3-Morpholino-1-(4-nitrophenyl) -5,6-dihydropyridin-2(1H)-one dichloropiperidinone->morpholino_nitro Morpholine morpholino_amino 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one morpholino_nitro->morpholino_amino Reduction (e.g., Fe/HCl or Raney Ni/H₂NNH₂) final_cyclization Formation of Pyrazolopyridinone Core morpholino_amino->final_cyclization Further Steps apixaban Apixaban final_cyclization->apixaban

Caption: Synthetic workflow starting from p-Nitroaniline.

The p-Anisidine Route: An Alternative Pathway

Patented processes have described an alternative route commencing with p-anisidine.[12][13][14] This pathway constructs a different key intermediate, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, which is then reacted with a lactam partner to build the pyrazole ring system of Apixaban.

Key Features:

  • Convergent Synthesis: This route allows for the separate preparation of the two main fragments of the Apixaban molecule, which are then joined in a convergent manner.

  • Different Intermediate Profile: This approach avoids the nitro-group reduction step inherent to the p-nitroaniline route.

Challenges:

  • Diazotization Step: The initial step involves the formation of a diazonium salt from p-anisidine, which requires careful temperature control (typically 0-5 °C) to ensure safety and prevent side reactions.[12][13][14]

  • Reagent Cost: While avoiding iodoaniline, the overall cost-effectiveness compared to the p-nitroaniline route must be carefully evaluated based on the specific reagents and conditions used in subsequent steps.

A simplified representation of this route is provided below.

Anisidine_Route p_anisidine p-Anisidine diazonium Diazonium Salt p_anisidine->diazonium NaNO₂ / HCl (0-5 °C) hydrazonoacetate (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl) hydrazono)acetate diazonium->hydrazonoacetate Ethyl-2-chloroacetoacetate apixaban_ester Apixaban Ester Intermediate hydrazonoacetate->apixaban_ester [3+2] Cycloaddition lactam_partner Lactam Intermediate (e.g., from Aniline) lactam_partner->apixaban_ester apixaban Apixaban apixaban_ester->apixaban Amidation

Caption: Simplified workflow for Apixaban synthesis via p-Anisidine.

Quantitative Data Comparison

The following table summarizes typical yields and purities reported for key intermediates and the final product across different synthetic strategies. It is important to note that these values can vary based on specific reaction conditions and purification methods.

Stage/ProductStarting Material RouteReported Yield (%)Reported Purity (%)Reference(s)
1-(4-Nitrophenyl)piperidin-2-onep-Nitroaniline~85-95%>98%[6][9]
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one1-(4-Nitrophenyl)piper..83%N/A[5]
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneDichloro-intermediate75%>98%[5]
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-oneNitro-morpholino cpd.95%>99%[5][8]
Apixaban (from ester intermediate)p-Nitroaniline Route91-94% (amidation)>99.5%[1][15]
Overall Yield (Illustrative) p-Nitroaniline Route ~33-35% >99.5% [1][8]
Apixaban (from ester intermediate)p-Anisidine Route76% (amidation)>99%[12]

Detailed Experimental Protocols

To provide a practical basis for comparison, detailed, step-by-step methodologies for key transformations are outlined below. These protocols are synthesized from published literature and patents.

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one from p-Nitroaniline

This protocol describes a "one-pot" synthesis involving acylation followed by phase-transfer-catalyzed cyclization.[6][9]

Materials:

  • p-Nitroaniline

  • 5-Chlorovaleroyl chloride

  • Sodium carbonate (or other inorganic weak base)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Charge a reaction vessel with water, p-nitroaniline, sodium carbonate, and the phase transfer catalyst.

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add a solution of 5-chlorovaleroyl chloride in DCM to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates the complete consumption of p-nitroaniline.

  • Add an aqueous solution of a strong base (e.g., NaOH) to facilitate the intramolecular cyclization.

  • Continue stirring at room temperature until the cyclization is complete.

  • Separate the organic layer (DCM). Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-nitrophenyl)piperidin-2-one.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Protocol 2: Synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate from p-Anisidine

This protocol details the diazotization of p-anisidine and subsequent coupling.[12][14]

Materials:

  • p-Anisidine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl-2-chloroacetoacetate

  • Sodium Acetate (AcONa)

  • Ethyl Acetate (AcOEt)

  • Water

Procedure:

  • In a flask equipped for cooling, suspend p-anisidine in water and cool to 0 °C in an ice bath.

  • Add concentrated HCl while maintaining the temperature below 5 °C.

  • In a separate vessel, prepare a solution of sodium nitrite in water.

  • Slowly add the sodium nitrite solution to the p-anisidine suspension, ensuring the temperature remains below 5 °C throughout the addition. Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

  • In a separate, larger reaction vessel, prepare a solution of ethyl-2-chloroacetoacetate and sodium acetate in a mixture of ethyl acetate and water, and cool to 0 °C.

  • Add the previously prepared diazonium salt solution to the ethyl-2-chloroacetoacetate solution at 0 °C.

  • Allow the reaction to proceed, monitoring for completion by TLC or HPLC.

  • Upon completion, separate the organic layer. Wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary, for example, by recrystallization.

Conclusion and Future Outlook

The synthesis of Apixaban has evolved significantly, moving from expensive and less scalable methods to more industrially viable processes. The route starting from 1-(4-nitrophenyl)piperidin-2-one (derived from p-nitroaniline) stands out as a robust and cost-effective option, which has been extensively optimized for large-scale production.[3][9] While it involves multiple steps and potentially hazardous reagents, ongoing research focuses on mitigating these challenges through process intensification and green chemistry principles.[11][16]

The p-anisidine route offers a viable alternative with a different set of intermediates and process considerations, particularly the need for stringent temperature control during diazotization.[12][14] The ultimate choice of starting material and synthetic route will depend on a company's specific capabilities, cost analysis of raw materials, and commitment to safety and environmental standards.

Future advancements in Apixaban synthesis will likely focus on further reducing the number of synthetic steps, employing catalytic and flow chemistry processes, and minimizing waste to enhance the overall sustainability of its production. The continued exploration of novel starting materials and synthetic pathways will be crucial in ensuring the wide accessibility of this life-saving medication.

References

A Researcher's Guide to 1H NMR Spectral Analysis of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its conformational flexibility and the stereochemical orientation of its substituents are critical determinants of biological activity. Among the arsenal of analytical techniques available for the structural elucidation of these molecules, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool. It provides a detailed roadmap of the molecular architecture, offering insights into the substitution pattern, stereochemistry, and conformational preferences of the piperidin-4-one ring.

This guide provides a comprehensive comparative analysis of the ¹H NMR spectra of substituted piperidin-4-ones. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of spectral data but also the underlying principles that govern the observed chemical shifts and coupling constants. By understanding these correlations, researchers can confidently assign structures, deduce conformations, and ultimately accelerate the drug discovery process.

The Foundational Spectrum: Unsubstituted Piperidin-4-one

To appreciate the influence of substituents, it is essential to first understand the ¹H NMR spectrum of the parent piperidin-4-one. The molecule is conformationally mobile, rapidly interconverting between two chair forms at room temperature. This rapid exchange leads to an averaged spectrum. The protons alpha to the nitrogen (C2/C6) typically appear as a triplet around 2.8-3.0 ppm, while the protons alpha to the carbonyl group (C3/C5) resonate as a triplet around 2.4-2.6 ppm. The NH proton is often a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

The Influence of Substituents: A Positional Analysis

The introduction of substituents onto the piperidin-4-one ring dramatically alters the ¹H NMR spectrum. The nature and position of the substituent dictate the chemical shifts of the ring protons through a combination of inductive effects, steric interactions, and anisotropic effects. For clarity, we will dissect these influences based on the position of substitution.

N1-Substitution: Modulating the Electronic Environment of the Ring

Substitution at the nitrogen atom (N1) is a common strategy in medicinal chemistry to modulate the physicochemical properties of piperidin-4-one derivatives. The nature of the N-substituent significantly impacts the chemical shifts of the adjacent C2 and C6 protons.

N1-SubstituentTypical Chemical Shift of C2/C6-H (ppm)Rationale
H ~2.8 - 3.0Baseline for comparison.
Alkyl (e.g., -CH₃) ~2.2 - 2.5Electron-donating nature of the alkyl group shields the adjacent protons, causing an upfield shift.
Aryl (e.g., -Ph) ~3.2 - 3.5The anisotropic effect of the aromatic ring deshields the proximal C2/C6 protons, resulting in a downfield shift.
Acyl (e.g., -COCH₃) ~3.5 - 4.0The electron-withdrawing nature of the carbonyl group strongly deshields the adjacent protons, causing a significant downfield shift. The restricted rotation around the N-C(O) bond can also lead to the observation of rotamers.[1]

Expert Insight: The observation of distinct signals for the axial and equatorial protons at C2 and C6 in N-acyl derivatives at room temperature is a clear indication of slowed ring inversion on the NMR timescale, a consequence of the partial double bond character of the amide bond.

C2/C6-Substitution: Introducing Stereochemical Complexity

Substituents at the C2 and C6 positions are typically bulky aryl groups, introduced via the Mannich reaction.[2] These substituents preferentially occupy the equatorial position to minimize steric hindrance, locking the piperidine ring into a stable chair conformation.[3] This conformational rigidity is a key feature that can be readily deduced from the ¹H NMR spectrum.

In a fixed chair conformation, the axial and equatorial protons on the same carbon are chemically non-equivalent and will exhibit distinct chemical shifts and coupling constants.

ProtonTypical Chemical Shift (ppm)Typical Coupling Constants (Hz)Key Features
Hax (C3/C5) Upfield relative to HeqJ(ax,ax) ≈ 10-13 Hz (large), J(ax,eq) ≈ 2-5 Hz (small)Large diaxial coupling is a hallmark of an axial proton.
Heq (C3/C5) Downfield relative to HaxJ(eq,ax) ≈ 2-5 Hz (small), J(eq,eq) ≈ 2-4 Hz (small)Smaller couplings due to gauche relationships.
H (C2/C6) Variable, depends on substituentJ(H-C2, Hax-C3) ≈ 10-12 Hz, J(H-C2, Heq-C3) ≈ 2-4 HzThe multiplicity will be a doublet of doublets if coupled to two different protons.

Causality in Experimental Choice: The magnitude of the vicinal coupling constants (³J) is dictated by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the coupled protons. Large diaxial couplings (dihedral angle ≈ 180°) are a definitive indicator of a chair conformation.

C3/C5-Substitution: Probing the Ring Conformation

Substituents at the C3 and C5 positions can be either axial or equatorial, and their orientation has a profound effect on the coupling constants of the adjacent protons.

  • Equatorial Substituents: An equatorial substituent will result in the adjacent C2/C6 and C4 protons having both axial-axial and axial-equatorial couplings, leading to complex multiplets. The key is to identify the large diaxial coupling constant, which confirms the chair conformation and the equatorial disposition of the substituent.

  • Axial Substituents: An axial substituent will lead to the adjacent protons exhibiting only equatorial-axial and equatorial-equatorial couplings, resulting in smaller coupling constants. The absence of a large (10-13 Hz) coupling constant for the vicinal protons is a strong indicator of an axial substituent or a distorted ring conformation.

Experimental Protocols for High-Fidelity ¹H NMR Analysis

To ensure the acquisition of high-quality, reproducible ¹H NMR data, adherence to a standardized experimental protocol is paramount.

Sample Preparation: The Foundation of a Good Spectrum
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. For compounds with poor solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that the chemical shifts can be solvent-dependent.[4]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent peak broadening.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR and is typically added by the manufacturer to the deuterated solvent. Its signal is defined as 0.00 ppm.

NMR Data Acquisition: A Step-by-Step Workflow

The following is a generalized workflow for acquiring a standard ¹H NMR spectrum. Specific parameters may vary depending on the instrument and the nature of the sample.

Caption: A generalized workflow for the acquisition and processing of a ¹H NMR spectrum.

Trustworthiness through Self-Validation: Each step in this protocol is designed to ensure the integrity of the final spectrum. For instance, proper shimming is visually confirmed by the symmetrical lineshape of the solvent peak. Correct phasing is validated by a flat baseline across the entire spectrum. These internal checks are crucial for obtaining reliable and interpretable data.

Visualizing the Logic: Decision Tree for Spectral Interpretation

The interpretation of ¹H NMR spectra of substituted piperidin-4-ones can be approached systematically. The following decision tree illustrates a logical pathway for deducing the substitution pattern and conformation.

Spectral_Interpretation_Decision_Tree Start Start with the ¹H NMR Spectrum Region_Analysis Analyze Chemical Shift Regions Start->Region_Analysis N1_Sub Signals at 3.5-4.0 ppm? (acyl) Signals at 3.2-3.5 ppm? (aryl) Signals at 2.2-2.5 ppm? (alkyl) Region_Analysis->N1_Sub C2C6_Sub Signals for benzylic protons? (e.g., doublet of doublets) Region_Analysis->C2C6_Sub Coupling_Analysis Analyze Coupling Constants (J-values) Conformation Large diaxial couplings (J ≈ 10-13 Hz) present? Coupling_Analysis->Conformation N_Acyl N-Acyl Substituted N1_Sub->N_Acyl Yes (acyl) N_Aryl N-Aryl Substituted N1_Sub->N_Aryl Yes (aryl) N_Alkyl N-Alkyl Substituted N1_Sub->N_Alkyl Yes (alkyl) C2C6_Aryl C2/C6-Aryl Substituted C2C6_Sub->C2C6_Aryl Yes Chair_Conformation Predominantly Chair Conformation Conformation->Chair_Conformation Yes Distorted_Conformation Distorted/Boat Conformation Conformation->Distorted_Conformation No N_Acyl->Coupling_Analysis N_Aryl->Coupling_Analysis N_Alkyl->Coupling_Analysis C2C6_Aryl->Coupling_Analysis Final_Structure Propose Final Structure Chair_Conformation->Final_Structure Distorted_Conformation->Final_Structure

Caption: A decision tree to guide the interpretation of ¹H NMR spectra of substituted piperidin-4-ones.

Conclusion

¹H NMR spectroscopy is an indispensable technique in the study of substituted piperidin-4-ones. A thorough understanding of the interplay between substituent effects and the resulting spectral parameters—chemical shifts and coupling constants—empowers researchers to confidently elucidate the structure and stereochemistry of these important pharmaceutical building blocks. By following systematic protocols for data acquisition and interpretation, as outlined in this guide, scientists can leverage the full potential of ¹H NMR to drive their research and development efforts forward.

References

A Comparative Guide to the Synthesis of 1-(4-aminophenyl)piperidin-4-one: An In-Depth Analysis of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-aminophenyl)piperidin-4-one is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. Its structure, featuring a piperidin-4-one core attached to a para-substituted aniline, provides a versatile scaffold for the development of kinase inhibitors, receptor antagonists, and other therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical sciences.

This guide provides a comprehensive comparison of three prominent synthetic routes to 1-(4-aminophenyl)piperidin-4-one:

  • Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation: A classic and robust two-step approach.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly efficient cross-coupling methodology.

  • Reductive Amination of a Protected Piperidone: A convergent strategy involving the formation of the crucial C-N bond via an imine intermediate.

Each route will be discussed in detail, including step-by-step experimental protocols, mechanistic insights, and a comparative analysis of key performance metrics such as yield, purity, scalability, and overall efficiency. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions when selecting a synthetic strategy for 1-(4-aminophenyl)piperidin-4-one and its analogues.

Route 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This well-established, two-step sequence is a reliable method for the synthesis of 1-(4-aminophenyl)piperidin-4-one. The strategy hinges on the initial reaction of an activated aryl halide, 1-fluoro-4-nitrobenzene, with piperidin-4-one, followed by the reduction of the nitro group to the desired primary amine.

Causality of Experimental Choices

The choice of 1-fluoro-4-nitrobenzene is critical for the success of the SNAr reaction. The strongly electron-withdrawing nitro group at the para position activates the aromatic ring towards nucleophilic attack, and the fluorine atom serves as an excellent leaving group.[1][2] The subsequent reduction of the nitro group is a high-yielding and clean transformation, typically accomplished through catalytic hydrogenation.

Experimental Protocol

Step 1: Synthesis of 1-(4-nitrophenyl)piperidin-4-one via SNAr

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in dimethylformamide (DMF), add 1-fluoro-4-nitrobenzene (1.05 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford this compound.

Step 2: Synthesis of 1-(4-aminophenyl)piperidin-4-one via Catalytic Hydrogenation

  • Suspend this compound (1.0 eq) in methanol or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 1-(4-aminophenyl)piperidin-4-one. A similar reduction of a nitro-aromatic precursor has been reported to yield the amino product in 88% yield with 99.7% purity.[3]

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperidin-4-one attacks the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex.[2] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

The catalytic hydrogenation of the nitro group involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering a more direct approach to the target molecule.[4] This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.

Causality of Experimental Choices

This route offers the significant advantage of directly coupling a protected 4-bromoaniline or 4-chloroaniline with piperidin-4-one, avoiding the need for a separate reduction step. The choice of the palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[4][5]

Experimental Protocol
  • To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), piperidin-4-one hydrochloride (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like BINAP or XPhos (4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0-2.5 eq).[5]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite®.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-(4-aminophenyl)piperidin-4-one. A similar Buchwald-Hartwig coupling to produce a piperazine derivative has been reported to proceed with a 90% yield and 99% purity.[6]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Route 3: Reductive Amination of a Protected Piperidone

This strategy involves the formation of the key aryl-nitrogen bond through the reductive amination of a protected piperidone with a suitable aniline derivative. This approach is often favored for its operational simplicity and the use of readily available starting materials.

Causality of Experimental Choices

The use of a protecting group on the piperidone nitrogen, typically a tert-butoxycarbonyl (Boc) group, prevents unwanted side reactions. The reductive amination is commonly carried out using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for the reduction of iminium ions formed in situ.[7][8]

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((4-aminophenyl)amino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) and p-phenylenediamine (1.1 eq) in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 eq).[7]

  • Stir the mixture at room temperature for a short period to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. One similar reductive amination has been reported with a yield of 84%.[1]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Deprotection to yield 1-(4-aminophenyl)piperidin-4-one

  • Dissolve the purified Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the desired product as its corresponding salt.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Mechanistic Insights

The reductive amination begins with the acid-catalyzed formation of an iminium ion from the reaction of the ketone and the amine. The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the iminium ion to give the secondary amine product. The Boc protecting group is subsequently removed under acidic conditions via the formation of a stable tert-butyl cation.

Comparative Analysis

Parameter Route 1: SNAr & Reduction Route 2: Buchwald-Hartwig Amination Route 3: Reductive Amination
Overall Yield Good to ExcellentExcellentGood
Purity HighHighGood to High
Number of Steps 212
Reagent Cost Generally low-cost starting materials.Palladium catalyst and phosphine ligands can be expensive.Moderate, with the cost of Boc-anhydride and reducing agent.
Scalability Readily scalable.Can be challenging to scale due to catalyst cost and removal.Scalable, but requires an additional protection/deprotection sequence.
Safety Considerations Use of nitroaromatics and catalytic hydrogenation (requires specialized equipment).Handling of pyrophoric bases (e.g., NaOtBu) and air-sensitive catalysts.Use of mild reducing agents.
Substrate Scope Limited by the availability of activated aryl halides.Broad scope for various anilines and aryl halides.Broad scope for various anilines and carbonyl compounds.

Conclusion

The choice of the optimal synthetic route to 1-(4-aminophenyl)piperidin-4-one depends on several factors, including the desired scale of the synthesis, cost considerations, and available laboratory equipment.

  • Route 1 (SNAr and Reduction) is a cost-effective and reliable method for large-scale production, despite being a two-step process.

  • Route 2 (Buchwald-Hartwig Amination) offers a more direct and elegant approach with high yields, making it an excellent choice for laboratory-scale synthesis and for creating diverse libraries of analogues.

  • Route 3 (Reductive Amination) provides a versatile and operationally simple method, although the need for protection and deprotection steps adds to the overall step count.

By understanding the nuances of each synthetic strategy, researchers can select the most appropriate method to efficiently access this important chemical intermediate for their drug discovery and development programs.

Visualizations

Synthetic Workflow Comparison

cluster_0 Route 1: SNAr & Reduction cluster_1 Route 2: Buchwald-Hartwig cluster_2 Route 3: Reductive Amination A1 Piperidin-4-one + 1-Fluoro-4-nitrobenzene B1 This compound A1->B1 SNAr C1 1-(4-Aminophenyl)piperidin-4-one B1->C1 Reduction A2 Piperidin-4-one + 4-Bromoaniline B2 1-(4-Aminophenyl)piperidin-4-one A2->B2 Pd-Catalysis A3 N-Boc-4-piperidone + p-Phenylenediamine B3 Boc-protected Intermediate A3->B3 Reductive Amination C3 1-(4-Aminophenyl)piperidin-4-one B3->C3 Deprotection

Caption: Comparative workflow of the three synthetic routes.

Mechanism: Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)(L_n)X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Amine [Ar-Pd(II)(L_n)(R2NH)]+X- PdII_ArX->PdII_Amine + R2NH PdII_Amide Ar-Pd(II)(L_n)(NR2) PdII_Amine->PdII_Amide - HX (+ Base) Product Ar-NR2 PdII_Amide->Product Reductive Elimination Product->Pd0 Regenerates Catalyst

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

A Predictive Guide to the Single-Crystal X-ray Diffraction Analysis of 1-(4-Nitrophenyl)piperidin-4-one: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(4-Nitrophenyl)piperidin-4-one

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a nitrophenyl group at the N1 position and a ketone at the C4 position in this compound creates a molecule with significant potential for further functionalization in drug discovery programs. Understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities. Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous structural information, providing precise details on bond lengths, bond angles, stereochemistry, and intermolecular interactions.

Experimental Workflow: From Synthesis to Structure

This section details the step-by-step methodology for the synthesis, crystallization, and subsequent SCXRD analysis of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of this compound

A common and efficient method for the synthesis of N-aryl piperidin-4-ones is the Buchwald-Hartwig amination. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.

Protocol:

  • To a solution of piperidin-4-one (1.0 eq) and 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous toluene, add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and NaOtBu (1.4 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Expert Insight: The choice of a palladium catalyst and a bulky phosphine ligand like BINAP is crucial for achieving high yields in the C-N cross-coupling reaction. The strong base, NaOtBu, is necessary to deprotonate the piperidinone nitrogen, facilitating the catalytic cycle.

Crystallization: The Gateway to Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical. For piperidin-4-one derivatives, slow evaporation of a solution is a commonly successful method.[1][2]

Recommended Crystallization Techniques for Comparison:

TechniqueDescriptionAdvantagesDisadvantages
Slow Evaporation The compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly at room temperature.Simple to set up; good for compounds with moderate solubility.Can lead to the formation of multiple small crystals or an oil if evaporation is too rapid.
Solvent Diffusion A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.Can produce high-quality crystals; allows for fine-tuning of the crystallization rate.Requires careful selection of solvent/anti-solvent pairs; can be sensitive to vibrations.
Vapor Diffusion A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a reservoir of a more volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, inducing crystallization.Excellent for growing high-quality crystals from small amounts of material.Can be slower than other methods.

Predicted Optimal Conditions for this compound:

Given its polarity, a starting point for crystallization would be to dissolve the compound in a moderately polar solvent like ethyl acetate or a mixture of dichloromethane and methanol, followed by slow evaporation.[2] Alternatively, vapor diffusion with an anti-solvent like hexane could also be effective.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Buchwald-Hartwig Amination purification Column Chromatography synthesis->purification dissolution Dissolve in Solvent purification->dissolution slow_evap Slow Evaporation dissolution->slow_evap Choose Method solvent_diff Solvent Diffusion dissolution->solvent_diff Choose Method vapor_diff Vapor Diffusion dissolution->vapor_diff Choose Method crystal_mounting Mount Crystal slow_evap->crystal_mounting solvent_diff->crystal_mounting vapor_diff->crystal_mounting data_collection Data Collection crystal_mounting->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation

Caption: A generalized workflow for the single-crystal X-ray diffraction analysis.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.

  • Structure Solution: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods, typically with software like SHELXT.

  • Structure Refinement: The initial structural model is refined against the experimental data using full-matrix least-squares on F², with software such as SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON and CheckCIF to ensure its geometric and crystallographic reasonability. The final data is then deposited in a crystallographic database to obtain a CCDC number.

Predictive Structural Analysis and Comparison with Analogues

In the absence of an experimental structure for this compound, we can predict its key structural features by comparing it with the known crystal structures of 1-(4-nitrophenyl)piperazine salts.[3][4][5] The primary difference between these molecules is the presence of a carbonyl group at the C4 position in our target molecule versus a nitrogen atom in the piperazine analogues.

Predicted Conformation

The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings.[2] The bulky 4-nitrophenyl group is likely to occupy an equatorial position to minimize steric hindrance. This is in contrast to some 1-(4-nitrophenyl)piperazinium salts where the nitrophenyl group can be found in an axial position, which is considered rare.[4][5] The presence of the sp² hybridized carbonyl carbon at C4 will slightly flatten the chair conformation compared to a fully saturated piperidine ring.

Predicted Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by weak C-H···O hydrogen bonds involving the carbonyl oxygen and the nitro group oxygens as acceptors. The aromatic nitrophenyl ring may also participate in π-π stacking interactions. In the case of 1-(4-nitrophenyl)piperazinium salts, strong N-H···O hydrogen bonds are the dominant intermolecular forces, leading to the formation of complex hydrogen-bonded networks.[3][4][5] The absence of a strong hydrogen bond donor in our target molecule suggests that its crystal packing will be governed by weaker interactions, which may influence its physical properties such as melting point and solubility.

Logical Relationship of Structural Features

structural_relationships cluster_molecule This compound cluster_conformation Molecular Conformation Piperidine Piperidine Ring Chair Chair Conformation Piperidine->Chair influences Nitrophenyl 4-Nitrophenyl Group Equatorial Equatorial Nitrophenyl Nitrophenyl->Equatorial prefers Pi_Pi π-π Stacking Nitrophenyl->Pi_Pi Carbonyl C4-Carbonyl Group Carbonyl->Chair flattens CH_O C-H···O Interactions Chair->CH_O Packing Packing

References

Comparison of Mannich vs. other cyclization methods for piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Piperidin-4-one: Mannich Reaction vs. Alternative Cyclization Methodologies

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics, antihistamines, and antipsychotics. Its synthesis is, therefore, a topic of significant interest to researchers in drug discovery and development. This guide provides a detailed comparison of the classical Mannich reaction with other prominent cyclization methods for the construction of this important heterocyclic ketone. We will delve into the mechanisms, experimental protocols, and relative merits of each approach, offering insights to inform your synthetic strategy.

The Mannich Reaction: A Cornerstone of Piperidin-4-one Synthesis

The three-component Mannich reaction is a powerful and atom-economical method for the synthesis of 4-piperidones. This reaction typically involves the condensation of a primary amine, an aldehyde (often formaldehyde), and a ketone possessing at least two α-hydrogens, such as acetone or a derivative thereof.

Mechanistic Insights

The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde. This electrophilic species then undergoes a nucleophilic attack by the enol or enolate form of the ketone, leading to the formation of a Mannich base. In the context of piperidin-4-one synthesis, a dialkylation occurs, where two molecules of the Mannich base intermediate are formed and then cyclize to yield the desired heterocyclic product.

Figure 1: Simplified mechanism of the Mannich reaction for piperidin-4-one synthesis.

Experimental Protocol: Synthesis of 1-Methyl-4-piperidone

This protocol outlines a typical laboratory-scale synthesis of 1-methyl-4-piperidone via the Mannich reaction.

Materials:

  • Methylamine hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Acetone

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylamine hydrochloride in water.

  • Cool the solution in an ice bath and add formaldehyde solution, followed by acetone.

  • Slowly add concentrated hydrochloric acid to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • After cooling, make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-methyl-4-piperidone.

Causality Behind Experimental Choices:

  • Acidic Conditions: The initial acidic environment facilitates the formation of the iminium ion and the enol form of acetone.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the condensations and cyclization to occur at a reasonable rate.

  • Basification: The addition of a strong base is crucial to deprotonate the piperidinium salt and liberate the free amine product, which is then extractable into an organic solvent.

Alternative Cyclization Strategies

While the Mannich reaction is a workhorse, several other methods offer distinct advantages in terms of substrate scope, stereocontrol, and reaction conditions.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. For piperidin-4-ones, this involves the cyclization of an N-substituted bis(ester) amine.

Figure 2: General workflow for piperidin-4-one synthesis via Dieckmann condensation.

Advantages:

  • Good for constructing highly substituted piperidinone rings.

  • The starting materials are often readily available.

Limitations:

  • Requires strong base, which can be incompatible with sensitive functional groups.

  • The hydrolysis and decarboxylation steps add to the overall reaction sequence.

Aza-Michael Addition Followed by Cyclization

This two-step approach involves the conjugate addition of a primary amine to an α,β-unsaturated ester or ketone, followed by an intramolecular cyclization of the resulting intermediate. This method offers a high degree of control over the substitution pattern of the final product.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the formation of cyclic structures. For piperidin-4-ones, a diene-containing amino ketone precursor is treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to effect cyclization.

Advantages:

  • Excellent functional group tolerance.

  • Can be used to synthesize complex and strained ring systems.

Limitations:

  • The cost of the ruthenium catalyst can be a drawback for large-scale synthesis.

  • Requires the synthesis of a specific diene precursor.

Comparative Analysis

FeatureMannich ReactionDieckmann CondensationAza-Michael/CyclizationRing-Closing Metathesis
Reaction Type Three-component condensationIntramolecular Claisen condensationConjugate addition followed by cyclizationOlefin metathesis
Starting Materials Amine, aldehyde, ketoneN-substituted diesterAmine, α,β-unsaturated carbonylDiene-containing amino ketone
Key Reagents Acid or base catalystStrong base (e.g., NaOEt)Base or acid catalystRuthenium catalyst (e.g., Grubbs')
Atom Economy HighModerateHighModerate (byproduct is a small olefin)
Scalability Generally goodGoodGoodCan be limited by catalyst cost
Stereocontrol Generally poor without chiral auxiliariesCan be achieved with chiral starting materialsCan be good with asymmetric catalysisGood control possible
Substrate Scope Broad for simple substratesGood for substituted systemsVersatileVery broad

Conclusion

The choice of synthetic route to piperidin-4-ones is highly dependent on the specific target molecule, desired substitution pattern, and scalability requirements. The Mannich reaction remains a highly efficient and atom-economical choice for the synthesis of simpler, symmetrically substituted piperidin-4-ones. For more complex targets requiring greater control over substitution and stereochemistry, methods like the Dieckmann condensation , aza-Michael addition/cyclization , and ring-closing metathesis offer powerful alternatives. A thorough understanding of the advantages and limitations of each method, as presented in this guide, is essential for the modern medicinal chemist to make informed decisions in the design and execution of synthetic strategies.

Evaluating the efficiency of different catalysts for piperidin-4-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The piperidin-4-one core is a privileged scaffold in modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and bioactive natural products.[1][2][3] Its prevalence stems from its synthetic versatility, allowing for diverse functionalization to modulate pharmacological activity. Consequently, the efficient and selective synthesis of piperidin-4-ones is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of various catalytic systems for the synthesis of piperidin-4-ones, focusing on the widely employed Mannich reaction and related multi-component strategies. We will delve into the mechanistic underpinnings of these reactions, present comparative performance data, and provide detailed experimental protocols to enable researchers to make informed decisions for their synthetic campaigns.

The Mannich Reaction: A Cornerstone of Piperidin-4-one Synthesis

The Mannich reaction, a three-component condensation of an amine, a non-enolizable aldehyde, and an enolizable carbonyl compound, stands as the most classical and versatile method for constructing the piperidin-4-one ring.[1][4] The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the enol or enolate of the carbonyl compound, followed by an intramolecular cyclization.

The general mechanism involves the acid-catalyzed formation of an iminium ion from the aldehyde and the amine source (e.g., ammonium acetate). This electrophilic iminium ion then undergoes a conjugate addition with the enol form of the ketone. A second molecule of the aldehyde reacts with the other α-position of the ketone, leading to a second iminium ion formation and subsequent intramolecular Mannich reaction to form the piperidine ring.

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 First Mannich Reaction (Intermolecular) cluster_3 Second Mannich Reaction (Intramolecular) Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion + Amine - H2O Amine Amine Adduct1 Acyclic Adduct Iminium_Ion->Adduct1 + Enol Ketone Ketone Enol Enol Intermediate Ketone->Enol Tautomerization Cyclization_Intermediate Iminium Intermediate Adduct1->Cyclization_Intermediate + Aldehyde + Amine - H2O Piperidinone Piperidin-4-one Cyclization_Intermediate->Piperidinone Intramolecular Cyclization

Caption: Generalized mechanism of the Mannich reaction for piperidin-4-one synthesis.

Comparative Analysis of Catalysts for Substituted Piperidine Synthesis

While the classical Mannich reaction for piperidin-4-one synthesis often proceeds with simple reagents like ammonium acetate in ethanol, the efficiency can be significantly enhanced by various catalysts. A study on a one-pot, five-component reaction to synthesize highly functionalized piperidines provides valuable insights into the comparative efficacy of different catalysts, which can be extrapolated to the synthesis of piperidin-4-ones.[5]

CatalystTime (h)Yield (%)
ZrCl₄394
Ce(SO₄)₂·4H₂O585
InCl₃582
Bi(NO₃)₃·5H₂O675
Sc(OTf)₃670
ZnCl₂865
Mg(ClO₄)₂860
FeCl₃1055
CuCl₂·2H₂O1050
NiCl₂·6H₂O1245
CoCl₂·6H₂O1240
No Catalyst480
Table 1: Comparison of various catalysts for the one-pot synthesis of functionalized piperidines. The model reaction was between 4-methyl benzaldehyde, aniline, and ethyl acetoacetate in ethanol at room temperature.[5]

As indicated in the table, Lewis acids play a significant role in catalyzing this transformation. Zirconium(IV) chloride (ZrCl₄) demonstrated superior performance, affording a high yield in a significantly shorter reaction time compared to other catalysts.[5] The absence of a catalyst resulted in no product formation, highlighting the necessity of catalysis for this reaction.[5]

Green Synthesis Approaches

In recent years, there has been a push towards more environmentally benign synthetic methods. The use of deep eutectic solvents (DES) as a reaction medium for the synthesis of piperidin-4-one derivatives has been explored. A study utilizing a glucose-urea deep eutectic solvent reported good to excellent yields for various substituted piperidin-4-ones, presenting an inexpensive and eco-friendly alternative to traditional organic solvents.[6]

ProductYield (%)
3-methyl-2,6-diphenyl piperidin-4-one82
3,5-dimethyl-2,6-diphenylpiperidin-4-one78
2,6-diphenylpiperidin-4-one75
3,5-dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4-one70
Table 2: Yields of various piperidin-4-one derivatives synthesized using a glucose-urea deep eutectic solvent.[6]

The Robinson-Schöpf Reaction: A Biomimetic Approach to Tropinone

A notable variation of the piperidin-4-one synthesis is the Robinson-Schöpf reaction, famously used for the synthesis of tropinone, a bicyclic alkaloid precursor to atropine.[7][8] This reaction is considered a classic in total synthesis due to its biomimetic approach, using simple starting materials: succinaldehyde, methylamine, and acetonedicarboxylic acid.[7]

The original synthesis by Robinson had a modest yield of 17%.[7] However, subsequent improvements, particularly by Schöpf, which involved buffering the reaction at a physiological pH, dramatically increased the yield to over 90%.[7][9]

Robinson_Schoepf Succinaldehyde Succinaldehyde Iminium_Formation Cyclic Iminium Intermediate Succinaldehyde->Iminium_Formation + Methylamine Methylamine Methylamine Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Tropinone Tropinone First_Mannich Intermolecular Mannich Adduct Iminium_Formation->First_Mannich + Enolate of Acetonedicarboxylic Acid Second_Mannich Bicyclic Intermediate First_Mannich->Second_Mannich Intramolecular Mannich Reaction Second_Mannich->Tropinone Decarboxylation

Caption: Simplified workflow of the Robinson-Schöpf synthesis of tropinone.

This significant improvement in yield underscores the critical role of reaction conditions, particularly pH, in optimizing the efficiency of piperidin-4-one synthesis. The mechanism involves a series of Mannich reactions and an intramolecular cyclization, ultimately leading to the bicyclic tropinone structure after decarboxylation.[9]

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction provides a powerful and stereoselective route to piperidin-4-one derivatives.[10] This cycloaddition reaction typically involves the reaction of an imine with an electron-rich diene. The reaction can be catalyzed by both Lewis acids and Brønsted acids.[10][11] Chiral phosphoric acids have been successfully employed as catalysts for the enantioselective aza-Diels-Alder reaction of vinylketene silyl acetals and imines, affording optically enriched 4-alkyl-substituted 2-piperidones.[11]

Experimental Protocols

Synthesis of 2,6-diphenyl-3-methylpiperidin-4-one (Mannich Reaction)

This protocol is adapted from literature procedures for the synthesis of substituted piperidin-4-ones.[13][14]

Materials:

  • Benzaldehyde

  • Ethyl methyl ketone

  • Ammonium acetate

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid

  • Ammonia solution

  • Acetone

Procedure:

  • In a round-bottom flask, combine benzaldehyde (2 molar equivalents), ethyl methyl ketone (1 molar equivalent), and ammonium acetate (1 molar equivalent) in 95% ethanol.

  • Reflux the mixture for 4-6 hours.

  • Allow the reaction mixture to stand overnight at room temperature.

  • Add concentrated hydrochloric acid to the mixture to precipitate the hydrochloride salt of the piperidin-4-one.

  • Collect the precipitate by filtration and wash it with a 1:5 mixture of ethanol and diethyl ether.

  • Suspend the hydrochloride salt in acetone and add a strong ammonia solution until the mixture is basic to precipitate the free base.

  • Add an excess of water to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2,6-diphenyl-3-methylpiperidin-4-one.

Self-Validation:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The final product should be characterized by melting point determination and spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR) to confirm its identity and purity. Expected yields for similar reactions are in the range of 70-85%.[15]

Conclusion

The synthesis of piperidin-4-ones is a well-established field with a variety of effective catalytic methods. The classical Mannich reaction remains a robust and versatile approach, with its efficiency being significantly improved by the use of Lewis acid catalysts, with ZrCl₄ showing particular promise. The Robinson-Schöpf reaction exemplifies the power of biomimetic synthesis and the critical importance of optimizing reaction conditions to achieve high yields. Furthermore, the development of green synthetic routes using deep eutectic solvents and stereoselective methods like the aza-Diels-Alder reaction are expanding the synthetic chemist's toolkit.

The choice of catalyst and reaction conditions should be tailored to the specific substitution pattern desired on the piperidin-4-one ring and the overall synthetic strategy. For researchers and drug development professionals, a thorough understanding of these catalytic systems is paramount for the efficient and selective construction of this vital pharmaceutical scaffold.

References

A Senior Application Scientist's Guide to Purity Assessment: 1-(4-Nitrophenyl)piperidin-4-one by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison with Alternative Methods and Supporting Experimental Insights

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 1-(4-Nitrophenyl)piperidin-4-one, a key intermediate in the synthesis of pharmaceuticals like Apixaban.[1]

The narrative that follows is grounded in the principles of scientific integrity, drawing from field-proven insights to explain not just the "how" but the critical "why" behind experimental choices.

The Imperative of Purity in Pharmaceutical Intermediates

The quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its synthetic intermediates.[1] For this compound, inconsistencies or the presence of impurities can propagate through the synthetic route, potentially leading to compromised efficacy, unforeseen toxicity, and increased costs associated with downstream purification.[1] Therefore, a robust and accurate analytical method for purity determination is not merely a quality control checkpoint but a fundamental component of a successful drug development program.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR has emerged as a powerful and versatile tool for purity assessment, offering a distinct advantage over many other analytical techniques.[2][3] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4][5] This allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and weight.[6][7]

Why qNMR Excels: The Causality Behind the Choice
  • Universal Detection: Unlike chromatographic techniques that rely on a chromophore for UV detection, qNMR is nearly universal for proton-containing organic molecules.[2] This is particularly advantageous for compounds like this compound which may have weak UV chromophores.

  • Primary Ratio Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[6] This is invaluable when a highly purified standard of the target compound is not available.

  • Structural Confirmation and Quantification in One: A single qNMR experiment provides both structural information for identity confirmation and quantitative data for purity assessment.[4] This dual capability enhances efficiency and provides a holistic view of the sample.

  • Detection of "Invisible" Impurities: qNMR can detect and quantify impurities that may not be amenable to other techniques, such as residual solvents or inorganic materials.[2]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines a validated approach for the purity assessment of this compound using an internal standard.

Selection of the Internal Standard: A Critical Decision

The choice of an internal standard is paramount for accurate qNMR analysis. An ideal internal standard should:

  • Possess signals that are well-resolved from the analyte's signals.

  • Be chemically inert and not react with the analyte or the solvent.

  • Be soluble in the chosen deuterated solvent.

  • Have a known and certified purity.

  • Exhibit a simple spectrum with sharp singlets, if possible.

For this application, Maleic Acid is a suitable internal standard. Its vinylic protons appear as a singlet at a chemical shift that does not overlap with the aromatic or aliphatic protons of this compound.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of a certified Maleic Acid internal standard into the same vial. The use of an analytical balance with high precision is crucial.[8]

    • Record the exact weights of both the sample and the internal standard.

    • Add approximately 0.75 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the vial. Ensure complete dissolution of both the sample and the internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Crucial Parameter Optimization for Quantitation:

      • Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to ensure complete relaxation of all protons. A typical starting point is 30 seconds. This is critical for accurate integration.[6]

      • Pulse Angle: Use a 90° pulse to maximize the signal.

      • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[7]

      • Receiver Gain: Set the receiver gain to avoid signal clipping.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate integration.

    • Integrate a well-resolved, non-overlapping signal from this compound (e.g., the aromatic protons) and the singlet from the internal standard (Maleic Acid).

    • Calculate the purity using the following formula[5]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 220.22 g/mol )[9]

    • m = mass

    • Purity = Purity of the standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_std Accurately weigh Internal Standard (Maleic Acid) weigh_sample->weigh_std dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (Optimized Parameters) transfer->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, it is essential to consider its performance in the context of other widely used analytical techniques.

Method Principle Advantages for this compound Disadvantages for this compound
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[6]Absolute quantification without a specific reference standard, provides structural information, detects a wide range of impurities.[2][4]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[3]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a mobile and stationary phase.[10]High sensitivity and resolution for separating structurally similar impurities, widely available and well-established.[11][12]Requires a chromophore for UV detection, quantification relies on a reference standard of the analyte, may not detect non-UV active impurities.[4]
Gas Chromatography (GC) Partitioning of volatile components between a mobile gas phase and a stationary phase.[13]Excellent for analyzing volatile impurities and residual solvents.[14][15]Not suitable for non-volatile or thermally labile compounds like this compound.
Titration Determination of concentration by reacting with a standard solution of known concentration.[16]High precision and accuracy for assay of bulk material, traceable to primary standards.[17]Not suitable for impurity profiling, requires a specific chemical reaction.[18]
Logical Relationship of Analytical Methods

The choice of an analytical method is often guided by the specific information required. The following diagram illustrates the logical relationship between these techniques in a comprehensive purity assessment strategy.

Analytical_Methods qNMR qNMR (Absolute Purity & Identity) HPLC HPLC (Impurity Profile) GC GC (Residual Solvents) Titration Titration (Assay of Bulk) Purity_Assessment Comprehensive Purity Assessment Purity_Assessment->qNMR Purity_Assessment->HPLC Purity_Assessment->GC Purity_Assessment->Titration

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(4-Nitrophenyl)piperidin-4-one and its Reduced Amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the piperidin-4-one scaffold is a cornerstone, serving as a versatile intermediate for a wide array of biologically active molecules.[1] The functionalization of the piperidine nitrogen with an aromatic group, such as a nitrophenyl or aminophenyl moiety, opens up avenues for further chemical elaboration. The transformation of the electron-withdrawing nitro group in 1-(4-Nitrophenyl)piperidin-4-one to an electron-donating amino group in 1-(4-Aminophenyl)piperidin-4-one is a critical step in many synthetic pathways, for instance, in the synthesis of complex molecules like Apixaban.[2]

This guide provides an in-depth spectroscopic comparison of these two compounds. We will explore the distinct signatures presented in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is paramount for researchers to unambiguously confirm the conversion, assess purity, and characterize these key intermediates. This document moves beyond a simple data sheet, explaining the chemical principles that govern the observed spectroscopic changes and providing robust, field-tested protocols for synthesis and analysis.

Molecular Structures and Electronic Effects

The fundamental difference between the two molecules lies in the para-substituent on the N-phenyl ring: a nitro group (-NO₂) versus an amino group (-NH₂). This single change dramatically alters the electronic properties of the entire molecule.

  • This compound: The nitro group is a strong electron-withdrawing group (EWG) due to both resonance and inductive effects. It deactivates the aromatic ring, pulling electron density away from it.

  • 1-(4-Aminophenyl)piperidin-4-one: The amino group is a strong electron-donating group (EDG) through resonance, pushing electron density into the aromatic ring.

This electronic dichotomy is the primary driver for the significant differences observed in their respective spectra.

G cluster_0 This compound cluster_1 1-(4-Aminophenyl)piperidin-4-one Nitro Amine Nitro->Amine Reduction (+6H, -2O)

Caption: Chemical structures and the reductive transformation.

Comparative Spectroscopic Analysis

The conversion of the nitro group to an amine results in predictable and easily identifiable shifts in key spectroscopic data.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the presence or absence of the key functional groups. The most telling region is >1500 cm⁻¹ and the 3300-3500 cm⁻¹ region.

  • This compound: The spectrum is dominated by two strong, sharp absorption bands corresponding to the nitro group: one for the asymmetric stretch (~1500-1530 cm⁻¹) and another for the symmetric stretch (~1340-1370 cm⁻¹). The carbonyl (C=O) stretch of the piperidinone ring typically appears around 1710-1720 cm⁻¹.[3]

  • 1-(4-Aminophenyl)piperidin-4-one: The characteristic nitro group peaks vanish completely upon reduction. In their place, two distinct N-H stretching bands appear in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. The C=O stretch may shift slightly due to the change in the overall electronic nature of the molecule.

Functional Group Vibrational Mode This compound (cm⁻¹) 1-(4-Aminophenyl)piperidin-4-one (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch~1510Absent
Nitro (-NO₂)Symmetric Stretch~1350Absent
Amine (-NH₂)N-H StretchAbsent~3450 and ~3350 (two bands)
Carbonyl (C=O)C=O Stretch~1715~1710
Aromatic C=CC=C Stretch~1600, ~1490~1610, ~1515

Table 1: Key comparative IR absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, with chemical shifts being exquisitely sensitive to the electronic environment of the nuclei.

The most dramatic changes are observed in the aromatic region.

  • This compound: The strong electron-withdrawing -NO₂ group deshields the aromatic protons, shifting them significantly downfield. The protons on the aromatic ring will appear as two distinct doublets (an AA'BB' system) typically in the range of δ 8.1-8.2 ppm and δ 6.8-7.0 ppm.[4]

  • 1-(4-Aminophenyl)piperidin-4-one: The electron-donating -NH₂ group shields the aromatic protons, causing a pronounced upfield shift. The aromatic protons will again appear as two doublets, but at a much higher field, around δ 6.6-6.8 ppm. A broad singlet for the -NH₂ protons will also be visible, typically between δ 3.5-4.5 ppm, which is exchangeable with D₂O.

The protons on the piperidinone ring also experience a slight upfield shift in the amine derivative due to the reduced electron-withdrawing character of the N-substituent.

The carbon signals of the aromatic ring are excellent reporters of the functional group change.

  • This compound: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears downfield (~140-150 ppm). The carbon attached to the piperidine nitrogen (C-N) is also far downfield.

  • 1-(4-Aminophenyl)piperidin-4-one: The carbon attached to the amino group (C-NH₂) is shielded and shifts upfield compared to its nitro counterpart. The other aromatic carbons also shift upfield due to the increased electron density. The carbonyl carbon (C=O) remains in the typical ketonic region (~205-208 ppm) for both compounds.

Assignment This compound (δ ppm) 1-(4-Aminophenyl)piperidin-4-one (δ ppm) Rationale for Shift
¹H Aromatic (ortho to NO₂/NH₂) ~8.15 (d)~6.75 (d)Strong shielding from -NH₂ group causes a large upfield shift.
¹H Aromatic (meta to NO₂/NH₂) ~7.00 (d)~6.65 (d)Shielding from -NH₂ group causes an upfield shift.
¹H Piperidinone (adjacent to N) ~3.80 (t)~3.20 (t)Reduced deshielding by the aminophenyl group compared to the nitrophenyl group.
¹H Amine (-NH₂) -~3.8 (s, broad)Appearance of the new functional group.
¹³C Aromatic (C-NO₂ / C-NH₂) ~145~140The C-N bond of the amine is less deshielding than the C-N of the nitro group.
¹³C Aromatic (C-N) ~152~120Significant shielding in the amine due to resonance donation.
¹³C Carbonyl (C=O) ~207~208The local environment of the carbonyl is not significantly altered.

Table 2: Predicted ¹H and ¹³C NMR chemical shift comparison (in CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, offering definitive proof of transformation.

  • This compound: Molecular Formula: C₁₁H₁₂N₂O₃. Molecular Weight: 220.22 g/mol .[5] The molecular ion peak [M]⁺ at m/z 220 would be expected. A characteristic fragment would be the loss of the nitro group (-NO₂, 46 Da).

  • 1-(4-Aminophenyl)piperidin-4-one: Molecular Formula: C₁₁H₁₄N₂O. Molecular Weight: 190.24 g/mol .[6] The molecular ion peak [M]⁺ at m/z 190 confirms the reduction. The difference in molecular weight (30 Da) corresponds exactly to the conversion of -NO₂ to -NH₂.

Parameter This compound 1-(4-Aminophenyl)piperidin-4-one
Molecular Formula C₁₁H₁₂N₂O₃C₁₁H₁₄N₂O
Exact Mass 220.08 Da190.11 Da
[M]⁺ (m/z) 220190

Table 3: Comparative Mass Spectrometry data.

Experimental Protocols

The following protocols are provided as robust starting points for the synthesis and analysis of the title compounds. All procedures should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Synthesis of this compound

This procedure is based on a nucleophilic aromatic substitution reaction.

  • To a solution of piperidin-4-one hydrochloride (1 eq.) and 1-fluoro-4-nitrobenzene (1 eq.) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.5 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • A yellow precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield this compound. Recrystallization from ethanol can be performed for further purification if necessary.

Protocol 2: Reduction of this compound

This protocol uses catalytic hydrogenation, a clean and efficient method for nitro group reduction.[7]

G start Dissolve Nitro Compound in Methanol/THF reagents Add 10% Pd/C catalyst (5-10 mol%) start->reagents hydrogenation Pressurize vessel with H₂ gas (50 psi) reagents->hydrogenation reaction Stir vigorously at RT for 4-6 hours hydrogenation->reaction monitor Monitor by TLC for disappearance of starting material reaction->monitor filtration Filter through Celite® to remove catalyst monitor->filtration Reaction Complete concentration Concentrate filtrate under reduced pressure filtration->concentration product Obtain crude 1-(4-Aminophenyl)piperidin-4-one concentration->product

Caption: Workflow for the catalytic reduction of the nitro compound.

  • Charge a pressure vessel (Parr shaker) with this compound (1 eq.) and a solvent such as methanol or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield 1-(4-Aminophenyl)piperidin-4-one, which can be purified further by column chromatography or recrystallization if needed.

Protocol 3: Spectroscopic Analysis
  • IR: Acquire spectra using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

  • NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • MS: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.

Conclusion

The spectroscopic differentiation between this compound and its amino derivative is straightforward and definitive. Each analytical technique—IR, NMR, and MS—provides a unique and complementary piece of the structural puzzle. The key takeaways for the analyst are the disappearance of the strong nitro stretches in the IR spectrum and the appearance of N-H bands; the significant upfield shift of the aromatic protons in the ¹H NMR spectrum; and the 30 Da mass difference observed in the mass spectrum. By leveraging these distinct spectroscopic signatures, researchers can confidently track the progress of the reduction reaction and verify the identity and purity of their target compounds, ensuring the integrity of subsequent synthetic steps.

References

A Comparative Guide to the Reactivity of 1-(4-Nitrophenyl)piperidin-4-one and Other Aryl Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aryl Piperidone Scaffold in Modern Chemistry

The 1-aryl-4-piperidone framework is a privileged scaffold in medicinal chemistry and materials science, serving as a versatile intermediate in the synthesis of a wide range of biologically active compounds and functional materials.[1][2] The reactivity of this heterocyclic system can be finely tuned by the electronic nature of the substituent on the N-aryl ring. This guide provides an in-depth comparison of the reactivity of 1-(4-nitrophenyl)piperidin-4-one with other representative aryl piperidones, offering insights into how the powerful electron-withdrawing nitro group dictates its chemical behavior. We will explore key transformations at the nitro group, the ketone functionality, and the aromatic ring, supported by detailed experimental protocols and comparative data.

The Decisive Role of the N-Aryl Substituent: An Electronic Perspective

The reactivity of a 1-aryl-4-piperidone is fundamentally governed by the electronic properties of the substituent on the phenyl ring. These effects can be broadly categorized into inductive and resonance effects, which modulate the electron density across the molecule.

  • This compound (Electron-Withdrawing): The para-nitro group is a potent electron-withdrawing group due to both a strong inductive effect (-I) and a powerful resonance effect (-M).[3] This significantly reduces electron density on the aromatic ring and, to a lesser extent, on the piperidine nitrogen.

  • 1-Phenylpiperidin-4-one (Neutral Reference): The unsubstituted phenyl group serves as our baseline for comparison.

  • 1-(4-Methoxyphenyl)piperidin-4-one (Electron-Donating): The para-methoxy group is a strong electron-donating group primarily through its resonance effect (+M), which increases electron density on the aryl ring and the piperidine nitrogen.

  • 1-(4-Chlorophenyl)piperidin-4-one (Inductively Withdrawing/Resonance Donating): The chloro group exhibits a dual nature: it is inductively electron-withdrawing (-I) but has a weak electron-donating resonance effect (+M). Overall, it is considered a deactivating group.

electronic_effects cluster_ewg Electron-Withdrawing (-NO2) cluster_neutral Neutral (-H) cluster_edg Electron-Donating (-OCH3) cluster_halo Halogen (-Cl) NO2 This compound H 1-Phenylpiperidin-4-one OCH3 1-(4-Methoxyphenyl)piperidin-4-one Cl 1-(4-Chlorophenyl)piperidin-4-one caption Figure 1. Classification of N-Aryl Piperidones nitro_reduction_workflow start Start: this compound reagents Add SnCl2·2H2O in Ethanol start->reagents reflux Reflux and Monitor by TLC reagents->reflux workup Neutralize with NaHCO3 (aq) Extract with Ethyl Acetate reflux->workup purify Dry, Concentrate, and Purify workup->purify product Product: 1-(4-Aminophenyl)piperidin-4-one purify->product caption Figure 2. Workflow for Nitro Group Reduction snar_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination A This compound + OCH3- B Meisenheimer Complex (Resonance Stabilized) A->B Addition C Product B->C Loss of Leaving Group caption Figure 3. SNAr Mechanism

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this commitment. This guide provides an in-depth, procedural framework for the safe disposal of 1-(4-Nitrophenyl)piperidin-4-one (CAS No. 23499-01-6), a compound utilized in various research applications.[1][2]

The guidance herein is synthesized from an analysis of the compound's structure, data from related chemical safety documents, and established hazardous waste management protocols. Given the potential hazards associated with the nitrophenyl and piperidinone moieties, a cautious and systematic approach to disposal is essential.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a solid organic compound.[3] While a specific, comprehensive Safety Data Sheet (SDS) is not always readily available, a hazard assessment can be constructed by examining its structural components: the piperidine ring and the nitrophenyl group.

  • Piperidine Derivatives: The piperidine structure is a common motif in pharmaceuticals and research chemicals. Related compounds are known to cause skin and eye irritation.[4][5]

  • Nitrophenyl Group: The presence of a nitroaromatic group suggests that the compound should be handled as a potentially toxic substance. Nitrophenols, for instance, are known to be toxic and can be absorbed through the skin.[6][7] Acute exposure can lead to headaches, drowsiness, and nausea.[8]

Therefore, this compound must be treated as hazardous waste. Its disposal is regulated under local, state, and federal guidelines, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[10][11]

Key Compound and Safety Data
ParameterValue / InformationSource
Chemical Name This compound[1][3]
CAS Number 23499-01-6[1]
Molecular Formula C₁₁H₁₂N₂O₃[2][3]
Molecular Weight 220.22 g/mol [2][3]
Physical State Solid[3]
Known Hazards Based on related compounds: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][12]
Storage Class 11 - Combustible Solids[3]
Disposal Classification Hazardous Chemical Waste[10][13]

Mandatory Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, laboratory personnel must be equipped with the appropriate PPE to prevent exposure. The OSHA standard 29 CFR 1910.132 mandates that employers provide and require the use of appropriate PPE.[6]

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn if there is a significant risk of splashing or dust generation.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, that have been tested according to standards like EN 374. Always inspect gloves for damage before use and replace them immediately if compromised.[14]

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risks, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[10]

Step-by-Step Disposal Protocol

The primary goal of this protocol is to ensure that all waste containing this compound is collected, segregated, and managed through an approved hazardous waste program.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Identify: All waste streams containing this compound must be clearly identified as hazardous. This includes pure, unreacted compound, contaminated consumables (e.g., weighing paper, pipette tips, gloves), and reaction byproducts.

  • Segregate: Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[15] Keep solid and liquid waste streams separate.

Step 2: Waste Collection
  • Solid Waste:

    • Carefully transfer residual solid this compound into a designated, properly labeled hazardous waste container.

    • Place all contaminated disposable items (gloves, wipes, weighing paper) directly into the same container.

    • Avoid generating dust. If cleaning up powders, use a wet method or a vacuum equipped with a HEPA filter; do not dry sweep.[6]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, non-reactive, and sealable liquid hazardous waste container.

    • Ensure the container is compatible with the solvents used.

Step 3: Container Management and Labeling
  • Container: Use only approved hazardous waste containers that are in good condition with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name: "this compound" and an indication of its primary hazards (e.g., Irritant, Toxic).

Step 4: Decontamination of Reusable Equipment
  • Thoroughly decontaminate any non-disposable glassware or equipment that has come into contact with the chemical.

  • Use an appropriate solvent (e.g., ethanol or isopropanol) to rinse the equipment, followed by a wash with soap and water.

  • Collect all rinsate and cleaning materials (e.g., contaminated wipes) as hazardous waste.[13]

Step 5: Final Disposal
  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.

  • Licensed Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. This is the only acceptable final disposal route. These companies will typically use high-temperature incineration under controlled conditions, which is an effective method for destroying nitrophenolic compounds.[15][16]

  • Record Keeping: Maintain accurate records of the waste generated and its disposal, in compliance with EPA and institutional requirements.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control: For small spills, and only if you are trained and equipped to do so, contain the spill with an inert absorbent material like vermiculite, sand, or earth.[4]

  • Collect: Carefully sweep or shovel the absorbed material into a labeled hazardous waste container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_final Final Disposal start Start: Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_form Determine Waste Form ppe->waste_form solid_waste Solid Waste Collection (Pure compound, contaminated consumables) waste_form->solid_waste Solid liquid_waste Liquid Waste Collection (Solutions, rinsate) waste_form->liquid_waste Liquid decon Decontaminate Reusable Equipment (Collect rinsate as liquid waste) solid_waste->decon liquid_waste->decon container Store in Labeled, Sealed Hazardous Waste Container decon->container disposal Arrange Pickup by Licensed Waste Contractor container->disposal

Caption: Decision workflow for handling and disposing of this compound waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Nitrophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 1-(4-Nitrophenyl)piperidin-4-one (CAS No. 23499-01-6). As a key intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) like Apixaban, its safe handling is paramount to ensuring both personnel safety and research integrity.[1] This guide moves beyond a simple checklist, providing a deep, logic-driven framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound.

The Foundational "Why": A Hazard-Based PPE Strategy

Understanding the inherent risks of a chemical is the first step in mitigating them. This compound is a solid, often a powder, which presents a primary risk of dust inhalation and dispersion.[2][3] According to safety data sheets (SDS), the compound is classified with the following hazards:

  • Causes skin irritation (Category 2): Direct contact can lead to inflammation and discomfort.[3][4]

  • Causes serious eye irritation (Category 2): Particulate matter can cause significant, potentially damaging, eye irritation.[3][4]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust can irritate the nose, throat, and lungs.[3][4]

These classifications are the cornerstone of our PPE strategy. Every piece of equipment recommended is a direct countermeasure to these specific, identified risks. The goal is to create an impermeable barrier between you and the chemical agent.

Core Protective Equipment: Your First Line of Defense

Based on the hazard assessment, the following PPE is mandatory for any manipulation of this compound.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • What to Wear: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[5][6]

  • The Causality: Standard safety glasses leave gaps around the sides, top, and bottom, offering insufficient protection from airborne particulates. Goggles form a seal around the eyes, providing comprehensive protection against dust. For larger-scale operations (>10g) or procedures with a high risk of splashing or aerosolization (e.g., sonication, vigorous mixing), a face shield should be worn over the goggles for full facial protection.[7]

Hand Protection

To prevent skin irritation, selecting the correct gloves is critical.

  • What to Wear: Chemical-resistant nitrile or neoprene gloves are the standard recommendation.[6][7] Always inspect gloves for tears or punctures before use.

  • The Causality: These materials provide a durable barrier against solid chemical particulates. Leather or cloth gloves are inappropriate as they can absorb and retain chemical dust, leading to prolonged skin exposure.[8][9] For any procedure, it is good practice to double-glove, allowing for the removal of the outer, contaminated layer without exposing the skin.

Body Protection

Protecting exposed skin on the arms and body is essential.

  • What to Wear: A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with significant dust potential, consider a disposable gown for more comprehensive coverage.[10]

  • The Causality: The primary goal is to prevent the chemical from settling on your skin or personal clothing, which could then be carried outside the lab. A lab coat provides this barrier. Ensure cuffs are tucked into gloves to seal the interface.

Respiratory Protection

The risk of respiratory irritation from inhaling fine powders is a significant concern.

  • What to Wear: All handling of the solid chemical should, whenever possible, be conducted within a certified chemical fume hood to control dust at the source.[7][11] If a fume hood is not feasible or if there's a risk of dust escaping containment (e.g., during a spill cleanup), a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) filters is appropriate.

  • The Causality: A fume hood uses engineering controls to pull airborne contaminants away from the user. When these controls are insufficient, personal respiratory protection is the last line of defense. P100 filters are rated to remove 99.97% of airborne particles, providing effective protection against the dust of this compound.

Operational Plan: Scaling Protection to the Task

The quantity of material and the nature of the operation dictate the necessary level of protection.

PPE Requirements by Scale of Operation
Scale/Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Analytical Scale (<1g) Chemical Splash GogglesSingle Pair Nitrile GlovesLaboratory CoatWork in a chemical fume hood or ventilated enclosure.
Bench Scale (1g - 10g) Chemical Splash GogglesDouble-Glove (Nitrile)Laboratory CoatMandatory use of a chemical fume hood.
Large Scale (>10g) / Spill Cleanup Goggles & Face ShieldDouble-Glove (Nitrile)Disposable Gown over Lab CoatMandatory use of a chemical fume hood. Respirator (Half-mask, P100) on standby for spill response.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is a critical control point to prevent cross-contamination.

Step-by-Step Donning (Putting On) Protocol
  • Hand Hygiene: Wash hands thoroughly with soap and water.[10]

  • Body Protection: Don the lab coat or gown. Fasten all buttons or ties.

  • Respiratory Protection (if required): Place the respirator over your nose and mouth. Perform a seal check as per the manufacturer's instructions.

  • Eye/Face Protection: Put on goggles and, if necessary, the face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair. Ensure the cuffs of the outer gloves go over the cuffs of your lab coat sleeves.

Step-by-Step Doffing (Taking Off) Protocol

The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).

  • Outer Gloves: Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a bag for both gloves. Dispose of them immediately.

  • Body Protection: Unfasten the lab coat or gown, touching only the inside surfaces. Roll it away from your body and dispose of it.

  • Hand Hygiene: Wash hands thoroughly.

  • Eye/Face Protection: Remove the face shield (if used) and then the goggles by handling the strap, not the front.

  • Respiratory Protection: Remove the respirator from behind.

  • Final Hand Hygiene: Wash hands again thoroughly with soap and water.

PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 PPE Selection Logic start Start: Handling This compound task_assessment Assess Task: - Scale (Quantity) - Procedure (e.g., weighing, transfer, reaction) start->task_assessment aerosol_risk Is there a significant risk of aerosolization or dust generation? task_assessment->aerosol_risk ppe_level_1 Standard PPE: - Goggles - Lab Coat - Nitrile Gloves aerosol_risk->ppe_level_1 No ppe_level_2 Enhanced PPE: - Goggles & Face Shield - Disposable Gown - Double Nitrile Gloves aerosol_risk->ppe_level_2 Yes location Is a certified chemical fume hood available and in use? ppe_level_1->location ppe_level_2->location respirator Add Respirator: - NIOSH-approved half-mask - P100 particulate filters location->respirator No / Spill end_op Proceed with Operation location->end_op Yes respirator->end_op

Caption: Decision workflow for selecting appropriate PPE.

Disposal and Decontamination

All disposable PPE, including gloves and gowns, should be considered contaminated after use.

  • Disposal Plan: Place all used disposable PPE into a designated hazardous waste container. Never wear contaminated PPE outside of the laboratory area.

  • Reusable Equipment: Reusable items like goggles and face shields must be decontaminated after each use according to your institution's standard operating procedures.

By integrating this comprehensive, causality-driven approach to PPE, you build a robust culture of safety that protects you, your colleagues, and the integrity of your work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.